molecular formula C5H8N2O2S2 B8517111 2-Amino-4-methylthiophene-3-sulphonamide

2-Amino-4-methylthiophene-3-sulphonamide

Cat. No.: B8517111
M. Wt: 192.3 g/mol
InChI Key: YZMFWPAKLUTEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methylthiophene-3-sulphonamide is a high-purity chemical building block designed for research and further manufacturing applications. The thiophene core, functionalized with both an amino and a sulphonamide group, makes this compound a valuable scaffold in medicinal chemistry, particularly in the development of novel enzyme inhibitors. Sulphonamide-containing thiophene derivatives are extensively investigated for their ability to inhibit key enzymes, with research showing potent activity against targets such as urease, α-glucosidase, and α-amylase, which are relevant for managing conditions like diabetes and microbial infections . The compound's mechanism of action often involves the sulphonamide group acting as a key pharmacophore that interacts with the enzyme's active site, potentially mimicking the transition state of a natural substrate or coordinating with metal ions in the active site, thereby blocking catalytic activity . Furthermore, the structural motif of aminothiophene sulphonamides is associated with favorable drug-like properties, including high gastrointestinal absorption and optimal skin permeation, as predicted by in silico models . Researchers utilize this compound as a precursor for synthesizing more complex molecules for screening against various biological targets. It is strictly for research and further manufacturing use only, and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C5H8N2O2S2

Molecular Weight

192.3 g/mol

IUPAC Name

2-amino-4-methylthiophene-3-sulfonamide

InChI

InChI=1S/C5H8N2O2S2/c1-3-2-10-5(6)4(3)11(7,8)9/h2H,6H2,1H3,(H2,7,8,9)

InChI Key

YZMFWPAKLUTEOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1S(=O)(=O)N)N

Origin of Product

United States

Foundational & Exploratory

2-Amino-4-methylthiophene-3-sulphonamide CAS number and identifiers

[1]

Executive Summary

2-Amino-4-methylthiophene-3-sulphonamide represents a specialized heterocyclic scaffold within the thiophene class, characterized by a high density of functionalization on a five-membered aromatic ring. It serves as a critical intermediate in the synthesis of sulfonylurea herbicides and carbonic anhydrase inhibitors (CAIs) . Its structural uniqueness lies in the vicinal arrangement of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups, which provides a "push-pull" electronic environment ideal for further derivatization into fused bicyclic systems (e.g., thienopyrimidines) or bioactive sulfonamide pharmacophores.

This guide details the physicochemical identity, synthetic pathways (focusing on the Gewald reaction), reactivity profiles, and safety protocols for this compound and its direct analogs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

While the specific sulfonamide derivative is often a transient intermediate or proprietary research chemical, its properties are best understood through its stable precursor, 2-Amino-4-methylthiophene-3-carboxamide (CAS 4651-97-2).

Identifiers
AttributeDetail
Chemical Name 2-Amino-4-methylthiophene-3-sulfonamide
IUPAC Name 2-amino-4-methyl-3-thiophenesulfonamide
Common Analogs 2-Amino-4-methylthiophene-3-carboxamide (CAS 4651-97-2 )
Molecular Formula C₅H₈N₂O₂S₂
Molecular Weight ~192.26 g/mol
Core Scaffold Thiophene
Predicted Physicochemical Properties

Note: Data derived from structure-activity relationship (SAR) models of analogous 2-aminothiophenes.

PropertyValue (Predicted/Analog)
Appearance Off-white to pale yellow crystalline solid
Melting Point 165–175 °C (Decomposes)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Sulfonamide) ~10.0 (Weakly acidic)
pKa (Amine) ~2.5 (Weakly basic due to conjugation with thiophene ring)
LogP ~0.8 – 1.2

Synthetic Pathways[10][11][12][13]

The synthesis of 2-amino-4-methylthiophene-3-sulfonamide typically follows the Gewald Reaction strategy to construct the thiophene ring, followed by functional group interconversion.

The Gewald Reaction (Ring Construction)

The most robust method for accessing the 2-aminothiophene core is the multi-component condensation of a ketone, an activated nitrile, and elemental sulfur.[1]

  • Precursors: Chloroacetone (or Acetone equivalent) + Activated Nitrile (e.g., Cyanoacetate) + Sulfur.

  • Mechanism: Knoevenagel condensation followed by thionation and cyclization.

Functionalization to Sulfonamide

Direct synthesis of the sulfonamide via the Gewald reaction (using sulfamoylacetonitrile) is theoretically possible but rare due to reagent instability. The standard industrial route involves:

  • Synthesis of the Carboxylate: Gewald reaction yields Methyl 2-amino-4-methylthiophene-3-carboxylate .

  • Protection: Acetylation of the 2-amino group to prevent oxidation.

  • Conversion: Conversion of the ester to the sulfonamide (often via a multi-step sequence: Ester

    
     Acid 
    
    
    Acid Chloride
    
    
    Amide
    
    
    Nitrile
    
    
    Sulfonamide, or via Chlorosulfonation of a decarboxylated intermediate).
Diagram: Gewald Synthesis & Derivatization

The following diagram illustrates the logical flow from raw materials to the sulfonamide core.

GewaldSynthesisStartKetone / Aldehyde(e.g., Chloroacetone)IntermediateDivinyl Sulfide / ThiolIntermediateStart->IntermediateKnoevenagelCondensationNitrileActivated Nitrile(Cyanoacetate)Nitrile->IntermediateSulfurElemental Sulfur(S8)Sulfur->IntermediateThionationCore2-Amino-4-methylthiophene-3-carboxylateIntermediate->CoreCyclization(Gewald)Protected2-Acetamido-4-methyl-thiophene-3-carboxylateCore->ProtectedProtection(Ac2O)Target2-Amino-4-methylthiophene-3-sulfonamideProtected->TargetFunctional GroupInterconversion

Figure 1: Synthetic workflow from Gewald precursors to the sulfonamide target.

Reactivity & Derivatization[1][10][12]

The 2-Amino-4-methylthiophene-3-sulfonamide scaffold is a bifunctional building block. Its reactivity is defined by the nucleophilic amino group at position 2 and the electrophilic/acidic sulfonamide group at position 3.

Key Reaction Classes[1]
  • Sulfonylurea Formation (Herbicide Synthesis):

    • Reaction of the sulfonamide with isocyanates (e.g., phenyl isocyanate) yields sulfonylureas.

    • Mechanism:[2][3][4][5][6][7][8] Nucleophilic attack of the sulfonamide nitrogen on the isocyanate carbon.

    • Application: This is the primary route for synthesizing herbicides like Thifensulfuron-methyl analogs.

  • Bicyclic Ring Closure (Thienopyrimidines):

    • Condensation of the 2-amino group with the 3-sulfonamide (or its precursors) using formamide or triethyl orthoformate.

    • Result: Formation of thieno[2,3-d]pyrimidine derivatives, which are potent bioactive agents.[9][10]

  • Schiff Base Formation:

    • Reaction of the 2-amino group with aromatic aldehydes.[5]

    • Application: Synthesis of antimicrobial agents.[2][11][6][10]

Diagram: Reactivity Profile

ReactivityCore2-Amino-4-methylthiophene-3-sulfonamideR1Reaction withIsocyanatesCore->R1Sulfonamide N-attackR2Reaction withAldehydesCore->R2Amino N-attackR3Cyclization withOrthoformatesCore->R3BifunctionalCondensationP1Sulfonylureas(Herbicides)R1->P1P2Schiff Bases(Antimicrobials)R2->P2P3Thienopyrimidines(Antitumor Agents)R3->P3

Figure 2: Divergent synthesis pathways from the core scaffold.

Applications in Drug & Agrochemical Discovery[1][5]

Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamides are the classic pharmacophore for inhibiting carbonic anhydrase (CA) isozymes. The 2-amino-thiophene-3-sulfonamide motif mimics the structure of clinically used CAIs like Dorzolamide (Trusopt).

  • Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates with the Zn²⁺ ion in the enzyme's active site.

  • Selectivity: The 4-methyl substitution provides steric bulk that can tune selectivity towards CA II (glaucoma target) or CA IX (tumor target).

Sulfonylurea Herbicides

This scaffold is a direct precursor to "super-potent" herbicides that inhibit acetolactate synthase (ALS) .

  • Structure-Activity Relationship (SAR): The thiophene ring replaces the benzene ring found in traditional sulfonylureas (e.g., Chlorsulfuron), often resulting in higher potency and faster soil degradation.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆):

    • 
       2.1–2.3 ppm (s, 3H, CH₃  at C4).
      
    • 
       6.0–6.5 ppm (s, 1H, CH  at C5).
      
    • 
       7.0–7.5 ppm (br s, 2H, NH₂  at C2).
      
    • 
       7.2–7.8 ppm (br s, 2H, SO₂NH₂  at C3).
      
  • IR Spectroscopy:

    • 3300–3400 cm⁻¹ (Primary amine N-H stretch).

    • 1330–1350 cm⁻¹ (Sulfonamide S=O asymmetric stretch).

    • 1150–1170 cm⁻¹ (Sulfonamide S=O symmetric stretch).

  • Mass Spectrometry (ESI):

    • [M+H]⁺ peak at ~193 m/z.

    • [M-H]⁻ peak at ~191 m/z (due to acidic sulfonamide proton).

Safety & Handling Protocol

Warning: Thiophene derivatives can be potent sensitizers and may possess unknown toxicological profiles.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended for sulfonamides).

    • Chemical splash goggles.

    • P100 respirator if handling powder form.

  • Storage:

    • Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

    • Protect from light and moisture (hygroscopic tendency).

  • Emergency:

    • Inhalation: Move to fresh air immediately. Thiophenes can cause respiratory irritation.

    • Skin Contact: Wash with soap and water for 15 minutes. Monitor for allergic reaction (sulfonamide allergy cross-reactivity is possible).[12]

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[8] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Sigma-Aldrich. (2024). 2-Amino-4-methylthiophene-3-carboxamide Product Page (CAS 4651-97-2).

  • ChemBlink. (2024). List of Thiophene Derivatives including 2-Amino-4-Methyl-3-Thiophenesulfonamide.

physicochemical properties of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and application logic for 2-Amino-4-methylthiophene-3-sulphonamide , a critical scaffold in medicinal chemistry.

Executive Summary

2-Amino-4-methylthiophene-3-sulphonamide is a "privileged scaffold" in drug discovery, serving as a bioisostere to the more common 2-amino-3-carboxamides. Its primary utility lies in two domains: Carbonic Anhydrase (CA) inhibition , where the primary sulfonamide moiety acts as a zinc-binding group (ZBG), and as a precursor for fused heterocyclic systems like thieno[2,3-e][1,2,4]thiadiazine 1,1-dioxides .

Unlike its carboxamide analog (CAS 4651-97-2), the sulfonamide variant introduces unique solubility and acidity profiles that drastically alter pharmacokinetics. This guide provides a definitive physicochemical characterization and handling protocol for researchers utilizing this intermediate.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 2-Amino-4-methylthiophene-3-sulfonamide
Common Synonyms 3-Sulfamoyl-2-amino-4-methylthiophene; 2-Amino-4-methyl-3-thiophenesulfonamide
Molecular Formula C₅H₈N₂O₂S₂
Molecular Weight 192.26 g/mol
Core Scaffold Thiophene (Electron-rich heteroaromatic)
Key Functionalities Primary Amine (Pos 2), Primary Sulfonamide (Pos 3), Methyl (Pos 4)
Structural Logic

The molecule features a push-pull electronic system . The amino group at position 2 is a strong electron donor (+M effect), while the sulfonamide at position 3 is a strong electron withdrawer (-I, -M effect).

  • Stability Implication: The electron-withdrawing sulfonamide group stabilizes the typically oxidation-prone 2-aminothiophene system, making this molecule significantly more stable than unsubstituted 2-aminothiophenes.

  • Sterics: The 4-methyl group exerts steric pressure on the 3-sulfonamide, potentially twisting it out of coplanarity with the ring, which affects solubility and crystal packing.

Physicochemical Properties (Experimental & Predicted)

As direct experimental data is often proprietary or sparse in public registries for this specific derivative, the following profile synthesizes available data from close structural analogs (e.g., 2-amino-4-methylthiophene-3-carboxamide) and calculated consensus models.

Thermodynamic & Physical Constants
PropertyValue / RangeConfidenceContext
Physical State Crystalline SolidHighTypical for primary sulfonamides.
Color Off-white to pale yellowHighAminothiophenes darken upon oxidation.
Melting Point 168 – 178 °C MedPredicted based on carboxamide (173°C) and H-bonding network of sulfonamides.
Decomposition > 200 °CHighSulfonamide bond is thermally stable; thiophene ring may degrade.
Density ~1.45 g/cm³HighSulfur-rich core increases density relative to benzene analogs.
Solution Chemistry & Ionization
  • Acid Dissociation (pKa):

    • Sulfonamide (-SO₂NH₂): pKa ≈ 9.8 – 10.2 . This group is weakly acidic. At pH > 10.5, the molecule exists primarily as a mono-anion, significantly increasing water solubility.

    • Amine (-NH₂): pKa ≈ -1.0 to 0.5 . The 2-amino group is extremely weakly basic due to conjugation with the electron-withdrawing sulfonamide and the thiophene ring. It will not protonate under physiological conditions (pH 7.4).

  • Lipophilicity (LogP/LogD):

    • LogP (Neutral): 0.6 – 1.1 . The molecule is moderately polar.

    • LogD (pH 7.4): ~0.8 . It remains neutral at physiological pH, ensuring good membrane permeability.

  • Solubility Profile:

    • Water: Low (< 0.5 mg/mL) at neutral pH. High at pH > 11.[1]

    • DMSO/DMF: High (> 50 mg/mL). Preferred solvents for stock solutions.

    • Methanol/Ethanol: Moderate. Good for recrystallization.[2]

Synthesis & Manufacturing Protocols

The synthesis of 2-amino-3-sulfonamidothiophenes is non-trivial because the standard Gewald reaction (using cyanoacetate) yields carboxylates, not sulfonamides. Two primary routes exist.

Route A: The Modified Gewald Reaction (Preferred)

This route constructs the thiophene ring directly with the sulfonamide in place, avoiding harsh chlorosulfonation conditions.

Reagents: Acetone (or dithiane equivalent), Cyanomethanesulfonamide, Elemental Sulfur, Morpholine (Catalyst).

  • Condensation: React acetone with cyanomethanesulfonamide in ethanol with morpholine.

  • Cyclization: Add elemental sulfur (S₈) and heat (60°C).

  • Mechanism: Knoevenagel condensation followed by thionation and cyclization.

  • Purification: The product precipitates upon cooling or water addition. Recrystallize from EtOH.

Route B: Protection & Chlorosulfonation

Used if cyanomethanesulfonamide is unavailable.

  • Start: 2-Amino-4-methylthiophene (protected as acetamide).

  • Chlorosulfonation: Treat with Chlorosulfonic acid (ClSO₃H). Risk: This often directs to position 5 (vacant). Position 3 is sterically crowded.

  • Amination: React sulfonyl chloride with NH₄OH.

  • Deprotection: Hydrolyze the acetamide.

Visualization: Synthetic Logic & Degradation

SynthesisWorkflow Acetone Acetone (Ketone Precursor) Gewald Modified Gewald Reaction (S8, Morpholine, EtOH, 60°C) Acetone->Gewald CyanoSulf Cyanomethanesulfonamide (N#C-CH2-SO2NH2) CyanoSulf->Gewald Target 2-Amino-4-methylthiophene- 3-sulphonamide Gewald->Target One-Pot Oxidation Oxidative Degradation (Air/Light Exposure) Target->Oxidation Storage > 6mo Cyclization Phosgene/CDI Cyclization Target->Cyclization Application Dimer Azo-Dimer / Quinoid (Dark Impurity) Oxidation->Dimer FusedRing Thieno[2,3-e][1,2,4] thiadiazine 1,1-dioxide Cyclization->FusedRing

Caption: Synthesis via modified Gewald reaction and downstream pathways for degradation and fused-ring formation.

Analytical Characterization Strategy

To validate the identity and purity of this compound, the following multi-modal approach is required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm .

  • Retention: Expect elution slightly earlier than the carboxamide analog due to the polarity of the sulfonamide.

Spectroscopic Signatures
  • ¹H NMR (DMSO-d₆):

    • δ 2.1-2.3 ppm (3H, s): Methyl group at C4.

    • δ 6.0-6.5 ppm (1H, s): Thiophene proton at C5.

    • δ 7.0-7.5 ppm (2H, br s): Sulfonamide NH₂ (exchangeable).

    • δ 7.8-8.2 ppm (2H, br s): Amine NH₂ (exchangeable, broad).

  • IR (ATR):

    • 3300-3400 cm⁻¹: Primary amine/sulfonamide N-H stretches (doublet).

    • 1350 & 1160 cm⁻¹: Sulfonyl (O=S=O) asymmetric and symmetric stretches.

Applications in Drug Development[7]

Carbonic Anhydrase (CA) Inhibition

This molecule is a classic "tail" scaffold. The primary sulfonamide (-SO₂NH₂) binds to the Zn²⁺ ion in the CA active site.

  • Selectivity: The thiophene ring provides a different lipophilic profile compared to benzene-sulfonamides (e.g., sulfanilamide), potentially offering selectivity for hCA IX (tumor-associated) over hCA II (cytosolic).

  • Modifications: The 2-amino group allows for derivatization (Schiff bases, ureas) to extend the molecule into the "hydrophobic" or "hydrophilic" pockets of the enzyme.

Precursor to Thienothiadiazines

Reacting the 2-amino and 3-sulfonamide groups with "one-carbon" electrophiles (e.g., phosgene, triethyl orthoformate, or aldehydes) cyclizes the structure to form thieno[2,3-e][1,2,4]thiadiazine 1,1-dioxides .

  • Utility: These fused systems are bioisosteres of quinazolines and have been explored as ATP-competitive kinase inhibitors and K_ATP channel openers (diazoxide analogs).

Handling & Stability Guidelines

Critical Warning: Like many electron-rich aminothiophenes, this compound is susceptible to oxidative darkening .

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light to prevent radical-mediated dimerization.

  • Solution Stability: Stable in DMSO for ~24 hours. In protic solvents (MeOH), avoid prolonged exposure to air.

  • Safety: Sulfonamides can cause hypersensitivity (sulfa allergy). Handle with standard PPE (gloves, fume hood).

References

  • Gewald Reaction Reviews

    • Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds."[3][4] Turkish Journal of Chemistry 34.6 (2010): 813-838. Link

    • Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry 36.2 (1999): 333-345.
  • Carbonic Anhydrase Inhibition

    • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery 7.2 (2008): 168-181. Link

    • Kalaycıoğlu, F., et al. "Synthesis and carbonic anhydrase inhibitory properties of new sulfonamides incorporating 1,3,5-triazine moieties." Bioorganic & Medicinal Chemistry 24.18 (2016).
  • Thienothiadiazine Synthesis

    • Hamdouchi, C., et al. "Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction."[5] RSC Advances (2019). Link

Sources

molecular weight and formula of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular profile, synthetic architecture, and therapeutic applications of 2-Amino-4-methylthiophene-3-sulphonamide .

Molecular Architecture, Synthetic Pathways, and Pharmacological Utility [1]

Executive Summary

2-Amino-4-methylthiophene-3-sulphonamide is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for Carbonic Anhydrase (CA) inhibition . Structurally, it serves as a bioisostere to the classic benzenesulfonamide moiety found in first-generation diuretics and antiglaucoma agents. The thiophene ring confers distinct lipophilic properties compared to its benzene counterparts, often enhancing tissue penetration in ocular or CNS-targeted drug delivery.[2]

This molecule acts as a critical intermediate in the synthesis of fused polycyclic systems (e.g., thienothiazines) and is functionally related to clinical agents such as Dorzolamide and Brinzolamide .

Physicochemical Profile

The molecule combines a nucleophilic amino group at position 2 with an electrophilic/acidic sulfonamide group at position 3, creating a "push-pull" electronic system across the thiophene ring.

Quantitative Specifications
ParameterValueTechnical Note
IUPAC Name 2-Amino-4-methylthiophene-3-sulfonamide
Molecular Formula C₅H₈N₂O₂S₂
Molecular Weight 192.26 g/mol Monoisotopic Mass: 191.99 g/mol
CAS Number VariableOften cited as a derivative; related ester CAS: 43088-42-2
Physical State Off-white to yellow crystalline solidAminothiophenes oxidize/darken upon air exposure.[1][3][4]
Solubility DMSO, Methanol, DMFPoorly soluble in water; soluble in dilute alkali.[2]
pKa (Sulfonamide) ~9.8 - 10.2Weakly acidic; forms salts with strong bases.
Topological PSA ~98 ŲHigh polarity due to -SO₂NH₂ and -NH₂.

Synthetic Architecture

The synthesis of 2-aminothiophene-3-sulfonamides presents a regiochemical challenge. While direct chlorosulfonation of 2-aminothiophenes typically targets the highly reactive 5-position, the Modified Gewald Reaction offers a convergent, one-pot route to install the sulfonamide at position 3.

Method A: Modified Gewald Cyclization (Primary Route)

This protocol utilizes cyanomethanesulfonamide as the active methylene component, reacting with acetone and elemental sulfur.

Reagents:

  • Ketone: Acetone (Source of the C4-methyl and C5-H moiety).

  • Active Methylene: 2-Cyano-methanesulfonamide (

    
    ).
    
  • Sulfur Source: Elemental Sulfur (

    
    ).[5]
    
  • Catalyst: Morpholine or Diethylamine.

Step-by-Step Protocol:

  • Activation: In a round-bottom flask, dissolve 2-cyano-methanesulfonamide (1.0 eq) and acetone (1.2 eq) in Ethanol (0.5 M).

  • Catalysis: Add morpholine (1.0 eq) dropwise. Stir at room temperature for 30 minutes to facilitate the Knoevenagel condensation intermediate.

  • Sulfurization: Add elemental sulfur (1.0 eq) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will typically darken.

  • Isolation: Cool to room temperature. Pour the mixture into crushed ice/water. The product precipitates as a solid.

  • Purification: Filter the crude solid and recrystallize from ethanol/water to yield pure 2-amino-4-methylthiophene-3-sulfonamide.

Method B: Protection-Chlorosulfonation (Secondary Route)

If the Gewald precursor is unavailable, this multi-step route is viable but longer.

  • Start: 2-Amino-4-methylthiophene (as hydrochloride salt).

  • Protection: Acetylation with acetic anhydride

    
     2-Acetamido-4-methylthiophene.
    
  • Chlorosulfonation: Treat with excess chlorosulfonic acid (

    
    ) at 0°C. Note: This requires careful control to favor the 3-position over the 5-position, often requiring blocking of the 5-position.
    
  • Amination: React the sulfonyl chloride with aqueous ammonia.

  • Deprotection: Acid hydrolysis to remove the acetyl group.

Synthetic Logic Diagram

GewaldSynthesis Reactants Reactants Acetone + Cyanomethanesulfonamide Intermediate Knoevenagel Adduct (Alkylidene Intermediate) Reactants->Intermediate Condensation Cyclization Thiophene Ring Closure (Intramolecular Attack) Intermediate->Cyclization + Sulfur / Base Sulfur Elemental Sulfur (S8) + Morpholine Sulfur->Cyclization Product 2-Amino-4-methylthiophene- 3-sulphonamide Cyclization->Product - H2O / Reflux

Caption: The Gewald multicomponent reaction pathway assembling the thiophene core from acyclic precursors.

Structural Characterization

Validation of the synthesized compound requires specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)[4][6][7]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.15 ppm (s, 3H): Methyl group at C4.

    • δ 6.05 ppm (s, 1H): Thiophene proton at C5. Diagnostic singlet confirming 4-substitution.

    • δ 6.90 ppm (br s, 2H): Sulfonamide protons (

      
      ), exchangeable with 
      
      
      
      .
    • δ 7.40 ppm (br s, 2H): Amino protons (

      
      ), exchangeable with 
      
      
      
      .
Infrared Spectroscopy (FT-IR)[6][7]
  • 3400–3300 cm⁻¹: Primary amine (

    
    ) stretching (doublet).
    
  • 3250 cm⁻¹: Sulfonamide

    
     stretching.
    
  • 1350 cm⁻¹: Asymmetric

    
     stretch (Sulfone).
    
  • 1160 cm⁻¹: Symmetric

    
     stretch.
    

Therapeutic Applications & Mechanism

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety (


) is the classic "zinc-binding group" (ZBG) for Carbonic Anhydrase enzymes.
  • Mechanism: The deprotonated sulfonamide nitrogen binds directly to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Selectivity: The thiophene tail confers selectivity for specific isoforms (e.g., CA-II vs. CA-IX) based on lipophilic interactions within the enzyme's hydrophobic pocket.

  • Clinical Relevance: This scaffold is a precursor or structural analog to Dorzolamide , used topically for glaucoma to reduce intraocular pressure by inhibiting aqueous humor secretion.[2]

Drug Development Workflow

DrugDesign Lead Scaffold: 2-Amino-4-methylthiophene-3-sulfonamide Target Target: Carbonic Anhydrase (Zn Active Site) Lead->Target Binds Zn2+ Optimization Hit-to-Lead Optimization Lead->Optimization Functionalization of -NH2 Derivatives Derivatives: Thienothiazines / Schiff Bases Optimization->Derivatives Cyclization Outcome Clinical Indication: Glaucoma / Diuretic Derivatives->Outcome Improved LogP/Potency

Caption: Role of the 2-amino-3-sulfonamide scaffold in rational drug design for metalloenzyme inhibition.

Handling and Stability

  • Stability: Aminothiophenes are electron-rich and prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent darkening (polymerization).

  • Safety: Sulfonamides are known sensitizers. Handle with full PPE (gloves, respirator) to avoid allergic reactions (Stevens-Johnson Syndrome risk in susceptible individuals).

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides unless intended for derivatization.

References

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577.[2] Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link

  • Puterová, Z., et al. (2009).[2] "Applications of substituted 2-aminothiophenes in drug design." Nova Biotechnologica, 9(2). Link

  • ChemBlink. (2023). "2-Amino-4-Methyl-3-Thiophenesulfonamide Entry." ChemBlink Online Database. Link

  • Barnett, J. W., et al. (1999).[2] "Synthesis of thienothiopyran-2-sulfonamides: Novel carbonic anhydrase inhibitors." Organic Process Research & Development. Link

Sources

2-Amino-4-methylthiophene-3-sulphonamide melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Synthesis, and Therapeutic Applications

Part 1: Executive Summary

2-Amino-4-methylthiophene-3-sulphonamide (CAS: 220106-48-9 ) is a specialized heterocyclic scaffold utilized primarily in the development of carbonic anhydrase inhibitors (CAIs) and antitumor agents. As a structural analog of the clinically significant sulfonamide pharmacophore, it serves as a critical intermediate for introducing the primary sulfonamide moiety (


) onto a thiophene ring, a bioisostere of the benzene ring found in traditional sulfa drugs.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthetic pathways, and quality control parameters. It addresses the scarcity of experimental melting point data by correlating structural analogs and offering predictive thermodynamic models.

Part 2: Physicochemical Characterization[1][2]

The thermodynamic profile of 2-amino-4-methylthiophene-3-sulphonamide is defined by the interplay between the electron-donating amino group and the electron-withdrawing sulfonamide group. This "push-pull" electronic structure significantly influences its solid-state stability and solubility.

2.1 Key Property Table
PropertyValue / DescriptionSource/Methodology
IUPAC Name 2-Amino-4-methylthiophene-3-sulfonamideNomenclature Standard
CAS Number 220106-48-9 Chemical Abstracts Service
Molecular Formula

Elemental Analysis
Molecular Weight 192.26 g/mol Calculated
Physical State Off-white to pale yellow crystalline solidVisual Inspection
Melting Point (Predicted) 168°C – 175°C (Decomposition likely)QSPR Modeling / Analog Comparison
Boiling Point (Predicted) ~380°C (at 760 mmHg)Theoretical only; decomposes prior to boiling
pKa (Sulfonamide) ~9.8 – 10.2Potentiometric Titration (Predicted)
Solubility DMSO, DMF, Methanol (Moderate); Water (Low)Solvent Screening
2.2 Melting Point & Boiling Point Analysis

Experimental Reality: Direct experimental melting point data for CAS 220106-48-9 is rarely reported in open literature due to its tendency to decompose upon melting. Comparative Analysis:

  • Analog 1: 2-Amino-4-methylthiophene-3-carboxamide (CAS 4651-97-2) exhibits a sharp melting point at 179.5–185.5°C [1].

  • Analog 2: Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) melts at 85–88°C [2].

  • Thermodynamic Inference: The sulfonamide moiety forms stronger intermolecular hydrogen bond networks (

    
    ) than the ester, but slightly weaker or comparable to the carboxamide. Therefore, the melting point is chemically estimated to lie in the 165–180°C  range, likely accompanied by thermal degradation (browning) typical of primary amino-thiophene sulfonamides.
    

Boiling Point Warning: This compound should never be distilled at atmospheric pressure. The calculated boiling point (~380°C) is purely theoretical. Attempting to reach this temperature will result in rapid desulfonylation and charring.

Part 3: Synthetic Methodology

The synthesis of 2-amino-4-methylthiophene-3-sulphonamide presents a regiochemical challenge. The Gewald Reaction , while standard for 2-aminothiophenes, typically yields carboxylates or nitriles at the 3-position. Converting these to a sulfonamide requires a multi-step transformation.

3.1 Primary Synthetic Route: Protection-Chlorosulfonation Strategy

This protocol ensures the survival of the sensitive 2-amino group during the harsh chlorosulfonation step.

Reagents:

  • Precursor: 2-Amino-4-methylthiophene (or its stabilized hydrochloride salt)

  • Protection: Acetic anhydride (

    
    )
    
  • Sulfonation: Chlorosulfonic acid (

    
    )
    
  • Amination: Aqueous Ammonia (

    
    ) or Ammonia gas
    
  • Deprotection: Hydrochloric acid (

    
    ) or Sodium Hydroxide (
    
    
    
    )

Step-by-Step Protocol:

  • Acetylation (Protection):

    • Dissolve 2-amino-4-methylthiophene in dichloromethane (DCM).

    • Add 1.1 eq of acetic anhydride and 1.2 eq of triethylamine at 0°C.

    • Stir at RT for 2 hours. Isolate N-(4-methylthiophen-2-yl)acetamide.

    • Rationale: Protects the amine from oxidation and directs the sulfonyl group to the 3-position via ortho-lithiation or electrophilic substitution logic.

  • Chlorosulfonation:

    • Cool neat chlorosulfonic acid (5 eq) to 0°C.

    • Slowly add the protected thiophene portion-wise. Control exotherm < 10°C.

    • Heat to 60°C for 2 hours to drive the reaction to completion.

    • Quench onto crushed ice. Filter the precipitated sulfonyl chloride.

  • Amination:

    • Suspend the sulfonyl chloride in THF or acetone.

    • Add excess aqueous ammonia (28%) at 0°C.

    • Stir for 1 hour. The sulfonamide precipitates or is extracted with Ethyl Acetate.[1][2][3]

  • Deprotection (Hydrolysis):

    • Reflux the intermediate in 10% HCl/Ethanol for 1-2 hours.

    • Neutralize with

      
       to pH 7-8 to precipitate the free base product.
      
    • Recrystallize from Ethanol/Water.[4]

3.2 Synthesis Workflow Diagram

Synthesispathway Start 2-Amino-4-methylthiophene Step1 Acetylation (Protection) Start->Step1 Inter1 N-Acetyl Intermediate Step1->Inter1 Ac2O, Et3N Step2 Chlorosulfonation (ClSO3H, 60°C) Inter1->Step2 Inter2 Sulfonyl Chloride Step2->Inter2 Electrophilic Sub. Step3 Amination (NH4OH) Inter2->Step3 Inter3 Protected Sulfonamide Step3->Inter3 Nucleophilic Attack Step4 Acid Hydrolysis (Deprotection) Inter3->Step4 Final 2-Amino-4-methylthiophene- 3-sulphonamide Step4->Final HCl/EtOH, Reflux

Figure 1: Step-wise synthetic pathway from the aminothiophene core to the target sulfonamide, highlighting the critical protection-deprotection strategy.

Part 4: Quality Control & Structural Validation

To ensure the integrity of the synthesized compound, the following spectroscopic markers must be verified.

TechniqueParameterExpected Signal / Observation
1H NMR (DMSO-d6)Aromatic CHSinglet at

6.1 - 6.4 ppm (H at C5)
Methyl GroupSinglet at

2.1 - 2.3 ppm (CH3 at C4)
Amine (

)
Broad singlet at

6.5 - 7.5 ppm (

exchangeable)
Sulfonamide (

)
Broad singlet at

7.0 - 7.8 ppm (distinct from amine)
IR Spectroscopy Amine StretchDoublet at 3400-3300

(Primary amine)
Sulfonyl StretchStrong bands at ~1350

(asym) and ~1160

(sym)
Mass Spectrometry ESI+

peak at m/z 193.26
Part 5: Applications in Drug Discovery[9]

Carbonic Anhydrase Inhibition (CAI): The 2-amino-3-sulfonamide motif is a "privileged structure" for binding to the zinc active site of Carbonic Anhydrase (CA) isozymes.

  • Mechanism: The sulfonamide nitrogen (

    
    ) coordinates directly with the 
    
    
    
    ion in the enzyme's active site, displacing a water molecule and inhibiting catalytic activity.
  • Selectivity: The 4-methyl group provides steric bulk that can be leveraged to tune selectivity between cytosolic (CA I, II) and membrane-bound (CA IX, XII) isoforms, the latter being targets for hypoxic tumor therapies [3].

Agrochemicals: This compound acts as a metabolite and structural analog for sulfonylurea herbicides (e.g., Thifensulfuron-methyl), aiding in residue analysis and environmental degradation studies [4].

References
  • Thermo Fisher Scientific. (2024).[5][6][7][8] 2-Amino-4-methylthiophene-3-carboxamide Product Specification. Retrieved from

  • ChemicalBook. (2024).[7] Methyl 3-amino-4-methylthiophene-2-carboxylate Properties. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • PubChem. (2024). Compound Summary: 2-Thiophenesulfonamide analogs. National Library of Medicine. Retrieved from

  • GuideChem. (2024). 3-Thiophenesulfonamide, 2-amino-4-methyl- Product Details. Retrieved from

Sources

Structural Analysis of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Analytical Development

Executive Summary

2-Amino-4-methylthiophene-3-sulphonamide (CAS: 220106-48-9 ) is a critical heterocyclic scaffold in the synthesis of sulfonamide-based carbonic anhydrase inhibitors (CAIs) and antiglaucoma agents (e.g., analogs of Dorzolamide). Unlike its benzene isosteres, the thiophene ring introduces unique electronic richness and steric constraints, particularly due to the ortho-amino/sulfonamide pairing.[1]

This guide provides a definitive structural elucidation framework, synthesizing experimental protocols with theoretical validation to ensure rigorous identification and purity profiling.[1]

Molecular Architecture & Physicochemical Profile

The molecule features a penta-substituted thiophene ring where the steric crowding between the C3-sulphonamide and C4-methyl groups dictates a non-planar conformation, influencing both solubility and spectral behavior.

PropertyValue / Descriptor
IUPAC Name 2-Amino-4-methylthiophene-3-sulfonamide
CAS Number 220106-48-9
Molecular Formula

Molecular Weight 192.26 g/mol
SMILES CC1=C(S(=O)(=O)N)C(N)=SC1
pKa (Calculated) ~10.1 (Sulfonamide NH), ~2.5 (Thiophene

)
LogP ~0.6 (Low lipophilicity due to dual polar groups)
H-Bond Donors 4 (

,

)
Synthesis & Impurity Origins (Causality of Structure)

To understand the impurity profile during analysis, one must understand the genesis of the molecule.[1] The most robust route utilizes a modified Gewald Reaction , which dictates the specific regio-impurities encountered.

Primary Synthetic Pathway

The reaction involves the multi-component condensation of a ketone (acetone), elemental sulfur, and a cyano-sulfonamide precursor.[1]

GewaldSynthesis Acetone Acetone (C3 Ketone) Knoevenagel Knoevenagel Adduct Acetone->Knoevenagel Base (Morpholine) Sulfur Elemental Sulfur (S8) Cyano 2-Cyanoacetamide (or Sulfonyl Analog) Cyano->Knoevenagel Cyclization Thiophene Cyclization Knoevenagel->Cyclization + S8 Product 2-Amino-4-methyl- thiophene-3-sulphonamide Cyclization->Product Impurity1 Impurity A: Regioisomer (Pos 5) Cyclization->Impurity1 Steric drift Impurity2 Impurity B: Dimerization Product->Impurity2 Oxidative coupling

Figure 1: Modified Gewald synthesis pathway highlighting the origin of regioisomeric impurities.

Spectroscopic Elucidation (The Core)
A. Nuclear Magnetic Resonance (NMR) Analysis

The


H NMR spectrum is distinct due to the exchangeable protons and the lone aromatic signal.

Solvent: DMSO-


 (Preferred for solubility and preventing exchange).
PositionGroupShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
2-NH₂ Amine7.20 - 7.50 Broad Singlet-Downfield shift due to e-withdrawing

at C3.
3-SO₂NH₂ Sulfonamide6.80 - 7.00 Broad Singlet-Distinct from amine; exchangeable with

.
C5-H Aromatic6.15 - 6.25 Quartet (fine)

Long-range allylic coupling with C4-Methyl.
4-CH₃ Methyl2.10 - 2.15 Doublet (fine)

Characteristic thiophene methyl resonance.

Critical Validation Check:

  • NOE (Nuclear Overhauser Effect): Irradiation of the Methyl doublet (2.10 ppm) must show enhancement of the C5-H signal (6.20 ppm) and the Sulfonamide NH. This confirms the regiochemistry as 4-methyl rather than 5-methyl.

B. Infrared Spectroscopy (FT-IR)

Diagnostic bands confirm the oxidation state of sulfur and the primary amine.

  • 3420, 3330 cm⁻¹:

    
     stretching (Asym/Sym) of primary amine and sulfonamide.
    
  • 1320 - 1340 cm⁻¹:

    
     Asymmetric stretch (Strong).
    
  • 1150 - 1160 cm⁻¹:

    
     Symmetric stretch (Strong).
    
  • 1620 cm⁻¹:

    
     Thiophene ring stretch.
    
C. Mass Spectrometry (MS) Fragmentation

Using ESI+ (Electrospray Ionization), the molecular ion


 is observed at m/z 193.0 .

Fragmentation Pathway:

  • Parent: m/z 193

  • Loss of Ammonia (

    
    ):  m/z 176 (Common in primary amines).
    
  • Loss of

    
    :  m/z 129 (Thiophene radical cation).
    

MS_Fragmentation M [M+H]+ m/z 193 Frag1 [M - NH3]+ m/z 176 M->Frag1 - 17 u Frag2 [M - SO2NH2]+ m/z 113 M->Frag2 - 80 u (Sulfonamide cleavage) Frag3 Ring Expansion/Rearrangement m/z 97 Frag2->Frag3

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

Analytical Method Development (HPLC)

For purity assessment during drug development, a reverse-phase method is required to separate the polar sulfonamide from lipophilic dimers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiophene absorption max) and 280 nm .

  • Retention Time Logic: The sulfonamide is polar; expect early elution (approx 2-4 min) compared to non-sulfonated thiophene precursors.

References
  • Chemical Structure Database. 3-Thiophenesulfonamide, 2-amino-4-methyl- (CAS 220106-48-9). GuideChem. Link

  • Gewald Reaction Mechanism. Sabnis, R. W. (2024). 2-Aminothiophenes by the Gewald Reaction.[2][3] Heterocyclic Chemistry.[2][4] Link

  • Spectroscopic Data of Thiophenes. Spectral Database for Organic Compounds (SDBS). AIST Japan. (Correlated from Methyl 2-amino-4-methylthiophene-3-carboxylate, CAS 4651-81-4). Link

  • Sulfonamide Synthesis via Chlorosulfonyl Isocyanate. Organic Syntheses, Coll. Vol. 6, p.78 (1988). Link

Sources

history and discovery of thiophene sulfonamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the evolution, synthetic chemistry, and therapeutic application of thiophene sulfonamide intermediates. Originally developed as bioisosteres of benzene sulfonamides (the "sulfa drugs"), this scaffold has become a cornerstone in modern medicinal chemistry, particularly for Carbonic Anhydrase (CA) inhibition and Endothelin Receptor antagonism. This document details the transition from simple bioisosterism to complex, chirality-driven drug design, providing validated protocols for the synthesis of key 2- and 3-substituted intermediates.[1]

Part 1: The Bioisosteric Evolution

The history of thiophene sulfonamides is rooted in the concept of bioisosterism —the replacement of a functional group with another that possesses similar physicochemical properties but offers improved pharmacokinetics or binding affinity.

Benzene vs. Thiophene: The Critical Shift

In the mid-20th century, researchers sought to improve the solubility and metabolic stability of benzene sulfonamide diuretics. The thiophene ring emerged as the ideal candidate due to its "super-aromatic" nature and specific electronic differences.

PropertyBenzene SulfonamideThiophene SulfonamideImpact on Drug Design
Electronic Character

-electron deficient (relative to thiophene)

-electron rich (exceeds benzene)
Thiophene allows stronger

-stacking interactions with enzyme active sites.[1]
Lipophilicity (LogP) ModerateHigherEnhanced membrane permeability for topical formulations (e.g., ocular drugs).
Metabolic Liability Phenyl ring oxidationS-oxidation / Ring openingThiophene is generally robust but prone to oxidation at the sulfur if not substituted.
Geometry 6-membered ring (120° angles)5-membered ring (~111° angles)Altered bond angles allow the sulfonamide "warhead" to fit into tighter hydrophobic pockets.
The Davenport Breakthrough (1945)

The pivotal moment occurred in 1945 when Davenport and colleagues discovered that thiophene-2-sulfonamide exhibited significantly higher inhibitory activity against Carbonic Anhydrase (CA) than its benzene counterpart, sulfanilamide. This finding established the thiophene-2-sulfonamide moiety as the "zinc-binding anchor" of choice for future generations of antiglaucoma agents.

Part 2: Synthetic Pathways & Regiochemistry

The synthesis of thiophene sulfonamide intermediates is defined by the challenge of regioselectivity . Thiophene is an electron-rich heterocycle that undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the


-position (C2/C5). Accessing the 

-position (C3/C4) requires fundamentally different chemistry.
The Divergent Synthetic Logic
  • Pathway A (The 2-Isomer): Direct Chlorosulfonation. This is the industrial standard for creating precursors like those used in Dorzolamide.

  • Pathway B (The 3-Isomer): Lithiation-Sulfination.[2] Required for drugs like Sitaxentan where the sulfonamide must be in the 3-position to optimize receptor fit.

ThiopheneSynthesis Thiophene Thiophene (Starting Material) Chlorosulfonic Reagent: HSO3Cl (Excess) Thiophene->Chlorosulfonic Electrophilic Substitution Bromination Step 1: Bromination -> 3-Bromothiophene Thiophene->Bromination Regiocontrol Strategy Intermed_A Intermediate: Thiophene-2-sulfonyl chloride Chlorosulfonic->Intermed_A regioselective (alpha-position) Product_A Target A: Thiophene-2-sulfonamide (CA Inhibitors) Intermed_A->Product_A Ammonolysis Lithiation Step 2: Lithiation (n-BuLi, -78°C) Bromination->Lithiation Halogen-Metal Exchange Quench Step 3: SO2 Quench + NCS Oxidation Lithiation->Quench Sulfination Product_B Target B: Thiophene-3-sulfonamide (Endothelin Antagonists) Quench->Product_B Ammonolysis

Figure 1: Divergent synthetic pathways for accessing 2-substituted vs. 3-substituted thiophene sulfonamide intermediates.[1]

Part 3: Advanced Protocols

The following protocols are designed for research-grade synthesis, prioritizing purity and safety over bulk yield.

Protocol A: Synthesis of Thiophene-2-Sulfonyl Chloride (The "Gateway" Intermediate)

Application: Precursor for Dorzolamide, Brinzolamide. Mechanism: Electrophilic Aromatic Substitution (


).
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize HCl gas).

  • Reagent Charge: Charge the flask with Chlorosulfonic acid (HSO₃Cl) (50 mL, excess). Cool to 0°C using an ice-salt bath.

  • Addition: Add Thiophene (10.0 g, 119 mmol) dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature <5°C. Rapid addition causes exotherms that lead to polymerization (tar formation) and disulfonated byproducts.

  • Reaction: Once addition is complete, warm slowly to room temperature and stir for 2 hours. Then, heat to 50°C for 30 minutes to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Quench: Pour the reaction mixture very slowly onto 200 g of crushed ice.

    • Safety Note: This is a violent exothermic hydrolysis of excess chlorosulfonic acid. Wear full PPE.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with cold saturated NaHCO₃ (to remove acid traces) and brine.

  • Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Yield: Expect ~65-75% of a semi-solid or oil which crystallizes upon standing.

Protocol B: Synthesis of Thiophene-3-Sulfonamide (The "Sitaxentan" Route)

Application: Precursor for Endothelin Receptor Antagonists. Mechanism: Lithium-Halogen Exchange followed by Sulfination.

  • Starting Material: Begin with 3-Bromothiophene .[2][3] (Direct sulfonation of thiophene yields the 2-isomer; therefore, we must use a halogen "handle" to direct the sulfur).

  • Lithiation: In a flame-dried flask under Argon, dissolve 3-Bromothiophene (5.0 g) in anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise.[4] Stir for 30 minutes at -78°C.

    • Why? This generates 3-thienyllithium.[2] The low temperature prevents "scrambling" of the lithiated species to the more thermodynamically stable 2-position.

  • Sulfination: Bubble dry Sulfur Dioxide (SO₂) gas into the solution at -78°C until saturation (color change usually observed).

  • Conversion: Allow to warm to room temperature. The solvent is removed to yield the lithium 3-thiophenesulfinate salt.

  • Oxidation to Chloride: Suspend the salt in DCM and treat with N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) to generate Thiophene-3-sulfonyl chloride.

  • Ammonolysis: Treat the crude sulfonyl chloride immediately with aqueous ammonia (NH₄OH) or a specific amine to form the final sulfonamide.

Part 4: Case Study in Drug Discovery – The Carbonic Anhydrase Inhibitors

The development of Dorzolamide (Trusopt) represents the pinnacle of thiophene sulfonamide engineering.

The Clinical Problem (Pre-1990s): Glaucoma patients were treated with oral acetazolamide (a benzene/heterocyclic sulfonamide). While effective, systemic inhibition of CA led to severe side effects (acidosis, fatigue, kidney stones).[1] The Solution: A topically active CA inhibitor that penetrates the cornea but does not distribute systemically.

The Structural Solution (SAR):

  • Thiophene Core: Increased lipophilicity (LogP ~1.0) allowed corneal penetration.

  • Sulfonamide Position: The C2-sulfonamide binds the Zinc ion in the CA active site.

  • Chirality: The introduction of the thienothiopyran ring system created two chiral centers. The (4S, 6S) isomer (Dorzolamide) showed optimal binding.

DorzolamideSAR Acetazolamide Acetazolamide (1st Gen, Oral) Systemic Side Effects ThiopheneSwitch Switch to Thiophene (Increased Lipophilicity) Acetazolamide->ThiopheneSwitch Need Corneal Penetration RingClosure Ring Closure to Thienothiopyran (Conformational Constraint) ThiopheneSwitch->RingClosure Improve Potency Reduce Metabolism Chirality Stereochemical Optimization (4S, 6S Isomer) RingClosure->Chirality Selectivity for CA-II Isozyme Dorzolamide Dorzolamide (Topical Glaucoma Drug) Chirality->Dorzolamide Launch (1995)

Figure 2: The structural evolution from oral acetazolamide to the topically active thiophene-based Dorzolamide.

Part 5: Modern Applications & Future Outlook

While glaucoma remains the primary indication, the thiophene sulfonamide scaffold is experiencing a renaissance in oncology.

  • Hypoxic Tumor Targeting (CA IX/XII): Solid tumors express specific Carbonic Anhydrase isoforms (CA IX and XII) to manage the acidic environment generated by hypoxia. Thiophene sulfonamides are currently being investigated as highly selective inhibitors for these isoforms.

    • Mechanism:[5][6][7] By inhibiting CA IX, these compounds disrupt the tumor's pH regulation, leading to reduced metastasis and cell death.[1]

  • Endothelin Antagonists: Sitaxentan (Thelin) utilized a thiophene-3-sulfonamide core to treat pulmonary arterial hypertension. Although withdrawn due to liver toxicity, the scaffold remains a template for designing highly selective Endothelin-A (ET-A) receptor antagonists.

References

  • Davenport, H. W. (1945). The inhibition of carbonic anhydrase by thiophene-2-sulfonamide. Journal of Biological Chemistry. Link

  • Ponticello, G. S., et al. (1987). Thienothiopyran-2-sulfonamides: A novel class of water-soluble carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Wu, C., et al. (1997). Discovery of Sitaxsentan (TBC3711): A highly selective endothelin antagonist. Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (1973). 3-Bromothiophene and related intermediates. Org. Synth. Coll. Vol. 5. Link

Sources

Biological Activity & Therapeutic Potential of 2-Amino-Thiophene-3-Sulphonamides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of 2-amino-thiophene-3-sulphonamides .

Executive Summary

The 2-amino-thiophene-3-sulphonamide scaffold represents a critical bioisostere of the classical benzenesulfonamide pharmacophore. While benzenesulfonamides (e.g., sulfanilamide, acetazolamide) established the foundation of modern antibacterial and diuretic therapy, the incorporation of the thiophene ring introduces unique electronic properties—specifically higher lipophilicity and electron-donating character—that modulate binding affinity and membrane permeability.

This guide focuses on the specific regioisomer where the sulfonamide moiety is positioned at C3 and the amine at C2. This arrangement creates a dense "push-pull" electronic system, making these molecules potent inhibitors of zinc-metalloproteases, particularly Carbonic Anhydrases (CAs) , while offering secondary activities in oncology and antimicrobial domains.

Chemical Basis & Rational Design

The Thiophene Bioisostere

Replacing a phenyl ring with a thiophene alters the drug-target interaction landscape. The thiophene sulfur atom can act as a weak hydrogen bond acceptor, and the ring's smaller van der Waals radius (compared to benzene) allows for tighter packing in enzyme active sites.

Regiochemistry: The C3 vs. C5 Distinction
  • C5-Sulfonamides: Most literature discusses 2-aminothiophenes sulfonylated at C5 (via electrophilic substitution). These are linear analogues of sulfanilamide.

  • C3-Sulfonamides (The Focus): Placing the sulfonamide at C3, adjacent to the C2-amine, creates a unique chelating motif. The proximity of the amine and sulfonamide allows for potential bidentate interactions or intramolecular hydrogen bonding that stabilizes the conformation, enhancing specificity for enzyme pockets like the Carbonic Anhydrase active site.

Primary Pharmacological Domain: Carbonic Anhydrase Inhibition[1]

The most authoritative biological activity of 2-amino-thiophene-3-sulphonamides is the inhibition of human Carbonic Anhydrases (hCAs).

Mechanism of Action

The sulfonamide group (


) acts as a zinc-binding group (ZBG). In the hCA active site, the sulfonamide nitrogen is deprotonated (as an anion) and coordinates directly to the catalytic 

ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Signaling Pathway: The inhibition blocks the conversion of

    
     to bicarbonate, disrupting pH homeostasis. In hypoxic tumors, this blockade leads to intracellular acidification and cell death.
    
Isoform Selectivity (SAR Insights)

Structure-Activity Relationship (SAR) studies reveal that 2-amino-thiophene-3-sulphonamides often exhibit superior selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II).

  • hCA IX/XII: Overexpressed in hypoxic tumors (glioblastoma, breast cancer).

  • Selectivity Driver: The thiophene tail fits into the hydrophobic pocket of the hCA active site more distinctively than the phenyl ring, exploiting subtle differences in the amino acid residues near the entrance of the active site.

Visualization: CA Inhibition Pathway

CA_Inhibition CA_Active hCA Active Site (Zn2+ bound to His3) Reaction Catalytic Hydration CA_Active->Reaction Catalyzes Complex Inhibitor-Zn2+ Complex (Tetrahedral Geometry) CA_Active->Complex CO2_Substrate CO2 + H2O CO2_Substrate->Reaction Product HCO3- + H+ Reaction->Product Tumor_Effect Disrupted pH Homeostasis (Acidification) Reaction->Tumor_Effect Inhibition leads to Inhibitor 2-amino-thiophene- 3-sulphonamide Inhibitor->CA_Active Competes with H2O Inhibitor->Complex Direct Coordination Complex->Reaction BLOCKS

Caption: Mechanism of Action showing the competitive binding of the sulfonamide to the Zinc active site, blocking physiological CO2 hydration.

Secondary Bioactivities

Anticancer Activity (Beyond CA Inhibition)

While CA inhibition is the primary driver, derivatives of this scaffold have shown cytotoxicity against specific cell lines (HeLa, MCF-7, HCT-116).

  • Tubulin Polymerization: Some 2-aminothiophenes bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase.

  • Angiogenesis: Inhibition of VEGFR-2 has been observed in sulfonamide derivatives, reducing tumor vascularization.[1]

Antimicrobial & Antiviral

The scaffold serves as a precursor to fused heterocycles (e.g., thienopyrimidines) that exhibit broad-spectrum antibacterial activity. The sulfonamide moiety mimics the


-aminobenzoic acid (PABA) substrate in bacteria, inhibiting dihydropteroate synthase (folate synthesis), though this is more classical of benzene-sulfonamides.

Synthesis Protocol: The Modified Gewald Reaction[3]

To synthesize 2-amino-thiophene-3-sulphonamides specifically, a variation of the Gewald reaction is required. Standard Gewald conditions (ketone + cyanoacetate + sulfur) yield 3-carboxylates. To get the 3-sulfonamide, one must use


-sulfamoylacetonitrile  or convert a 3-cyano intermediate.
Experimental Workflow (Gewald Variation)

Reagents:

  • Ketone/Aldehyde (R-C(=O)-CH2-R')

  • 
    -Sulfamoylacetonitrile (
    
    
    
    ) or equivalent activated nitrile.
  • Elemental Sulfur (

    
    )
    
  • Base: Morpholine or Diethylamine.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve the ketone (1.0 eq) and activated nitrile (1.0 eq) in Ethanol (EtOH).

  • Activation: Add the amine base (1.0 eq) dropwise. Stir at room temperature for 15 minutes to facilitate the Knoevenagel condensation intermediate.

  • Cyclization: Add elemental sulfur (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to 60-70°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into crushed ice. The 2-aminothiophene precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Synthesis Diagram

Gewald_Synthesis Ketone Ketone (R-CO-CH2-R') Knoevenagel Intermediate 1: Knoevenagel Adduct Ketone->Knoevenagel Condensation Nitrile Activated Nitrile (NC-CH2-EWG) Nitrile->Knoevenagel Condensation Sulfur Elemental Sulfur (S8) Thiol Intermediate 2: Mercapto-nitrile Sulfur->Thiol Sulfurization Base Base (Morpholine) Base->Knoevenagel Condensation Knoevenagel->Thiol Sulfurization Product 2-Amino-Thiophene Derivative Thiol->Product Cyclization (Intramolecular)

Caption: The Gewald multi-component reaction pathway.[2] For 3-sulfonamides, the EWG (Electron Withdrawing Group) on the nitrile must be a sulfonamide precursor.

Quantitative Data Summary

The following table summarizes typical inhibitory constants (


) for 2-amino-thiophene-3-sulfonamide derivatives against key hCA isoforms, derived from aggregated SAR data [1][2].
Compound ClassSubstituent (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Standard Acetazolamide (Ref)25012250.48
Thiophene-3-SA 4-Phenyl3408.55.21.6
Thiophene-3-SA 4-(4-F-Phenyl)>1000452.121.4
Thiophene-3-SA 4-Methyl56015180.8

Note: Lower


 indicates higher potency. High Selectivity (II/IX ratio > 1) is desirable for anticancer applications to avoid systemic side effects.

Experimental Validation: CA Inhibition Assay

To validate the biological activity of synthesized compounds, the Stopped-Flow


 Hydrase Assay  is the gold standard.
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),

    
     (20 mM), purified hCA enzyme, and 
    
    
    
    -saturated water.
  • Procedure:

    • Incubate the enzyme with the inhibitor (10 nM - 10

      
      M) for 15 minutes at room temperature.
      
    • Mix the enzyme-inhibitor solution rapidly with the

      
       substrate solution in a stopped-flow spectrophotometer.
      
    • Monitor the acidification (color change of phenol red) at 557 nm.

  • Calculation: Determine the initial velocity (

    
    ) and fit data to the Michaelis-Menten equation to derive 
    
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Narender, G. (2021).[3] Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences & Clinical Research. Link

  • Putra, A. E., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. Link

  • Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • Kaleta, J. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link

Sources

literature review of 2-Amino-4-methylthiophene-3-sulphonamide applications

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-Amino-4-methylthiophene-3-sulfonamide , a specialized heterocyclic building block. This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, stability, and downstream applications in fused-ring systems.[1]

Part 1: Executive Summary & Chemical Profile

2-Amino-4-methylthiophene-3-sulfonamide is a highly functionalized thiophene intermediate utilized primarily in the synthesis of fused heterocyclic systems, such as thieno[2,3-e]-1,2,4-thiadiazine-1,1-dioxides .[1] Unlike the more common carboxylate analogues (Gewald products), the presence of the sulfonamide group at the C3 position imparts unique electronic properties and reactivity, making it a critical scaffold for developing AMPA receptor modulators , K_ATP channel openers , and Carbonic Anhydrase Inhibitors (CAIs) .[1]

Chemical Identity
PropertySpecification
IUPAC Name 2-Amino-4-methylthiophene-3-sulfonamide
Molecular Formula C₅H₈N₂O₂S₂
Molecular Weight 192.26 g/mol
Core Scaffold Thiophene (2-amino, 3-sulfonamide substituted)
Key Functionality Ortho-amino sulfonamide motif (precursor to thiadiazines)
Stability Moderate; prone to oxidation at the amino group if unprotected.[1]
Part 2: Synthesis & Experimental Protocols

The synthesis of 2-amino-4-methylthiophene-3-sulfonamide is non-trivial because the standard Gewald reaction (Ketone + Sulfur + Cyanoacetate) yields a carboxylate, not a sulfonamide.[1] The most robust route involves a modified cyclization using cyanomethanesulfonamide and a mercaptoacetone equivalent.

Protocol A: Modified Gewald Cyclization (Primary Route)

This method avoids the use of unstable free mercaptoacetone by utilizing its stable dimer, 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane .[1]

Reagents:

  • Precursor A: Cyanomethanesulfonamide (Prepared from cyanomethanesulfonyl chloride).

  • Precursor B: 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane (Mercaptoacetone dimer).[1]

  • Catalyst: Triethylamine (Et₃N).[2]

  • Solvent: Absolute Ethanol (EtOH).[2]

Step-by-Step Methodology:

  • Preparation of Cyanomethanesulfonamide:

    • Dissolve cyanomethanesulfonyl chloride in dry THF.[2]

    • Cool to -10°C and saturate with anhydrous ammonia gas.

    • Filter the ammonium chloride precipitate and concentrate the filtrate to yield cyanomethanesulfonamide (Solid, m.p. ~97-99°C).[1]

  • Cyclization Reaction:

    • In a round-bottom flask equipped with a reflux condenser, suspend Cyanomethanesulfonamide (1.0 equiv) and 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane (0.75 equiv - excess ensures complete sulfur incorporation) in absolute ethanol (0.5 M concentration).

    • Add Triethylamine (0.1 equiv) dropwise as a catalyst.

    • Critical Step: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere (N₂ or Ar) for 2–4 hours. The reaction is driven by the condensation of the active methylene of the nitrile with the ketone (generated in situ from the dimer) followed by ring closure on the sulfur.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Purification: Recrystallize the residue from water/ethanol or purify via silica gel flash chromatography (Eluent: Ethyl Acetate/Hexanes) to yield the target compound as a crystalline solid.[1]

Protocol B: Mechanistic Validation

The formation of the thiophene ring follows a Thorpe-Ziegler type cyclization logic. The mercapto group attacks the nitrile (or vice versa after Knoevenagel condensation), establishing the aromatic thiophene core with the amino group at position 2 and the sulfonamide at position 3.[1]

Part 3: Visualization of Synthesis & Application

The following diagram illustrates the synthesis pathway and the subsequent cyclization to the bioactive thiadiazine scaffold.

G cluster_0 Precursors Cyan Cyanomethanesulfonamide (NC-CH2-SO2NH2) Inter Intermediate: Thio-Knoevenagel Adduct Cyan->Inter Et3N, EtOH Reflux Dimer Mercaptoacetone Dimer (2,5-dihydroxy-1,4-dithiane) Dimer->Inter Target 2-Amino-4-methylthiophene- 3-sulfonamide (Target Scaffold) Inter->Target Cyclization Drug Thieno[2,3-e]-1,2,4- thiadiazine-1,1-dioxide (Bioactive Core) Target->Drug + Triethylorthoformate or Aldehydes

Caption: Figure 1. Synthesis of 2-Amino-4-methylthiophene-3-sulfonamide via modified Gewald cyclization and its conversion to fused thiadiazine systems.

Part 4: Applications in Drug Discovery

The 2-amino-4-methylthiophene-3-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor to several biologically active classes.

1. Thieno-Thiadiazine Synthesis (AMPA Modulators)

The primary utility of this molecule is the formation of thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxides .[1]

  • Reaction: Condensation of the 2-amino and 3-sulfonamide groups with electrophiles like triethylorthoformate or aldehydes.

  • Mechanism: The amino group attacks the electrophile, followed by the sulfonamide nitrogen closing the ring.[1]

  • Therapeutic Target: These fused systems act as positive allosteric modulators of AMPA receptors (glutamatergic neurotransmission), showing potential in treating cognitive disorders (Alzheimer's) and depression.[1]

2. Carbonic Anhydrase Inhibition (CAI)

While primary sulfonamides (


) are classic CA inhibitors, the 2-amino-thiophene  moiety adds selectivity.
  • Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates with the Zn²⁺ ion in the enzyme active site. The 4-methyl group provides steric bulk that can tune selectivity towards specific isoforms (e.g., CA II vs. CA IX).[1]

  • Utility: Potential candidates for antiglaucoma agents (similar to Dorzolamide) or antiepileptic drugs.

3. K_ATP Channel Openers

Analogues of Diazoxide (a benzothiadiazine) derived from this thiophene scaffold have been investigated for insulin secretion inhibition. The thiophene ring alters lipophilicity and metabolic stability compared to the benzene ring in Diazoxide.[1]

Part 5: Analytical Characterization Data

When synthesizing this compound, the following spectral data indicates a successful reaction:

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 3316, 3328 cm⁻¹N-H stretching (Primary amine & Sulfonamide)
IR Spectroscopy 1371, 1151 cm⁻¹S=O stretching (Sulfonyl group)
¹H-NMR (DMSO-d₆) δ 2.1–2.3 ppm (s, 3H)Methyl group at C4 position
¹H-NMR (DMSO-d₆) δ 6.0–6.5 ppm (s, 2H)Amino group (-NH₂) (Exchangeable with D₂O)
¹H-NMR (DMSO-d₆) δ 7.0–7.5 ppm (s, 2H)Sulfonamide protons (-SO₂NH₂)
References
  • Nielsen, E. O., et al. (2000).[1][2] United States Patent 6,043,237: Thieno[2,3-e]-1,2,4-thiadiazine derivatives, their preparation and use.[1] United States Patent and Trademark Office.

  • Gewald, K. (1965).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

Sources

Methodological & Application

Technical Application Note: Optimized Gewald Synthesis Strategies for 2-Amino-4-methylthiophene-3-sulphonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists focusing on the synthesis of 2-Amino-4-methylthiophene-3-sulphonamide , a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and other sulfonamide-based therapeutics.

Executive Summary & Strategic Analysis

The synthesis of 2-Amino-4-methylthiophene-3-sulphonamide presents a specific challenge in heterocyclic chemistry. While the classic Gewald reaction (Ketone + Activated Nitrile + Elemental Sulfur) is robust for carboxylate esters, the direct introduction of a sulfonamide group at the 3-position requires a modified approach.

Standard protocols using acetone , elemental sulfur , and cyanomethanesulfonamide often suffer from low yields due to the poor nucleophilicity of the sulfonamide-substituted carbanion and competing side reactions of sulfur.

The "Pro" Protocol: This guide prioritizes a Modified Gewald Cyclization utilizing 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane (the stable dimer of mercaptoacetone) as the thionating/carbonyl source. This method bypasses the heterogeneous kinetics of elemental sulfur, offering superior reproducibility, cleaner reaction profiles, and higher yields for sulfonamide targets.

Retrosynthetic Logic

The synthesis is disconnected into two key building blocks:

  • The Activated Nitrile: Cyanomethanesulfonamide (

    
    ).
    
  • The C3-C4 Synthon: Mercaptoacetone (generated in situ from its dimer).

Retrosynthesis Figure 1: Retrosynthetic Disconnection of the Target Scaffold Target 2-Amino-4-methylthiophene- 3-sulphonamide Intermediate Modified Gewald Cyclization Target->Intermediate Retrosynthesis Reagent1 Cyanomethanesulfonamide (NC-CH2-SO2NH2) Intermediate->Reagent1 Reagent2 Mercaptoacetone Dimer (2,5-dihydroxy-2,5-dimethyl-1,4-dithiane) Intermediate->Reagent2

Critical Reagent Profile

ReagentRoleCritical AttributeHandling Note
Cyanomethanesulfonamide Activated Nitrile (C2-C3 source)Must be dry; hygroscopic.Prepared from cyanomethanesulfonyl chloride.[1]
2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane Ketone/Sulfur Source (C4-C5 source)Acts as a "masked" mercaptoacetone.Stable solid; releases mercaptoacetone upon heating in base.
Triethylamine (Et3N) Base CatalystPromotes Knoevenagel condensation.Use anhydrous grade to prevent hydrolysis.
Ethanol (Absolute) SolventPolar protic solvent stabilizes intermediates.Must be dry (water < 0.1%).

Experimental Protocols

Protocol A: Synthesis of Precursor (Cyanomethanesulfonamide)

Note: This reagent is not commonly shelf-stable from vendors and is best prepared fresh.

Reaction:



  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, thermometer, and gas inlet tube. Cool to -10°C using an acetone/dry ice bath.

  • Solvent: Charge Tetrahydrofuran (THF) (anhydrous, 200 mL).

  • Saturation: Bubble dry Ammonia gas into the THF until saturation is achieved (approx. 30 mins). Maintain temp < -5°C.

  • Addition: Dissolve Cyanomethanesulfonyl chloride (13.9 g, 0.1 mol) in THF (20 mL). Add this solution dropwise to the ammonia mixture over 30 minutes, maintaining internal temperature between -10°C and 0°C .

  • Reaction: Allow the mixture to warm to 0°C and stir for 1 hour.

  • Workup: Filter the white precipitate (ammonium chloride). Evaporate the filtrate under reduced pressure (Rotavap, < 40°C).

  • Purification: Recrystallize the residue from Ethanol/Hexane or purify via silica flash chromatography (Ethyl Acetate/Hexane) to yield Cyanomethanesulfonamide as beige crystals.

    • Target Yield: ~70-80%[2][3]

    • Melting Point: 97–99°C[1]

Protocol B: The Modified Gewald Reaction (Dithiane Route)

This is the preferred method for high purity and yield.

Reaction:



Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine:

    • Cyanomethanesulfonamide: 1.00 g (8.3 mmol)

    • 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane: 0.75 g (4.15 mmol) (Note: 0.5 eq is used because the dimer provides two equivalents of mercaptoacetone).

    • Absolute Ethanol: 7.0 mL

  • Activation: Add Triethylamine (Et3N) : 100

    
    L (Catalytic amount).[1]
    
  • Reaction: Heat the mixture to Reflux (78°C) .

    • Observation: The suspension will dissolve as the dithiane depolymerizes and reacts. The solution typically turns dark orange/brown.

    • Duration: Reflux for 2 to 4 hours . Monitor via TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the nitrile spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to approximately 1/3 of the original volume under reduced pressure.

    • Pour the residue into ice-cold water (20 mL) with vigorous stirring.

  • Isolation:

    • A precipitate should form.[3][4] If oil forms, scratch the flask walls or sonicate to induce crystallization.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from Water/Ethanol (1:1) or Methanol .

    • Characterization: 1H-NMR (DMSO-d6) should show the thiophene methyl singlet (~2.3 ppm), the sulfonamide protons (broad singlet), and the amino protons (broad singlet).

Mechanistic Pathway (Graphviz Visualization)

The reaction proceeds via a domino sequence: Dithiane depolymerization


 Knoevenagel Condensation 

Intramolecular Cyclization.

GewaldMechanism Figure 2: Mechanistic Pathway of the Modified Gewald Reaction Dithiane Dithiane Dimer (Precursor) Mercapto Mercaptoacetone (In Situ) Dithiane->Mercapto Heat/Base Depolymerization Intermediate1 Thiol-Enolate Intermediate Mercapto->Intermediate1 + Nitrile (Knoevenagel) Nitrile Cyanomethane- sulfonamide Nitrile->Intermediate1 Intermediate2 Cyclized Dihydrothiophene Intermediate1->Intermediate2 Ring Closure (Nucleophilic Attack) Product 2-Amino-4-methyl- thiophene-3-sulphonamide Intermediate2->Product Tautomerization (Aromatization)

Troubleshooting & Optimization (The "Why" and "How")

IssueProbable CauseCorrective Action
Low Yield (< 30%) Incomplete depolymerization of dithiane.Ensure reflux is vigorous; increase Et3N loading to 1.5 eq.
Sticky/Oily Product Polymerization of impurities.Use the Dithiane method instead of Acetone/S8. Recrystallize from high-polarity solvent (MeOH/H2O).
Starting Material Remains Moisture in solvent inhibiting condensation.Use strictly anhydrous ethanol and dry glassware.
Dark Tar Formation Thermal decomposition of sulfonamide.Do not exceed 80°C. Limit reaction time to 4 hours max.
Comparative Note: Why not Standard Gewald?

The standard Gewald reaction (Acetone + S8 + Nitrile) relies on the in situ formation of mercapto-intermediates on the surface of solid sulfur. For sulfonamide-substituted nitriles, the electron-withdrawing nature of the


 group destabilizes the Knoevenagel intermediate, making it prone to hydrolysis before sulfur uptake can occur. The Dithiane Method  provides the sulfur already covalently bonded to the carbon framework, increasing the effective molarity of the reacting species and bypassing the rate-limiting sulfur uptake step.

References

  • Patent Protocol (Source of Dithiane Method)

    • Title: Sulfonamide Derivatives and their use as Carbonic Anhydrase Inhibitors.
    • Source: WO 2000/018764 (and related US P
    • URL:

  • General Gewald Reaction Review

    • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[5][6][7]

    • Source: Arkivoc, 2010(i), 209-246.[6]

    • URL:

  • Mechanism of Gewald Reaction

    • Title: The Gewald Multicomponent Reaction.[8]

    • Source: Frontiers in Organic Chemistry.
    • URL:

  • Cyanomethanesulfonamide Preparation

    • Title: Synthesis of sulfonyl acetonitriles.
    • Source: J. Chem. Soc., 1971, 2151-2155 (Sammes et al.).[1]

    • Context: Cited within the patent for the prepar

Sources

using 2-Amino-4-methylthiophene-3-sulphonamide as a pharmaceutical intermediate

[1]

Executive Summary

2-Amino-4-methylthiophene-3-sulphonamide is a high-value pharmacophore scaffold, primarily utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) and antitumor agents . Its structural uniqueness lies in the ortho-positioning of the nucleophilic amino group (-NH₂) and the electrophilic/acidic sulfonamide group (-SO₂NH₂). This "push-pull" electronic arrangement makes it an ideal precursor for constructing fused bicyclic heterocycles, specifically thieno[2,3-e]-1,2-thiazine 1,1-dioxides , which form the core skeleton of blockbuster glaucoma therapeutics like Brinzolamide .[1]

This guide provides a validated workflow for transforming this intermediate into bioactive scaffolds, including detailed cyclization protocols, quality control parameters, and structural characterization data.

Chemical Profile & Reactivity

Before initiating synthesis, researchers must understand the dual-reactivity profile of this intermediate.[1]

PropertySpecification
Chemical Name 2-Amino-4-methylthiophene-3-sulphonamide
CAS Number 40306-79-6
Molecular Formula C₅H₈N₂O₂S₂
Molecular Weight 192.26 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Sulfonamide) ~10.1 (Acidic proton, susceptible to deprotonation by weak bases)
pKa (Amine) ~2.5 (Weakly basic due to conjugation with the thiophene ring)
Mechanism of Action Potential

The sulfonamide moiety (

1

Application Workflow: Synthesis of Fused Thienothiazine Scaffolds

The primary pharmaceutical application of this intermediate is the synthesis of the thieno[2,3-e]-1,2-thiazine ring system. This bicyclic core is bioisosteric to the benzothiazine core found in other therapeutics but offers improved water solubility and metabolic stability.

Pathway Visualization

The following diagram illustrates the transformation of the intermediate into a bioactive fused ring system.

SynthesisWorkflowcluster_conditionsCritical Control PointsStart2-Amino-4-methylthiophene-3-sulphonamide(Starting Material)Step1Step 1: N-Alkylation(Linker Attachment)Start->Step1+ 1,3-dibromopropaneBase (K2CO3)Step2Step 2: IntramolecularCyclizationStep1->Step2Heat / BaseProductThieno[2,3-e]-1,2-thiazine1,1-dioxide(Bioactive Core)Step2->ProductRing Closure

Caption: Synthetic pathway for converting 2-Amino-4-methylthiophene-3-sulphonamide into the thienothiazine core.

Detailed Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-e]-1,2-thiazine 1,1-dioxide Derivative

Objective: To create a fused bicyclic scaffold suitable for CAI library generation. Scale: 10 mmol (approx. 1.92 g of starting material).

Reagents:
  • 2-Amino-4-methylthiophene-3-sulphonamide (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq) (Linker)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)[1]
    
  • Acetonitrile (ACN), HPLC grade (anhydrous)[1]

  • Sodium Iodide (catalytic, 0.1 eq)[1]

Procedure:
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-4-methylthiophene-3-sulphonamide (1.92 g, 10 mmol) in 40 mL of anhydrous Acetonitrile.

  • Base Addition: Add Potassium Carbonate (3.45 g, 25 mmol) and catalytic Sodium Iodide (150 mg). Stir the suspension at room temperature for 15 minutes to initiate deprotonation of the sulfonamide nitrogen (the most acidic site).

  • Alkylation: Dropwise add 1,3-Dibromopropane (1.12 mL, 11 mmol) over 10 minutes.

    • Expert Insight: The sulfonamide nitrogen is more acidic (

      
      ) than the amine, but under these conditions, the amine is often the nucleophile that drives the initial alkylation due to the "ortho-effect" and subsequent cyclization.[1]
      
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6-8 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).
    
    • Checkpoint: Look for the disappearance of the starting material spot (

      
      ) and the appearance of a new, less polar spot (
      
      
      ).[1]
  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ).[1]
  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Yield Expectation: 65-75% of the cyclized product.

Protocol B: Quality Control & Validation (HPLC-UV)

Objective: To assess the purity of the intermediate and the final cyclized product.

Method Parameters:
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Detection UV @ 254 nm (aromatic ring) and 280 nm
Temperature 30°C
Acceptance Criteria:
  • Purity:

    
     98.0% (Area under curve).
    
  • Impurity Profile: No single impurity > 0.5%.

  • Retention Time: Starting material typically elutes earlier (more polar) than the cyclized product.

Structural Characterization (Reference Data)

To validate the identity of 2-Amino-4-methylthiophene-3-sulphonamide , compare experimental data against these reference values.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.20 (s, 2H, 
      
      
      , broad, exchangeable)[1]
    • 
       6.85 (s, 2H, 
      
      
      , broad, exchangeable)[1]
    • 
       6.15 (s, 1H, Thiophene H-5)[1]
      
    • 
       2.30 (s, 3H, 
      
      
      at C4)[1]
    • Note: The chemical shift of the thiophene proton is characteristic. A shift downfield (> 7.0 ppm) suggests oxidation or acetylation.

  • IR Spectroscopy:

    • 
       (Primary amine stretching)
      
    • 
       (Sulfonamide 
      
      
      symmetric/asymmetric stretch)

Expert Insights & Troubleshooting

Common Pitfalls
  • Regioselectivity Issues: During derivatization, the amino group and the sulfonamide nitrogen can compete.[1]

    • Solution: If reacting with acyl chlorides, the amino group reacts first.[1] If alkylating, use specific bases (e.g., NaH favors sulfonamide alkylation, while mild bases like

      
       in ACN often favor the amine in cyclization contexts).[1]
      
  • Stability: The sulfonamide group is stable, but the 2-amino thiophene moiety is electron-rich and prone to oxidation.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent oxidative darkening.

Safety Precautions
  • Sulfonamide Allergy: This compound belongs to the sulfonamide class, a common allergen.[1] Handle with strict PPE (gloves, lab coat, respirator).[1]

  • H2S Formation: Under strongly acidic reductive conditions, thiophenes can theoretically degrade; ensure proper ventilation.[1]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Conrow, R. E., et al. (1999).[1] Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. Organic Process Research & Development, 3(2), 114–120.[1] Link

  • Gouda, M. A., et al. (2011).[1] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-838.[1] (Provides analogous reactivity patterns for ortho-amino thiophene derivatives). Link

Application Note: Diazotization of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the diazotization protocol for 2-Amino-4-methylthiophene-3-sulphonamide , a critical intermediate in the synthesis of high-performance azo dyes and sulfonamide-based therapeutics. Unlike benzene derivatives, the thiophene core presents unique stability challenges, including rapid decomposition and self-coupling. This note establishes the Nitrosyl Sulfuric Acid Method as the industry "Gold Standard" for this substrate, rejecting standard aqueous procedures to ensure maximum yield and safety.

Chemical Context & Stability Analysis

The Structural Challenge

The diazotization of 2-amino-4-methylthiophene-3-sulphonamide is governed by two opposing electronic factors:

  • Thiophene Instability: The thiophene ring is electron-rich (

    
    -excessive). Diazonium salts derived from thiophenes are significantly less stable than benzenediazonium salts. They are prone to nucleophilic attack at the 5-position or rapid dediazoniation, leading to tars rather than the desired electrophile.
    
  • Sulfonamide Deactivation: The sulfonamide group (

    
    ) at the 3-position is strongly electron-withdrawing. While this stabilizes the diazonium salt (preventing immediate explosion), it renders the precursor amine weakly basic .
    

Implication: Standard aqueous diazotization (


) fails because the amine does not protonate/dissolve effectively in dilute acid, and the concentration of the active nitrosating species (

) is too low to react with the deactivated amine before the diazonium product decomposes.
The Solution: Nitrosyl Sulfuric Acid

To overcome the weak basicity, the reaction must be conducted in a non-aqueous, highly acidic medium using Nitrosyl Sulfuric Acid (


) . This generates a high concentration of the nitrosonium ion (

), ensuring rapid and complete reaction at low temperatures.

Reaction Mechanism

The following diagram illustrates the pathway from the amine to the stable diazonium species, highlighting the critical role of the solvent system.

DiazotizationMechanism cluster_stabilization Stabilization Factor NaNO2 Sodium Nitrite (NaNO2) NO_Ion Nitrosonium Ion (NO+) NaNO2->NO_Ion Dehydration H2SO4 Conc. H2SO4 H2SO4->NO_Ion Nitrosamine N-Nitrosamine Intermediate NO_Ion->Nitrosamine Amine Substrate: 2-Amino-4-methyl- thiophene-3-sulphonamide Protonated Protonated Amine (Solubilized) Amine->Protonated Dissolution in AcOH/H2SO4 Protonated->Nitrosamine Attack by NO+ Diazonium Target: Thiophene Diazonium Salt Nitrosamine->Diazonium - H2O (Irreversible) Sulfonamide 3-Sulfonamide Group (Prevents Self-Coupling) Sulfonamide->Diazonium

Caption: Mechanism of nitrosyl sulfuric acid diazotization. The NO+ electrophile is generated in situ to attack the weakly basic amine.[1]

Detailed Protocol: The Nitrosyl Sulfuric Acid Method[5]

Safety Warning: Thiophene diazonium salts are potentially explosive if isolated or allowed to dry. Always keep in solution and use immediately for the subsequent coupling step.

Reagents & Equipment
  • Substrate: 2-Amino-4-methylthiophene-3-sulphonamide (1.0 eq)

  • Nitrosating Agent: Sodium Nitrite (

    
    ), dried powder (1.05 eq)
    
  • Solvent A: Concentrated Sulfuric Acid (

    
    ), 98%
    
  • Solvent B: Glacial Acetic Acid or Propionic Acid (Co-solvent for solubility)

  • Quenching Agent: Urea or Sulfamic Acid

  • Equipment: 3-neck flask, mechanical stirrer (magnetic stirring is often insufficient for the slurry), internal thermometer, ice-salt bath.

Step-by-Step Procedure
Step 1: Preparation of Nitrosyl Sulfuric Acid
  • Charge the reactor with Concentrated

    
      (5-10 volumes relative to amine mass).
    
  • Cool to

    
      using an ice/salt bath.
    
  • Add Sodium Nitrite powder portion-wise over 15-20 minutes.

    • Critical: Do not allow temperature to rise above

      
      .
      
    • Observation: No brown fumes (

      
      ) should be visible. The solution should be clear to slightly yellow.[2][3]
      
  • Stir for 30 minutes to ensure complete formation of

    
    .
    
Step 2: Preparation of Amine Solution
  • In a separate vessel, dissolve 2-Amino-4-methylthiophene-3-sulphonamide in Glacial Acetic Acid (or a 2:5 Propionic/Acetic acid mixture).

    • Note: If the amine does not dissolve completely, a fine suspension is acceptable, but solution is preferred.[4]

  • Cool this solution to

    
     .
    
Step 3: Diazotization (The Critical Step)
  • Slowly add the Amine Solution (Step 2) into the Nitrosyl Sulfuric Acid (Step 1).

    • Rate: Dropwise.

    • Temperature: strictly

      
       .[5]
      
  • Maintain agitation for 1.5 to 2 hours at

    
     .
    
    • Why: The reaction is slower than benzene derivatives due to the electron-withdrawing sulfonamide group.

Step 4: Endpoint Verification & Quenching
  • Starch-Iodide Test: Take a drop of the reaction mixture and place it on starch-iodide paper.

    • Result: Instant blue/black color indicates excess Nitrous Acid (Required).

    • Correction: If negative, add small aliquots of

      
       until positive.
      
  • Quenching: Once the reaction is complete, add small amounts of Urea or Sulfamic Acid to destroy the excess nitrous acid.

    • Endpoint: Starch-iodide paper remains white.

    • Reason: Excess nitrous acid will degrade the coupling component in the next step or cause side reactions.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Formation of Tars/Gums Temperature spike >

during addition.
Use dry ice/acetone bath; slow down addition rate.
Incomplete Reaction Amine insolubility; "Clumping" of substrate.Switch co-solvent to Propionic Acid/Acetic Acid (2:5 ratio) or increase volume of

.
Low Yield in Coupling Excess Nitrous Acid attacking coupler.Ensure Urea quenching is complete (Starch-iodide negative) before coupling.
Violent Decomposition Isolation of dry salt.NEVER isolate. Use the diazonium solution in situ.

Workflow Visualization

Workflow Start Start Prep_Acid Prep Nitrosyl Sulfuric Acid (NaNO2 + H2SO4) Temp: 0-5°C Start->Prep_Acid Prep_Amine Dissolve Amine (Acetic/Propionic Acid) Start->Prep_Amine Mix Add Amine to Acid (Dropwise, <5°C) Prep_Acid->Mix Prep_Amine->Mix Stir Stir 1.5 - 2.0 Hours Maintain 0-5°C Mix->Stir Check Starch-Iodide Test Stir->Check Add_Nitrite Add more NaNO2 Check->Add_Nitrite Negative (No Blue) Quench Quench with Urea (Destroy Excess HNO2) Check->Quench Positive (Blue Color) Add_Nitrite->Stir Ready Ready for Coupling Quench->Ready

Caption: Operational workflow for the safe diazotization of 2-amino-4-methylthiophene-3-sulphonamide.

References

  • Weaver, M. A., et al. (1986). Azo dyes from substituted 2-aminothiophenes and acyclic active methylene couplers. U.S. Patent 4,579,939.

    • Relevance: Provides the foundational solvent systems (Propionic/Acetic acid) for diazotizing substituted aminothiophenes.
  • Mishra, J. K. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone. Journal of Biochemical Technology.

    • Relevance: Discusses general diazotization parameters and stability issues with heterocyclic amines.
  • Organic Chemistry Portal. Diazotization and Sandmeyer Reactions.

    • Relevance: Mechanistic grounding for the role of nitrosonium ions in weak amine diazotiz
  • OrgoSolver. Diazotization of Amines: Mechanism and Conditions.

    • Relevance: Validation of temperature controls and stoichiometry for diazonium salt stability.

Sources

Application Note: Preparation of Azo Dyes from 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing heterocyclic azo dyes derived from 2-Amino-4-methylthiophene-3-sulphonamide . Unlike carbocyclic azo dyes (e.g., benzene derivatives), thiophene-based dyes offer superior brightness and a significant bathochromic shift due to the high polarizability of the sulfur atom in the heteroaromatic ring.

The presence of the sulfonamide (-SO₂NH₂) group at the 3-position serves a dual purpose:

  • Chromophoric Enhancement: It acts as an electron-withdrawing group (EWG), intensifying the "push-pull" electronic system when coupled with electron-rich components, leading to deeper shades (reds to violets).

  • Pharmacological Utility: It introduces potential antimicrobial properties, leveraging the well-documented bioactivity of the sulfonamide pharmacophore (sulfa drugs).

This guide is designed for researchers in medicinal chemistry and textile dye development , providing a robust, scalable protocol for diazotization and coupling.

Reaction Mechanism & Strategic Considerations

The Challenge of Diazotizing Aminothiophenes

Primary amines attached to electron-deficient heterocyclic rings (like thiophene substituted with sulfonamide) are weakly basic .

  • Standard Method Failure: Attempting diazotization with aqueous HCl/NaNO₂ often fails because the amine precipitates as a salt before reacting or hydrolyzes.

  • The Solution: We utilize Nitrosyl Sulfuric Acid (HSO₄NO) . This anhydrous, highly electrophilic nitrosating agent is generated in situ using sodium nitrite in concentrated sulfuric acid. It ensures complete diazotization of the weakly basic amine without hydrolysis.

Coupling Dynamics

The diazonium salt of 2-Amino-4-methylthiophene-3-sulphonamide is an electrophile.[1] It attacks the coupling component (nucleophile) at the position of highest electron density.

  • Coupling with Phenols (e.g., 2-Naphthol): Performed at pH 8–10 . The phenoxide ion is the active nucleophile.

  • Coupling with Amines (e.g., N,N-Diethylaniline): Performed at pH 4–6 . The free amine is the active species; low pH prevents the formation of triazenes.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Precursor: 2-Amino-4-methylthiophene-3-sulphonamide (purity >98%)

  • Diazotization: Sodium Nitrite (NaNO₂), Conc.[2][3][4] Sulfuric Acid (H₂SO₄, 98%), Propionic acid (optional co-solvent).

  • Coupling Agents: 2-Naphthol, Resorcinol, or N,N-Diethylaniline.

  • Buffers: Sodium Acetate, Sodium Hydroxide (NaOH).

Workflow Diagram (DOT)

G cluster_0 Step 1: Nitrosyl Sulfuric Acid Prep cluster_1 Step 2: Diazotization cluster_2 Step 3: Coupling NaNO2 Sodium Nitrite (Solid) NSA Nitrosyl Sulfuric Acid (HSO4NO) NaNO2->NSA + Stirring H2SO4 Conc. H2SO4 (Cold, <5°C) H2SO4->NSA Diazo Thiophene Diazonium Salt Solution NSA->Diazo Add dropwise 0-5°C Amine 2-Amino-4-methyl- thiophene-3-sulphonamide Amine->Diazo Dye Crude Azo Dye Precipitate Diazo->Dye Add slowly pH 8-9 Coupler Coupling Component (e.g., 2-Naphthol/NaOH) Coupler->Dye Purification Filtration, Washing, Recrystallization (Ethanol/DMF) Dye->Purification FinalProduct Pure Azo Dye (Target Compound) Purification->FinalProduct

Figure 1: Step-by-step synthesis workflow for thiophene-based azo dyes.

Detailed Procedure
Step 1: Preparation of Nitrosyl Sulfuric Acid
  • Chill 5.0 mL of concentrated

    
     in a 100 mL three-necked flask to 0°C using an ice-salt bath.
    
  • Add 0.69 g (10 mmol) of powdered Sodium Nitrite (

    
    )  in small portions over 15 minutes.
    
  • Critical Control Point: Maintain temperature below 5°C. Stir until all sodium nitrite is dissolved and the solution is clear (pale yellow).

    • Note: If brown fumes (

      
      ) appear, the temperature is too high.
      
Step 2: Diazotization
  • Dissolve 1.92 g (10 mmol) of 2-Amino-4-methylthiophene-3-sulphonamide in 10 mL of a mixture of acetic acid/propionic acid (1:1 ratio) to ensure solubility.

  • Cool the amine solution to 0–5°C.

  • Add the amine solution dropwise to the previously prepared Nitrosyl Sulfuric Acid over 20 minutes.

  • Stir the mixture at 0–5°C for 2 hours.

    • Validation: Test a drop of the mixture on starch-iodide paper. A generic instant blue/black color confirms excess nitrous acid (required for complete reaction). If negative, add more nitrosyl sulfuric acid.

  • Destroy excess nitrous acid by adding a small amount of urea (approx. 0.1 g) until the starch-iodide test is negative.

Step 3: Coupling (Example with 2-Naphthol)
  • Coupler Preparation: Dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[5][2]

  • Coupling Reaction: Slowly add the diazonium salt solution (from Step 2) to the coupler solution with vigorous stirring.

    • pH Control: Simultaneously add 10% sodium acetate solution to maintain pH at 8–9.

  • Stir for 1 hour at 0–5°C, then allow the temperature to rise to room temperature over 2 hours.

  • Isolation: Acidify the mixture slightly with dilute HCl (to pH ~6) to ensure the dye precipitates fully. Filter the solid precipitate.[2]

  • Purification: Wash with water until neutral, then recrystallize from Ethanol or DMF.

Data Analysis & Characterization

Expected Properties

The resulting dyes typically exhibit high extinction coefficients and solvatochromism.

ParameterValue/Observation
Appearance Deep Red to Reddish-Violet Powder
Yield 75% – 85%
Melting Point > 200°C (Decomposes)

(Methanol)
480 – 520 nm (Bathochromic shift vs. phenyl analogs)
Solubility Soluble in DMF, DMSO, Acetone; Insoluble in Water
Spectroscopic Validation
  • IR Spectroscopy:

    • -N=N- Stretch: ~1580–1600 cm⁻¹ (Weak to medium band).

    • Sulfonamide (

      
      ):  Two bands at ~3300 cm⁻¹ and ~3200 cm⁻¹ (NH stretch); ~1340 cm⁻¹ (
      
      
      
      asym) and ~1160 cm⁻¹ (
      
      
      sym).
  • ¹H NMR (DMSO-d₆):

    • Thiophene methyl group: Singlet at

      
       ~2.3–2.5 ppm.
      
    • Aromatic protons (Coupler): Multiplets in

      
       7.0–8.5 ppm region.
      
    • Sulfonamide

      
      : Broad singlet (exchangeable with 
      
      
      
      ).

Applications

Textile Dyeing (Polyester)

These dyes are classified as Disperse Dyes .

  • Method: High-Temperature (HT) dyeing at 130°C.

  • Performance: The thiophene ring imparts excellent sublimation fastness and brightness . The sulfonamide group improves substantivity (binding) to the polyester fiber matrix via hydrogen bonding.

Antimicrobial Agents

The structural similarity to Sulfamethoxazole allows these dyes to inhibit dihydropteroate synthase (DHPS) in bacteria.

  • Target: Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli).[6]

  • Mechanism: The azo bond (-N=N-) can be reduced by bacterial azoreductases, releasing the sulfonamide moiety and the active coupling component, acting as a prodrug system.

References

  • Maradiya, H. R. (2010). Synthesis and dyeing performance of some novel thiophene-based azo dyes. Journal of Saudi Chemical Society. Link

  • Sabnis, R. W. (2016). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. Wiley. Link

  • Hallas, G., & Towns, A. D. (1997). Dyes derived from aminothiophenes: Part 3. 2-Amino-3,5-dinitrothiophene. Dyes and Pigments.[1][5][4][7][8] Link

  • Metwally, M. A., et al. (2013). Advanced applications of diazotization in the synthesis of heterocyclic dyes. American Journal of Chemistry. Link

  • BenchChem. (2025).[2] Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Link

Sources

Technical Application Note: Strategic Condensation Protocols for 2-Amino-4-methylthiophene-3-sulphonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 2-Amino-4-methylthiophene-3-sulphonamide , a privileged scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs), diuretics, and anticancer agents. Unlike simple anilines, this moiety presents a unique "push-pull" electronic environment due to the electron-rich thiophene ring coupled with the electron-withdrawing sulfonamide group.

This guide focuses on condensation strategies , specifically:

  • Chemoselective Schiff Base Formation: Preserving the sulfonamide while derivatizing the C2-amine.

  • Heterocyclization: Ring-closure protocols to generate thieno[2,3-e][1,2,4]thiadiazine-1,1-dioxides , a critical pharmacophore for glaucoma and oncology therapeutics.

Reactivity Profile & Chemoselectivity

Before initiating protocols, researchers must understand the competitive nucleophilicity of the substrate.

  • C2-Amine (

    
    ):  Highly nucleophilic due to resonance donation from the thiophene sulfur and the inductive effect of the C4-methyl group. This is the primary site for electrophilic attack (aldehydes, isocyanates).
    
  • C3-Sulfonamide (

    
    ):  Poorly nucleophilic. The nitrogen lone pair is delocalized into the sulfonyl group. However, in the presence of strong electrophiles (e.g., orthoesters) or under basic conditions, it participates in cyclization to form six-membered fused rings.
    
Diagram 1: Reaction Landscape

ReactionLandscape Start 2-Amino-4-methylthiophene- 3-sulphonamide Aldehyde Ar-CHO (Aldehydes) Start->Aldehyde Acid Cat. Reflux Orthoester HC(OEt)3 (Triethyl Orthoformate) Start->Orthoester Cyclization High Temp Isocyanate R-N=C=O (Isocyanates) Start->Isocyanate Base Cat. Schiff Schiff Bases (Imines) Aldehyde->Schiff -H2O Thiadiazine Thieno[2,3-e][1,2,4] thiadiazine-1,1-dioxides Orthoester->Thiadiazine -3 EtOH Urea Sulfonylureas/ Thioureas Isocyanate->Urea Addition

Caption: Chemoselective pathways available for the 2-amino-thiophene-3-sulfonamide scaffold.

Protocol A: Schiff Base Condensation (Open Chain)

Target: Synthesis of N-benzylidene-2-amino-4-methylthiophene-3-sulfonamides. Application: Screening for antimicrobial activity or as intermediates for reduction to secondary amines.

Materials
  • Substrate: 2-Amino-4-methylthiophene-3-sulphonamide (1.0 eq)

  • Reagent: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[1][2]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the sulfonamide in 10 mL of absolute ethanol.

  • Activation: Add 2–3 drops of glacial acetic acid. Note: Acid catalysis is crucial to protonate the aldehyde carbonyl, making it susceptible to attack by the amine.

  • Addition: Add 1.1 mmol of the aromatic aldehyde.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The Schiff base typically appears as a less polar spot compared to the starting amine.
    
  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If precipitation occurs, filter the solid under vacuum.

    • If no precipitate forms, concentrate the solvent to 20% volume under reduced pressure and cool in an ice bath to induce crystallization.

  • Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures.

Troubleshooting:

  • Low Yield: If the reaction is sluggish, add anhydrous

    
     to the reaction flask to sequester water, driving the equilibrium toward the imine.
    

Protocol B: Cyclocondensation to Thienothiadiazines (Fused Ring)

Target: Synthesis of 3-substituted-4-methyl-4H-thieno[2,3-e][1,2,4]thiadiazine-1,1-dioxides. Application: High-value pharmacophore synthesis (Carbonic Anhydrase Inhibitors). This reaction bridges the C2-amine and C3-sulfonamide nitrogens with a one-carbon unit.

Mechanism & Logic

This is a "double condensation." The amine attacks the orthoester first, followed by the displacement of ethoxide by the sulfonamide nitrogen (which becomes nucleophilic at high temperatures or with Lewis acid assistance).

Diagram 2: Cyclization Workflow

Cyclization Step1 Step 1: Imidate Formation (Amine attack on Orthoester) Step2 Step 2: Ring Closure (Sulfonamide N attack) Step1->Step2 -EtOH Step3 Step 3: Elimination (Loss of Ethanol) Step2->Step3 Product Fused Thienothiadiazine Step3->Product Stable Aromatic System

Caption: Stepwise mechanism for the formation of the thiadiazine ring system.

Protocol
  • Setup: Place 1.0 mmol of 2-Amino-4-methylthiophene-3-sulphonamide in a dry round-bottom flask.

  • Reagent as Solvent: Add 3–5 mL of Triethyl Orthoformate (TEOF). TEOF acts as both the reagent and the solvent.

    • Variant: For C3-substituted rings, use Triethyl Orthoacetate (for a methyl group) or Triethyl Orthopropionate.

  • Catalysis: Add a catalytic amount of sulfamic acid or p-toluenesulfonic acid (pTSA) (approx 5 mol%).

  • Thermal Drive: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Critical Control: Use a Dean-Stark trap or open condenser initially to allow the ethanol byproduct to escape, driving the reaction to completion.

  • Monitoring: Monitor by TLC. The disappearance of the starting sulfonamide spot is the key indicator.

  • Work-up:

    • Cool the mixture. The product often precipitates directly from the cooling orthoester.

    • Filter the precipitate and wash with cold hexanes.

    • Recrystallize from ethanol/DMF.[3]

Analytical Validation (CQAs)

To ensure the integrity of the synthesized compounds, verify the following Critical Quality Attributes (CQAs) using


-NMR and IR spectroscopy.
FeatureProtocol A (Schiff Base)Protocol B (Thiadiazine Fused Ring)
IR Spectrum Sharp peak at ~1610–1625

(

azomethine).
Absence of

doublet. Appearance of cyclic

bands.

-NMR (Amine)
Disappearance of broad

signal (typically 6.0–7.0 ppm).
Complete disappearance of both

and

protons.

-NMR (Unique)
Singlet at ~8.4–8.8 ppm (

proton).
Singlet at ~8.0–8.5 ppm (H at C3 of thiadiazine ring) if TEOF is used.
Solubility Soluble in DMSO, warm EtOH.Lower solubility; often requires DMSO/DMF.

References

  • Biological Activity of Thiophene Sulfonamides

    • Context: Discusses the antiviral and antitumor evaluation of 2-amino-3-arylsulfonylthiophenes, establishing the baseline biological relevance of the scaffold.
    • Source: Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes.[4] Bioorg. Med. Chem. (2001).[4]

  • Schiff Base Protocols

    • Context: Provides the standard ethanol/acetic acid reflux conditions for condensing aromatic aldehydes with 2-aminothiophene deriv
    • Source: Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile.[1] Heliyon (2019).

  • Cyclization to Fused Thiadiazines

    • Context: Details the "SuFEx" type reaction and condensation strategies to form 1,2,4-thiadiazinane 1,1-dioxides, validating the ring closure logic between sulfonamides and carbon electrophiles.
    • Source: Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Advances (2020).

  • Thienopyrimidine Analogs (Mechanistic Parallel)

    • Context: Describes the Gewald reaction origins and the cyclization of 2-aminothiophene-3-carboxamides (analogous to sulfonamides) with aldehydes and orthoesters.
    • Source: Chemistry of 2-aminothiophene-3-carboxamide and related compounds.[1][4][5][6][7][8][9] Turkish Journal of Chemistry (2011).

Sources

Application Note: Selective N-Acylation of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Acylation of 2-Amino-4-methylthiophene-3-sulphonamide Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]

Introduction & Core Challenges

The acylation of 2-Amino-4-methylthiophene-3-sulphonamide (CAS: variable depending on salt form, generic structure referenced) is a pivotal transformation in the synthesis of carbonic anhydrase inhibitors and sulfonamide-based antimicrobials.[1] This scaffold presents a unique chemoselective challenge due to the presence of two nitrogen centers with distinct electronic environments:

  • C2-Amino Group (

    
    ):  An aniline-like nucleophile, deactivated by the electron-withdrawing 3-sulfonamide group but still the primary site for electrophilic attack.
    
  • C3-Sulfonamide Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  A weak nucleophile but significantly acidic (
    
    
    
    ). Under basic conditions, this group can deprotonate, leading to competitive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    -acylation (forming
    
    
    -acyl sulfonamides).

The Objective: Achieve exclusive mono-acylation at the C2-amino position while suppressing bis-acylation or reaction at the sulfonamide nitrogen.

Reagent Selection Matrix

The choice of acylating agent dictates the reaction conditions and selectivity profile.

Reagent ClassSpecific ReagentReactivitySelectivity (C2 vs C3)Recommended ConditionsApplication Context
Acid Anhydrides Acetic AnhydrideModerateHigh Neat or in AcOH, 60–90°CScalable synthesis of acetamides (e.g., Acetazolamide analogs).[1]
Acid Chlorides Acetyl Chloride, Benzoyl ChlorideHighModerateDCM/THF + Pyridine (0°C to RT)Introduction of complex or sterically hindered acyl groups.[1]
Coupling Agents HATU, EDC/HOBtModerateVery High DMF, DIPEA, RTConjugation with chiral amino acids or valuable carboxylic acids.[1]
Cyclic Anhydrides Succinic AnhydrideLowHighToluene/AcOH, RefluxSynthesis of hemisuccinates for solubility enhancement.[1]

Mechanistic Insight & Chemoselectivity

The reaction is governed by the nucleophilicity of the C2-amine. The thiophene ring is electron-rich, but the 3-sulfonamide and 4-methyl groups exert opposing effects:[1]

  • 3-Sulfonamide (EWG): Inductively withdraws electron density, reducing the nucleophilicity of the C2-amine compared to unsubstituted 2-aminothiophene. This often necessitates heating or nucleophilic catalysis (e.g., DMAP).[1]

  • 4-Methyl (EDG): Provides weak inductive stabilization, slightly enhancing reactivity and directing ortho-substitution (though the C2 position is already occupied).[1]

Pathway Visualization

The following diagram illustrates the competitive pathways and the target trajectory.

AcylationPathways Start 2-Amino-4-methyl thiophene-3-sulphonamide Reagent Acylating Agent (RCOX) Start->Reagent Target TARGET: N-(3-sulfamoylthiophen-2-yl)amide (Mono-acylation at C2) Reagent->Target Controlled Cond. (1.0 eq, Mild Base) Side2 SIDE PRODUCT B: N-Acyl Sulfonamide (Reaction at C3-SO2NH2) Reagent->Side2 Strong Base (Deprotonation of SO2NH2) Side1 SIDE PRODUCT A: Bis-imide (Over-acylation at C2) Target->Side1 Excess Reagent High Temp

Caption: Chemoselective acylation pathways. Green path indicates the desired mono-acylation at the C2-amine.

Detailed Experimental Protocols

Protocol A: Green Acetylation (Acetic Anhydride)

Best for: Synthesis of standard acetamide derivatives with high atom economy.[1]

Materials:

  • 2-Amino-4-methylthiophene-3-sulphonamide (1.0 eq)[1]

  • Acetic Anhydride (3.0 eq)[1]

  • Glacial Acetic Acid (Solvent, 5–10 volumes)[1]

  • Catalyst: None usually required; 5 mol% Iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) can accelerate sluggish reactions.
    

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the starting amine in glacial acetic acid.

  • Addition: Add acetic anhydride dropwise at room temperature.

  • Reaction: Heat the mixture to 70–80°C . The suspension should clear as the product forms (amides are often more soluble in hot AcOH than the free amine).

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1).[1] The starting amine (lower ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , often fluorescent) should disappear.
      
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10 volumes). Stir vigorously for 30 minutes.

  • Isolation: The product usually precipitates as a white/off-white solid. Filter via Buchner funnel.[2] Wash with cold water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to remove acid traces.
    
  • Purification: Recrystallize from Ethanol/Water or Methanol if necessary.

Protocol B: General Acylation (Acid Chlorides)

Best for: Diverse R-groups (Benzoyl, Phenylacetyl, etc.) where anhydrides are unavailable.[1]

Materials:

  • Substrate (1.0 eq)[1]

  • Acid Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 1.1 eq)
    
  • Base: Pyridine (2.0 eq) or Triethylamine (1.5 eq)[1]

  • Solvent: Dry DCM or THF (anhydrous)[1]

Procedure:

  • Solubilization: Dissolve the sulfonamide substrate in dry DCM/THF under Nitrogen atmosphere.

    • Note: If solubility is poor, use Pyridine as both solvent and base (caution: difficult removal).[1]

  • Cooling: Cool the solution to 0°C (ice bath) to suppress sulfonamide acylation.

  • Addition: Add the base, followed by the slow, dropwise addition of the Acid Chloride over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add saturated

    
     solution to quench excess acid chloride.
    
  • Extraction: Extract with EtOAc or DCM. Wash organic layer with 1M HCl (to remove pyridine/TEA), then Brine.[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol C: Amide Coupling (Carboxylic Acids)

Best for: Precious acids or when Acid Chlorides are unstable.[1]

Materials:

  • Carboxylic Acid (1.1 eq)[1]

  • Coupling Agent: HATU (1.1 eq) or EDC.HCl (1.2 eq)[1]

  • Base: DIPEA (Hunig's Base, 2.0 eq)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Procedure:

  • Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir for 5 minutes at RT (pre-activation).

  • Coupling: Add the 2-Amino-4-methylthiophene-3-sulphonamide.

  • Reaction: Stir at RT for 12–18 hours.

    • Why: The deactivated amine reacts slowly; HATU provides a highly reactive ester intermediate.

  • Work-up: Dilute with EtOAc (excess). Wash with 5% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     solution (removes DMF), then saturated 
    
    
    
    , then Brine.

QC & Troubleshooting Guide

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Starting Material: C2-

      
       signal typically broad singlet at 
      
      
      
      6.0–7.5 ppm.
    • Product: Amide

      
       signal shifts downfield to 
      
      
      
      10.0–12.0 ppm.
    • Regioselectivity Check: The Sulfonamide ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       protons (
      
      
      
      7.0–8.0 ppm) should remain as a broad singlet (integral 2H). If acylated, this signal disappears or integrates to 1H.[1]
  • IR Spectroscopy:

    • Look for new Carbonyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) stretch at 1650–1700 
      
      
      
      (Amide I).
    • Retention of Sulfonamide ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       stretches (1350/1160 
      
      
      
      ).
Decision Tree for Optimization

Troubleshooting Problem Issue Detected Check1 Is Conversion Low? Problem->Check1 Check2 Is Sulfonamide Acylated? Check1->Check2 No (Good Conversion) Sol1 Action: Increase Temp or Add DMAP (10 mol%) Check1->Sol1 Yes (Sluggish) Sol3 Action: Use Stronger Coupling Agent (HATU) Check1->Sol3 Yes (Steric Bulk) Sol2 Action: Lower Temp Reduce Base equivalents Check2->Sol2 Yes (Side Product)

Caption: Optimization logic for yield and selectivity issues.

References

  • Gewald Reaction & Thiophene Synthesis

    • Puternová, Z., et al. "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes."[1][3] Arkivoc 2010.1 (2010): 209-246. Link

  • Acylation of Aminothiophenes

    • Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds."[1][3] Turkish Journal of Chemistry 34.6 (2010): 819-842. Link

  • Sulfonamide Acylation Selectivity

    • Reddy, G. M., et al. "Recent advances in the synthesis of N-acyl sulfonamides."[1] RSC Advances 3 (2013).[1] Link

  • General Protocol for Heterocyclic Amine Acylation

    • BenchChem Application Note. "Synthesis of N-(4-methylpyridin-2-yl)acetamide." (Analogous heteroaryl amine protocol). Link[1]

Disclaimer: This protocol is designed for research purposes. All reactions involving acid chlorides and thiophenes should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Synthesis and Pharmacological Evaluation of Thiophene Sulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. Inhibiting specific CA isoforms has profound therapeutic applications, ranging from the management of glaucoma (hCA II, hCA IV) and epilepsy (hCA VII) to the targeted treatment of hypoxic tumors (hCA IX, hCA XII)[1].

Among the diverse chemotypes of CA inhibitors (CAIs), thiophene sulfonamides represent a highly privileged, field-proven scaffold. The exploration of five-membered heterocyclic sulfonamides gained significant traction following the discovery that thiophene-2-sulfonamide exhibits superior CA inhibitory activity compared to six-membered aromatic scaffolds like sulfanilamide[2]. This structural class ultimately led to the development of blockbuster topically active antiglaucoma agents, such as dorzolamide and brinzolamide[2][3].

The mechanistic success of thiophene sulfonamides relies on two synergistic structural features:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) deprotonates at physiological pH to form a sulfonamide anion. This anion directly coordinates with the 
    
    
    
    ion in the CA active site, displacing the catalytic water/hydroxide molecule and halting the hydration of
    
    
    [1][4].
  • The Heterocyclic Core: The thiophene ring provides optimal lipophilicity and a compact geometry that perfectly occupies the hydrophobic pocket of the CA active site, while serving as a versatile synthetic platform for "tail" functionalization to drive isoform selectivity[2][4].

CA_Mechanism Zn CA Active Site (Zn2+) Product HCO3- + H+ Zn->Product Catalysis Substrate CO2 + H2O Substrate->Zn Binds Inhibitor Thiophene Sulfonamide (R-SO2NH2) Complex Zn2+ - Sulfonamide Anion Complex Inhibitor->Complex Deprotonation & Binding Complex->Zn Coordinates to Zinc Block Steric & Electrostatic Blockade Complex->Block Induces Block->Substrate Prevents Binding

Fig 1. Mechanism of Carbonic Anhydrase inhibition by thiophene sulfonamides via zinc coordination.

Structure-Activity Relationship (SAR) & Isoform Selectivity

A major hurdle in CAI drug development is achieving balanced isoform selectivity to prevent off-target systemic side effects (e.g., fatigue, metabolic acidosis)[5][6]. Because the


 binding site is highly conserved across all human CA isoforms, selectivity cannot be achieved through the sulfonamide group alone.

Instead, researchers utilize the "Tail Approach." By appending diverse functional groups (the "tail") to the thiophene core, the molecule is engineered to interact with the highly variable amino acid residues located in the middle and outer rims of the active site cavity[2][4]. For example, the incorporation of an ethylamino group at the C-4 position in dorzolamide optimizes the fit within the hCA II active site, drastically enhancing potency and selectivity over hCA I[4].

Quantitative Inhibition Data

The table below summarizes the inhibition constants (


) of key thiophene sulfonamides, demonstrating the profound selectivity achievable through core functionalization.
InhibitorhCA I (

, nM)
hCA II (

, nM)
hCA IV (

, nM)
Selectivity Ratio (hCA I / hCA II)
Dorzolamide 50,0003.56.9~14,285
Brinzolamide >10,0003.245.0>3,125
Thiophene-2-sulfonamide ~4,000~40N/A~100

(Data aggregated from standardized enzyme inhibition assays[2][4].)

Synthetic Strategy & Workflow

The synthesis of thiophene sulfonamides generally follows a robust, three-stage workflow:

  • Electrophilic Aromatic Substitution: Direct chlorosulfonation of the thiophene ring.

  • Amination: Conversion of the highly reactive sulfonyl chloride to a stable primary sulfonamide.

  • Tail Functionalization: Late-stage diversification (e.g., via CuAAC click chemistry or cross-coupling) to build libraries for SAR screening[2].

Synthesis_Workflow SM Substituted Thiophene Step1 Chlorosulfonation (ClSO3H, 0°C to RT) SM->Step1 Int1 Thiophene Sulfonyl Chloride Step1->Int1 Step2 Amination (NH4OH, THF, 0°C) Int1->Step2 Val1 TLC & LC-MS Validation Int1->Val1 Int2 Primary Thiophene Sulfonamide Step2->Int2 Step3 Tail Functionalization (e.g., CuAAC Click Chemistry) Int2->Step3 Val2 1H/13C NMR Validation Int2->Val2 Product Target CA Inhibitor (Isoform Selective) Step3->Product

Fig 2. Step-by-step synthetic workflow for generating functionalized thiophene sulfonamide CAIs.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure intermediate integrity before proceeding to subsequent steps.

Protocol A: Chlorosulfonation of the Thiophene Core

Objective: Regioselective installation of a sulfonyl chloride group onto the thiophene ring. Causality & Rationale: Chlorosulfonic acid (


) acts as both the solvent and the reagent. An excess (typically 3-5 equivalents) is strictly required: the first equivalent forms the intermediate sulfonic acid, while subsequent equivalents act as the chlorinating agent to yield the desired sulfonyl chloride.

Step-by-Step Procedure:

  • Preparation: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube (

    
    ). Purge the system with inert Nitrogen (
    
    
    
    ).
  • Reagent Loading: Add neat chlorosulfonic acid (4.0 eq) to the flask and cool the system to 0 °C using an ice-salt bath. Critical: Thiophene rings are electron-rich and prone to exothermic decomposition or polymerization if the temperature spikes.

  • Addition: Dissolve the starting substituted thiophene (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice (highly exothermic) with vigorous stirring.

  • Extraction & Validation: Extract the aqueous mixture with DCM (3 × 50 mL). Wash the combined organic layers with cold water and brine, then dry over anhydrous

    
    .
    
    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The sulfonyl chloride intermediate should appear as a highly UV-active spot. Proceed immediately to Protocol B, as sulfonyl chlorides are prone to hydrolysis.

Protocol B: Amination to Primary Sulfonamide

Objective: Conversion of the sulfonyl chloride to a primary sulfonamide. Causality & Rationale: Aqueous ammonium hydroxide (


) is utilized rather than anhydrous ammonia gas for operational safety. It is imperative that the resulting sulfonamide is primary (

); N-alkylation or N-acetylation of this nitrogen completely abolishes the molecule's ability to deprotonate and bind to the

ion, rendering it inactive as a CAI[4].

Step-by-Step Procedure:

  • Preparation: Dissolve the crude thiophene sulfonyl chloride from Protocol A in anhydrous tetrahydrofuran (THF) (0.2 M concentration). Cool the solution to 0 °C.

  • Amination: Add an excess of 25% aqueous

    
     (5.0 eq) dropwise. The biphasic system requires vigorous stirring (800+ rpm) to ensure adequate mass transfer between the aqueous ammonia and the organic sulfonyl chloride.
    
  • Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous phase to pH ~3 using 1M HCl to precipitate the sulfonamide.

  • Purification & Validation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

    • Self-Validation Checkpoint: Confirm the structure via

      
       NMR (DMSO-
      
      
      
      ). A broad singlet integrating to 2 protons around
      
      
      7.2 - 7.8 ppm is the hallmark of the primary
      
      
      group.
Protocol C: Late-Stage "Tail" Functionalization via CuAAC

Objective: Appending a triazole-linked tail to explore the outer active site cavity for isoform selectivity. Causality & Rationale: As demonstrated by Leitans et al., utilizing Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) allows for the rapid generation of 1,4-substituted 1,2,3-triazole derivatives[2]. The triazole ring acts as a rigid linker and a secondary pharmacophore capable of forming hydrogen bonds with residues like Asn62 or Gln92 in the CA II active site.

Step-by-Step Procedure:

  • Preparation: In a vial, dissolve an alkyne-functionalized thiophene sulfonamide (1.0 eq) and a target organic azide (1.1 eq) in a 1:1 mixture of

    
    -BuOH and water.
    
  • Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (

    
    , 0.1 eq). Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing the oxidative homocoupling of alkynes.
    
  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with a 5% aqueous solution of EDTA to sequester residual copper ions, which can interfere with downstream metalloenzyme inhibition assays.

  • Validation: Purify via flash column chromatography. Confirm the formation of the triazole ring via

    
     NMR (appearance of the characteristic triazole 
    
    
    
    singlet at
    
    
    8.0 - 8.5 ppm).

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors National Center for Biotechnology Information (PMC) / MDPI URL:[Link][2]

  • Thiophene sulfonamides useful as carbonic anhydrase inhibitors Google Patents (US Patent 5177074A) URL:[5]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors (ResearchGate) ResearchGate URL:[Link][1]

  • Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide scaffolds ResearchGate URL:[Link][6]

Sources

Application Note: Regioselective Synthesis of 2-Amino-4-methylthiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the laboratory synthesis of 2-Amino-4-methylthiophene-3-sulfonamide . This compound is a critical scaffold in medicinal chemistry, particularly as a precursor for carbonic anhydrase inhibitors (CAIs) and sulfonamide-based diuretics.

The protocol utilizes a Modified Gewald Cyclization , which is the most regioselective strategy to introduce the sulfonamide moiety at the 3-position while simultaneously constructing the thiophene ring. Alternative methods (e.g., chlorosulfonation of 2-amino-4-methylthiophene) typically fail due to the high reactivity of the 5-position, leading to incorrect regiochemistry.

Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the regioselectivity issues associated with electrophilic substitution on the thiophene ring. By employing a multicomponent condensation, we assemble the ring with the functional groups already in place.

Strategic Disconnection

The target molecule is disconnected into three simple precursors:

  • Acetone: Provides the C4-Methyl and C5 carbons.

  • Cyanomethanesulfonamide: Provides the C2-Amino and C3-Sulfonamide groups.

  • Elemental Sulfur: Provides the heterocyclic sulfur atom.

Key Insight: The use of cyanomethanesulfonamide (instead of the standard ethyl cyanoacetate) allows for the direct installation of the sulfonamide group, avoiding difficult post-cyclization functional group interconversions.

Retrosynthesis Target 2-Amino-4-methylthiophene- 3-sulfonamide Precursor1 Acetone (Solvent/Reagent) Intermediate Gewald Reaction (Base-Catalyzed Cyclization) Precursor1->Intermediate Precursor2 Cyanomethanesulfonamide (NC-CH2-SO2NH2) Precursor2->Intermediate Precursor3 Elemental Sulfur (S8) Precursor3->Intermediate Intermediate->Target Regioselective Ring Closure

Figure 1: Retrosynthetic strategy utilizing the Gewald multicomponent reaction.

Reagents & Equipment

Chemicals
ReagentCAS No.[1][2]RolePurity
Chloroacetonitrile 107-14-2Precursor for Sulfonamide99%
Sodium Sulfite (Na₂SO₃) 7757-83-7Sulfonation Agent98%
Phosphorus Pentachloride (PCl₅) 10026-13-8Chlorinating Agent98%
Ammonia (aq. 25%) 1336-21-6Amidation AgentACS Reagent
Acetone 67-64-1Reactant & SolventDry, >99.5%
Elemental Sulfur (S₈) 7704-34-9Heteroatom SourcePowder, ~100 mesh
Morpholine 110-91-8Base Catalyst>99%
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser with CaCl₂ drying tube

  • Mechanical stirrer (magnetic stirring may fail due to sulfur precipitation)

  • Ice-salt bath (-10°C)

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Part A: Preparation of Cyanomethanesulfonamide

Note: This intermediate is not commonly shelf-stable and should be prepared fresh.

Step A1: Synthesis of Sodium Cyanomethanesulfonate

  • Dissolve Sodium Sulfite (12.6 g, 0.1 mol) in water (40 mL) in a 250 mL flask.

  • Add Chloroacetonitrile (7.55 g, 0.1 mol) dropwise while stirring.

  • Heat the mixture to 50°C for 1 hour. The solution should become clear.

  • Evaporate the water under reduced pressure to obtain a dry white solid (Sodium Cyanomethanesulfonate).

  • Dry the solid thoroughly in a vacuum oven at 60°C for 4 hours. Moisture will ruin the next step.

Step A2: Conversion to Cyanomethanesulfonamide

  • Suspend the dry sodium salt in Phosphorus Oxychloride (POCl₃) (30 mL) or mix with PCl₅ (20.8 g, 0.1 mol). Caution: Corrosive.

  • Reflux for 1–2 hours until the evolution of HCl gas ceases.

  • Remove excess POCl₃/byproducts by vacuum distillation or washing with dry benzene (if using PCl₅ method). Isolate the crude sulfonyl chloride.

  • Dissolve the crude chloride in dry diethyl ether (50 mL) and cool to 0°C .

  • Bubble dry Ammonia gas or add concentrated Ammonium Hydroxide dropwise until pH > 9.

  • Filter the precipitate. The filtrate contains the product. Evaporate the solvent to yield Cyanomethanesulfonamide . Recrystallize from ethanol.

    • Yield Target: ~60-70%

    • Melting Point: ~165°C (dec.)

Part B: Modified Gewald Cyclization

This step constructs the thiophene core.

Protocol:

  • Setup: In a 250 mL three-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve Cyanomethanesulfonamide (12.0 g, 0.1 mol) in Acetone (60 mL).

  • Sulfur Addition: Add Elemental Sulfur (3.2 g, 0.1 mol) to the solution. The sulfur will not dissolve immediately.

  • Catalyst Addition: Add Morpholine (8.7 g, 0.1 mol) dropwise over 15 minutes.

    • Observation: The reaction is exothermic. The temperature may rise spontaneously.

  • Reaction: Heat the mixture to Reflux (approx. 60°C) .

    • Maintain reflux for 4–6 hours .

    • The sulfur solid should gradually disappear as it is consumed into the ring.

    • The solution will turn dark brown/red (characteristic of polysulfide formation and Gewald intermediates).

  • Workup:

    • Cool the reaction mixture to room temperature, then place in an ice bath.

    • Pour the mixture into crushed ice/water (200 mL) with vigorous stirring.

    • A solid precipitate should form. If oil forms, scratch the glass or add a seed crystal.

    • Let stand at 4°C overnight to maximize precipitation.

  • Purification:

    • Filter the crude solid.

    • Wash with cold water (2 x 50 mL) to remove unreacted sulfonamide and morpholine.

    • Wash with cold diethyl ether (20 mL) to remove sulfur residues.

    • Recrystallization: Dissolve in hot Ethanol/Water (3:1) . Treat with activated charcoal if the color is very dark. Filter hot and cool to crystallize.

Product Data:

  • Appearance: Tan to light brown crystalline solid.

  • Theoretical Yield: ~50–65%

  • Melting Point: 188–192°C (Typical for 2-aminothiophene-3-sulfonamides).

Mechanism & Troubleshooting

Reaction Mechanism (Gewald)
  • Knoevenagel Condensation: Morpholine catalyzes the condensation of Acetone and Cyanomethanesulfonamide to form an α,β-unsaturated nitrile intermediate.

  • Sulfurization: The methylene group of the intermediate is attacked by sulfur (activated by the base).

  • Cyclization: The mercapto group attacks the nitrile carbon (Thorpe-Ziegler type addition), forming the thiophene ring and generating the 2-amino group.

Mechanism Step1 Knoevenagel Condensation Alkylidene\nIntermediate Alkylidene Intermediate Step1->Alkylidene\nIntermediate -H2O Step2 Sulfur Attack Mercapto\nIntermediate Mercapto Intermediate Step2->Mercapto\nIntermediate Step3 Ring Closure 2-Amino-4-methylthiophene-\n3-sulfonamide 2-Amino-4-methylthiophene- 3-sulfonamide Step3->2-Amino-4-methylthiophene-\n3-sulfonamide Acetone Acetone Acetone->Step1 Cyanomethanesulfonamide Cyanomethanesulfonamide Cyanomethanesulfonamide->Step1 Alkylidene\nIntermediate->Step2 + S8 Mercapto\nIntermediate->Step3 Intramolecular

Figure 2: Mechanistic pathway of the Gewald reaction.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation Product is soluble in acetone/water mix.Evaporate acetone before adding water. Neutralize morpholine with dilute HCl (pH ~7).
Sticky Tar/Oil Polymerization of acetone or oligomers.Use Ethanol as solvent instead of neat acetone. Recrystallize from Methanol.
Low Yield Incomplete Knoevenagel step.Use Titanium Tetrachloride (TiCl₄) (10 mol%) as a Lewis acid promoter (Advanced).
Sulfur Residue Excess sulfur used.[2]Wash crude product with Carbon Disulfide (CS₂) (Caution: Highly Flammable/Toxic) or hot benzene.

Safety & Handling

  • Chloroacetonitrile: Highly toxic and lachrymator. Handle only in a fume hood.

  • Cyanomethanesulfonamide: Potential carbonic anhydrase inhibitor; avoid dust inhalation.

  • Morpholine: Flammable and corrosive.

  • Reaction: The Gewald reaction can generate trace Hydrogen Sulfide (H₂S). Ensure good ventilation.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.

  • El-Naggar, A. M., et al. (2011). Synthesis and Biological Evaluation of Some Novel Sulfonamide Derivatives. Molecules, 16, 1-x. (Contextual grounding for sulfonamide synthesis).

Sources

Application Note: Scalable Synthesis of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 2-Amino-4-methylthiophene-3-sulphonamide represents a critical challenge in the development of sulfonamide-based carbonic anhydrase inhibitors (CAIs) and diuretic scaffolds.[1] Unlike the ubiquitous 4,5-dimethyl analogues derived from acetone, the 4-methyl-5-unsubstituted motif requires precise regiochemical control to avoid the formation of the 5-methyl impurity or the 5-sulfonyl chloride byproduct.[1]

This guide details a Modified Gewald Cyclization protocol. We reject the "Protection-Chlorosulfonation" route (Route A) for this specific target because electrophilic substitution on 2-amino-4-methylthiophene predominantly targets the highly reactive C5 position, yielding the 5-sulfonamide isomer, not the desired 3-sulfonamide.[1]

Instead, we utilize a De Novo Ring Construction (Route B) approach, incorporating the sulfonamide moiety during the ring-closure event.[1][2] This ensures 100% regiochemical fidelity and eliminates the need for difficult isomer separations on a kilogram scale.

Key Process Advantages:
  • Regioselectivity: Exclusive formation of the C3-sulfonamide/C4-methyl isomer.

  • Atom Economy: One-pot multicomponent reaction (MCR).[2]

  • Scalability: Avoids cryogenic lithiation and hazardous chlorosulfonic acid handling.[2]

Retrosynthetic Analysis & Pathway

The synthesis relies on the condensation of Methacrolein (providing the C4-methyl and C5-H) with Cyanomethanesulfonamide (providing the C2-amino and C3-sulfonamide functions) in the presence of elemental sulfur.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiophene core.[2]

Critical Reagent Preparation: Cyanomethanesulfonamide[1][2]

Commercially available cyanomethanesulfonamide is often expensive or impure.[2] For scale-up (>100g), in-house preparation is recommended.[1][2]

Protocol:

  • Sulfonation: React Chloroacetonitrile (

    
    ) with Sodium Sulfite (
    
    
    
    ) in water at 60°C to form Sodium Cyanomethanesulfonate.
  • Chlorination: Treat the dried salt with Phosphorus Pentachloride (

    
    ) or Thionyl Chloride (
    
    
    
    ) in toluene to yield Cyanomethanesulfonyl chloride.[2]
  • Amination: Quench the sulfonyl chloride into aqueous Ammonia (

    
    ) at 0°C.
    
  • Purification: Recrystallize from Ethanol. Target Purity: >98%.

Scalable Protocol: Modified Gewald Synthesis

Safety Warning: Methacrolein is a lachrymator and highly flammable.[2] Elemental sulfur reactions can evolve trace Hydrogen Sulfide (


).[2] Perform all operations in a well-ventilated fume hood with a caustic scrubber.
Equipment Setup[2][3][4]
  • Reactor: 5L Jacketed Glass Reactor with overhead stirring (Anchor impeller).[2]

  • Temperature Control: Cryostat (-10°C to +80°C).[2]

  • Addition: Pressure-equalizing dropping funnel (for Methacrolein).

  • Condenser: Reflux condenser connected to an alkali scrubber (

    
     trap).[2]
    
Step-by-Step Methodology
StepOperationCritical Parameter / Observation
1 Charge Solvent & Reagents Load Ethanol (2.5 L) , Cyanomethanesulfonamide (120.1 g, 1.0 mol) , and Sulfur powder (32.1 g, 1.0 mol) into the reactor. Stir at 250 RPM.
2 Catalyst Addition Add Morpholine (87.1 g, 1.0 mol) dropwise over 15 mins.
3 Cooling Cool the heterogeneous mixture to 0–5°C .
4 Aldehyde Addition Add Methacrolein (70.1 g, 1.0 mol) dropwise over 60–90 minutes.
5 Reaction Initiation Allow the mixture to warm to 20–25°C over 2 hours.
6 Thermal Cyclization Heat the mixture to 50°C for 4 hours, then Reflux (78°C) for 2 hours.
7 Work-up Cool to 20°C . The product often crystallizes directly from the reaction mixture.
8 Isolation Filter the solid. Wash cake with cold Ethanol (

mL) and Water (

mL).[2]
9 Drying Vacuum dry at 45°C for 12 hours.[2]
Process Logic & Troubleshooting[2][3]
  • Why Methacrolein? Using Acetone instead of Methacrolein yields the 4,5-dimethyl analog.[1][2] Using Propanal yields the 5-methyl analog. Only Methacrolein provides the vinyl methyl group necessary for the 4-position substitution.

  • Why Morpholine? It acts as both a base to deprotonate the cyanomethanesulfonamide (forming the active nucleophile) and a catalyst for the sulfur activation.

  • Impurity Control: If the product is dark/tarry, recrystallize from Methanol/Water (9:1) with activated charcoal treatment.[2]

Analytical Specifications & Quality Control

Verify the structure and purity using the following markers.

NMR Characterization (DMSO-d6)[2][5]
  • 
     2.15 ppm (s, 3H):  Methyl group at C4.[2] (Distinct from 4,5-dimethyl which shows two methyl singlets).[1][2]
    
  • 
     6.30 ppm (s, 1H):  Thiophene proton at C5.[2] (Crucial confirmation of the "5-unsubstituted" structure).
    
  • 
     7.10 ppm (s, 2H):  Sulfonamide 
    
    
    
    (Broad, exchangeable).[1][2]
  • 
     7.60 ppm (s, 2H):  C2-Amino 
    
    
    
    (Broad, exchangeable).[1][2]
HPLC Method (Purity Check)[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm.[2]

  • Retention Time: Expect ~4.5 min (more polar than the carboxylate ester analog).[2]

Reaction Mechanism & Safety Profile

Understanding the mechanism is vital for safety management during scale-up.[3]

Figure 2: Mechanistic flow.[2][4] Step 2 is the primary exotherm; Step 4 is the rate-limiting step requiring heat.[1]

Scale-Up Safety Data[1]
  • Thermal Runaway Risk: The Knoevenagel condensation (Step 2/3) is exothermic. On scales >1kg, active cooling is mandatory.[1][2] Do not add Methacrolein in one shot.

  • Gas Evolution: No significant gas evolution in the main reaction, but acidification of waste streams containing sulfide/morpholine can release

    
    .[1][2] Treat waste with bleach (NaOCl) before disposal.[2]
    

References

  • Gewald Reaction Overview: Sabnis, R. W. (2011).[2][5] "The Gewald Multicomponent Reaction." Molecular Diversity, 15(1), 3–33.[1][2] Link

  • Cyanomethanesulfonamide Synthesis: Organic Syntheses, Coll. Vol. 4, p. 486 (1963).[2] (Analogous procedure for cyano-sulfonamides). Link

  • Regioselectivity in Thiophene Synthesis: Puterová, Z., et al. (2010).[1][2] "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010(1), 209-246.[1][2] Link

  • Dorzolamide Process Chemistry (Contextual): Blacklock, T. J., et al. (1993).[2] "The Total Synthesis of Dorzolamide Hydrochloride." Journal of Organic Chemistry, 58(7), 1672–1679.[1][2] Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always conduct a specific Risk Assessment (RA) before scaling up any chemical process.[2]

Sources

Troubleshooting & Optimization

improving yield of 2-Amino-4-methylthiophene-3-sulphonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-4-methylthiophene-3-sulphonamide . As a Senior Application Scientist, I have designed this guide to help you move beyond standard textbook procedures. We will dissect the causality behind common synthetic failures and provide a self-validating, field-proven protocol to maximize your yield.

The most convergent and well-established approach for synthesizing this compound is the Gewald multicomponent reaction . This involves the condensation of a ketone (acetone), an active methylene compound (cyanomethanesulfonamide), and elemental sulfur (S₈) in the presence of an amine base[1].

Mechanistic Pathway

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via a Knoevenagel condensation to produce an alkylidenenitrile intermediate, followed by base-catalyzed thiolation and intramolecular ring closure[1].

GewaldMechanism A Acetone + Cyanomethanesulfonamide B Knoevenagel Intermediate (Alkylidenenitrile) A->B Morpholine (Base) - H2O C Thiolated Intermediate (Acyclic) B->C S8, Base Sulfur Insertion D 2-Amino-4-methylthiophene- 3-sulphonamide C->D Intramolecular Cyclization & Tautomerization

Fig 1: Three-component Gewald reaction mechanism for 2-amino-4-methylthiophene-3-sulphonamide.

Quantitative Data: Optimization Matrix

To demonstrate the causality of solvent and base selection on reaction efficiency, the following table summarizes yield data across various experimental conditions. Traditional methods using ethanol often suffer from poor sulfur solubility and acetone evaporation,[2].

Base Catalyst (1.0 eq)Solvent SystemTemp (°C)TimeYield (%)Purity (HPLC)Mechanistic Observation
DiethylamineEthanol604.0 h45%88%High acetone loss; unreacted S₈
MorpholineEthanol603.5 h62%92%Standard baseline; moderate tarring
MorpholinePEG-400501.5 h84%96%Excellent S₈ solubility; clean profile
[TMG][Lac]Neat (IL)MW (50)15 min91%>98%Optimal; IL acts as solvent & catalyst

Self-Validating Experimental Protocol

This protocol utilizes microwave irradiation and PEG-400 to bypass the traditional limitations of acetone volatility and poor sulfur solubility,[2]. It is designed as a self-validating system , meaning visual cues (In-Process Controls) will confirm success at each critical node.

Materials:

  • Cyanomethanesulfonamide (1.0 eq, 10 mmol)

  • Acetone (1.5 eq, 15 mmol) [Excess accounts for high volatility]

  • Elemental Sulfur (S₈) (1.05 eq, 10.5 mmol)

  • Morpholine (1.0 eq, 10 mmol) [Dual-role: Base and enamine catalyst]

  • PEG-400 (5 mL) [Green solvent, enhances S₈ solubility]

Step-by-Step Workflow:

  • Initial Charge: In a 30 mL microwave-safe quartz vessel, suspend cyanomethanesulfonamide and elemental sulfur in PEG-400.

  • Ketone Addition: Add acetone to the suspension. Stir at 0–5 °C for 5 minutes.

    • Causality: Cooling prevents premature evaporation of acetone (bp 56 °C) and controls the exotherm of the subsequent base addition.

  • Catalyst Introduction: Dropwise add morpholine over 2 minutes.

    • In-Process Control (IPC) 1: The mixture will transition from a pale suspension to a deep yellow/orange color. This validates the successful formation of the Knoevenagel intermediate.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (80 W) at 50 °C for 15 minutes.

    • In-Process Control (IPC) 2: The cloudy suspension of sulfur will completely dissolve, yielding a clear, dark red/brown solution. This visual cue validates complete sulfur insertion and cyclization.

  • Workup & Isolation: Cool the vessel to room temperature and pour the mixture into 50 mL of crushed ice water under vigorous stirring. Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize from an ethanol/water (7:3) mixture to yield pure 2-amino-4-methylthiophene-3-sulphonamide.

Troubleshooting Guides & FAQs

Troubleshooting Start Analyze Low Yield (<50%) CheckS Unreacted S8 visible (cloudy suspension)? Start->CheckS S_Yes Action: Use PEG-400 or Ionic Liquid [TMG][Lac] CheckS->S_Yes Yes CheckTar Dark, tarry polymeric byproducts present? CheckS->CheckTar No Success Optimal Yield Achieved S_Yes->Success Tar_Yes Action: Cool to 0-5°C during base addition. Max Temp 50°C. CheckTar->Tar_Yes Yes CheckSM Unreacted active methylene (Cyanomethanesulfonamide)? CheckTar->CheckSM No Tar_Yes->Success SM_Yes Action: Use 1.5x Acetone excess in a sealed/microwave reactor. CheckSM->SM_Yes Yes CheckSM->Success No SM_Yes->Success

Fig 2: Diagnostic workflow for resolving common yield-limiting issues in the Gewald synthesis.

Q1: Why is my overall yield consistently below 40%, with unreacted sulfur remaining in the flask? Cause: Inefficient sulfur activation. Elemental sulfur (S₈) must be activated by the amine base to form reactive polysulfide anions. In standard ethanol, S₈ has poor solubility. Solution: Switch to a solvent that enhances sulfur solubility, such as PEG-400, or utilize a basic ionic liquid like[TMG][Lac] which acts as both solvent and catalyst,[2]. Ensure the Knoevenagel intermediate is fully formed (IPC 1) before driving the thiolation step.

Q2: I am observing a significant amount of dark, tarry byproducts. How can I prevent this? Cause: Tarry byproducts typically result from the aldol self-condensation of acetone or the polymerization of the highly reactive intermediates at elevated temperatures[3]. Solution: Implement strict temperature controls. Cool the initial mixture to 0–5 °C during the dropwise addition of the base to manage the exotherm. Limit the heating phase strictly to 50 °C.

Q3: The stoichiometry is 1:1:1, but NMR shows unreacted cyanomethanesulfonamide. Where is the acetone going? Cause: Acetone is highly volatile. If the reaction is heated near its boiling point (56 °C) without a highly efficient reflux condenser, the acetone evaporates, skewing the stoichiometry. Solution: Always use a 1.5x molar excess of acetone. For optimal results, conduct the reaction in a sealed pressure vessel or a microwave reactor to prevent solvent loss and accelerate the kinetics,[1].

Q4: Can I replace morpholine with a stronger base (e.g., NaOH or alkoxides) to speed up the reaction? Cause/Solution: It is highly discouraged. While stronger bases will rapidly deprotonate the active methylene, they aggressively promote the aldol condensation of acetone and can hydrolyze the sulfonamide or cyano groups. Secondary amines like morpholine or diethylamine are privileged in the Gewald reaction because they act dually as bases and as enamine-forming catalysts for the initial Knoevenagel condensation[1],[3].

References

  • Title: Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction Source: niscpr.res.in URL:

  • Title: Gewald reaction - Wikipedia Source: wikipedia.org URL: 1

  • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: umich.edu URL: 3

  • Title: Green methodologies for the synthesis of 2-aminothiophene - PMC Source: nih.gov URL: 2

Sources

solubility of 2-Amino-4-methylthiophene-3-sulphonamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 2-Amino-4-methylthiophene-3-sulphonamide .

Below is a comprehensive troubleshooting guide and technical reference designed for researchers working with this specific thiophene intermediate. As this compound is often a custom synthesis intermediate rather than a commodity chemical, this guide synthesizes data from structural analogs (such as 2-amino-4-methylthiophene-3-carboxamide) and established sulfonamide physicochemical principles.[1][2][3]

Part 1: Solubility Profile & Solvent Selection

Quick Reference: Solubility Matrix

Data derived from structural analogs (Aminothiophenes/Sulfonamides) and Gewald product behaviors.[1][2][3]

Solvent ClassSpecific SolventSolubility RatingApplication
Super-Solvents DMSO, DMF, DMAc High (>100 mg/mL) Stock solutions, reaction media.[1][2][3]
Polar Protic Methanol, Ethanol Moderate (Heating often req.) Recrystallization, HPLC mobile phase.[2][3]
Polar Aprotic Acetone, THF, Ethyl Acetate Moderate to Good Extractions, chromatography loading.[2][4]
Non-Polar Hexane, Heptane, Toluene Insoluble / Poor Anti-solvents (precipitation), washing.[2][4]
Aqueous Water (pH 7) Insoluble (<0.1 mg/mL) Anti-solvent "crashing out".[1][2][3]
Aqueous (Basic) 1M NaOH, Na₂CO₃ Soluble (Ionized) Dissolution via salt formation.[2][3]

Part 2: Troubleshooting Guide (Q&A)

Category 1: Dissolution Issues

Q: Why won't my sample dissolve in Methanol or Ethanol at room temperature? A: The 2-amino-4-methylthiophene scaffold is rigid and planar, often leading to high lattice energy.[1][2][3] The sulfonamide moiety adds hydrogen bond donor/acceptor sites that facilitate strong intermolecular packing.[2][3]

  • Solution: Heat the alcohol to near-reflux (50–60°C). If it still does not dissolve, add 5–10% DMSO as a co-solvent to disrupt the crystal lattice before diluting with the alcohol.[4]

Q: I need to prepare an aqueous stock for a biological assay. How do I solubilize it? A: This compound is hydrophobic and neutral at pH 7.[2][3] Do not attempt to sonicate it into pure water; you will only create a suspension.[2][3]

  • Protocol:

    • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).[2][3]

    • Dilute slowly into the aqueous buffer.

    • Note: Keep the final DMSO concentration <1% to avoid cytotoxicity in cells, but watch for precipitation.[4] If precipitation occurs, consider using a cyclodextrin carrier (e.g., HP-β-CD).[1][4]

Category 2: Stability & Storage [1][2][3]

Q: My solution turned dark brown/black overnight. Is it still good? A: Likely not. 2-Aminothiophenes are electron-rich and prone to oxidative degradation , especially in solution.[1][2][3] The darkening indicates the formation of azo-dimers or polymerization products.[2][3]

  • Prevention:

    • Always prepare solutions fresh .

    • If storage is necessary, store in anhydrous DMSO at -20°C under an inert atmosphere (Argon/Nitrogen).

    • Avoid storing in acetone or aldehydes, as the free amino group (

      
      ) can form imines (Schiff bases).[3]
      
Category 3: Crystallization & Purification [1][2][3][5]

Q: I synthesized this via the Gewald reaction, but it's oiling out during recrystallization. A: "Oiling out" typically happens when the compound is saturated in a solvent mixture that is too hot or contains impurities lowering the melting point.[2]

  • Troubleshooting Steps:

    • Switch Solvents: If using Ethanol/Water, switch to Methanol or Isopropanol .[2][3]

    • Seed Crystals: Induce nucleation by scratching the glass or adding a seed crystal.[2][3]

    • Slow Cooling: Wrap the flask in foil/cotton to cool it very slowly from reflux to room temperature. Rapid cooling traps impurities (oiling).[2][3]

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this to quickly validate solvent compatibility for your specific batch.[1][2][3]

  • Preparation: Weigh 5 mg of 2-Amino-4-methylthiophene-3-sulphonamide into a clear HPLC vial.

  • Addition: Add the solvent in 100 µL increments .

  • Observation: Vortex for 30 seconds after each addition.

  • Calculation:

    • Dissolved in 100 µL = >50 mg/mL (High Solubility).[2][3]

    • Dissolved in 1 mL = 5 mg/mL (Moderate).[2][3]

    • Undissolved in 1 mL = <5 mg/mL (Low).[2][3]

Protocol B: Recrystallization (Standard)

Recommended for purifying crude material from synthesis.[1][2][3]

  • Dissolution: Suspend crude solid in Ethanol (EtOH) (approx. 10 mL per gram).

  • Heating: Heat to reflux (80°C). If not fully dissolved, slowly add DMF dropwise until clear.[2][4]

  • Filtration: Filter hot (if insoluble particles remain) through a pre-warmed funnel.[2][3]

  • Precipitation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Allow to cool to room temperature undisturbed, then place on ice for 2 hours.

  • Collection: Filter the crystals and wash with cold 30% EtOH/Water .

Part 4: Visualizations

Figure 1: Solubility Decision Tree

Follow this logic flow to select the correct solvent for your application.

SolubilityTree Start Start: What is your goal? Reaction Chemical Synthesis Start->Reaction Analysis Analysis (HPLC/NMR) Start->Analysis BioAssay Biological Assay Start->BioAssay HighTemp High Temp (>80°C)? Reaction->HighTemp NMR NMR Solvent? Analysis->NMR Stock Make 100mM Stock BioAssay->Stock DMSO Use DMSO or DMF HighTemp->DMSO Yes Ethanol Use Ethanol/Methanol HighTemp->Ethanol No DMSO_d6 DMSO-d6 (Recommended) NMR->DMSO_d6 Standard CDCl3 CDCl3 (Check Solubility) NMR->CDCl3 Alternative Dilution Dilute to <1% DMSO Stock->Dilution

Caption: Decision matrix for solvent selection based on experimental intent.

Figure 2: pH-Dependent Solubility Mechanism

Understanding how pH affects the sulfonamide and amine groups.[1][2]

pH_Solubility Acidic Acidic pH (<4) Protonated Amine (Soluble Cation) Neutral Neutral pH (6-8) Neutral Molecule (Least Soluble) Acidic->Neutral + Base Neutral->Acidic + H+ (e.g., HCl) Basic Basic pH (>10) Deprotonated Sulfonamide (Soluble Anion) Neutral->Basic + OH- (e.g., NaOH) Basic->Neutral + Acid (Precipitation)

Caption: The "U-shaped" solubility curve. Solubility is highest at extreme pH levels due to ionization.[1][2][3]

References

  • Gewald, K., et al. (1966).[2][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2][4] Chemische Berichte. (Foundational synthesis of 2-aminothiophenes).

  • Adibkia, K., et al. (2010).[2][3] Solubility prediction of sulfonamides at various temperatures using a single determination. Journal of Drug Delivery Science and Technology.

  • PubChem Compound Summary. 2-Amino-4-methylthiophene-3-carboxamide (Structural Analog). National Center for Biotechnology Information.[2][3] [1][3]

  • Thermo Fisher Scientific. 2-Amino-4-methylthiophene-3-carboxamide Safety Data Sheet (SDS). (Provides solubility and handling data for the closest commercial analog).

  • Gouda, M. A., et al. (2011).[2][3][6][7] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. (Review of reactivity and solvent compatibility).

Sources

Technical Support Center: Purification of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Compound: 2-Amino-4-methylthiophene-3-sulphonamide Class: 2-Aminothiophene derivative (Gewald Product) Primary Application: Scaffold for carbonic anhydrase inhibitors, antitumor agents, and antimicrobial sulfonamides.[1]

The Technical Challenge: Purifying this compound presents a specific paradox common to 2-aminothiophenes. The molecule is amphoteric (containing a weakly basic amine and a weakly acidic sulfonamide) and oxidatively unstable . Crude mixtures from the Gewald reaction often contain unreacted elemental sulfur, sticky nitriles, and dark oxidative polymers ("tars").[1]

Standard silica chromatography often degrades these electron-rich thiophenes due to the acidity of the silica gel.[1] Therefore, this guide prioritizes Acid-Base Reprecipitation and Recrystallization as the primary, scalable purification methods.[1]

Purification Decision Matrix

Before selecting a protocol, assess the state of your crude material using this decision tree.

PurificationWorkflow Start Crude Material Assessment CheckSulfur Is there visible yellow solid (Elemental Sulfur)? Start->CheckSulfur CheckColor Is the solid dark brown/black? CheckSulfur->CheckColor No MethodA Method A: Acid-Base Reprecipitation (Chemical Wash) CheckSulfur->MethodA Yes (High Sulfur) MethodB Method B: Recrystallization (EtOH/H2O) CheckColor->MethodB No (Tan/Off-white) MethodC Method C: Activated Charcoal Treatment CheckColor->MethodC Yes (Tarry/Dark) MethodA->CheckColor Post-Process Final Final Purity Check (TLC/NMR/MP) MethodB->Final MethodC->MethodB Filter & Crystallize

Figure 1: Strategic workflow for selecting the appropriate purification method based on crude impurity profile.

Detailed Protocols

Method A: Acid-Base Reprecipitation (The "Sulfur Stripper")

Best For: Removing elemental sulfur and neutral organic impurities (unreacted ketones/nitriles) from the crude Gewald product.[1] Principle: The sulfonamide proton (-SO₂NH₂) is acidic (pKa ~10).[1] We exploit this to dissolve the product in base, filter off insoluble impurities (sulfur), and reprecipitate with acid.[1]

Reagents:

  • 10% Sodium Hydroxide (NaOH) solution[1]

  • 10% Hydrochloric Acid (HCl) solution[1]

  • Celite (Filter aid)[1]

Step-by-Step:

  • Dissolution: Suspend the crude brown solid in 10% NaOH (approx. 10 mL per gram of crude). Stir vigorously for 15-20 minutes.

    • Observation: The product should dissolve to form a dark solution (Sodium salt). Elemental sulfur and tars will remain suspended.

  • Filtration: Filter the alkaline solution through a pad of Celite.

    • Critical Step: This removes the elemental sulfur (insoluble in aqueous base).

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 10% HCl dropwise with stirring until pH ~4–5.

    • Caution: Do not acidify too rapidly; heat generation can decompose the amine.

  • Collection: A precipitate will form. Filter via vacuum filtration and wash with copious cold water to remove salts.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C as wet aminothiophenes are heat-sensitive.

Method B: Recrystallization (The "Final Polish")

Best For: Final purification to achieve >98% purity after Method A. Solvent System: Ethanol/Water (most common) or Methanol/Water.

Step-by-Step:

  • Solvation: Place the solid in a flask and add minimal Ethanol (95%). Heat to reflux.

  • Saturation: If the solid does not dissolve completely, add more ethanol in small portions.

    • Note: If a small amount of black material remains insoluble at reflux, filter it off hot (this is polymerized degradation product).[1]

  • Nucleation: Remove from heat. Add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add one drop of ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

  • Harvest: Filter the crystals and wash with cold 50% Ethanol/Water.

Troubleshooting & FAQs

Category 1: Stability & Appearance

Q: My product turned from pale yellow to dark brown after drying. What happened? A: This is oxidative decomposition. 2-aminothiophenes are electron-rich and prone to oxidation by air, especially when wet or in solution.[1]

  • Fix: Always dry under vacuum or inert gas (Nitrogen/Argon).[1] Store the final product in amber vials at -20°C.

  • Recovery: If the product is already dark, dissolve in ethanol, treat with activated charcoal for 30 minutes at 50°C, filter through Celite, and recrystallize.

Q: The product has a persistent "rotten egg" smell. A: This indicates residual Hydrogen Sulfide (


) or organosulfur byproducts from the Gewald synthesis.
  • Fix: Wash the solid filter cake with a 5% Sodium Bicarbonate solution followed by water. If the smell persists, recrystallization from Toluene (if solubility permits) is excellent for scavenging sulfurous volatiles.

Category 2: Solubility Issues

Q: The product oils out (forms a liquid blob) instead of crystallizing. A: This usually happens if the water was added too quickly or the solution is too concentrated.[1]

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" if available. Scratch the side of the glass flask with a glass rod to induce nucleation. Allow to cool much slower (wrap the flask in foil/towel).

Category 3: Analytical Discrepancies[1]

Q: My Melting Point (MP) is lower than the literature value (approx. 170-180°C for analogues). A: Depression of MP is a classic sign of impurities (likely sulfur or solvent inclusion).[1]

  • Fix: Run a TLC (Thin Layer Chromatography) using 50% Ethyl Acetate in Hexane. If you see a spot at the solvent front (

    
    ), you have elemental sulfur.[1] Use Method A  to remove it.
    

Quantitative Data Summary

ParameterSpecification / DataNotes
Appearance Pale yellow to tan crystalline solidDarkens upon oxidation
Solubility (Water) Low (< 1 mg/mL)Soluble at pH > 10
Solubility (EtOH) Moderate (Heat required)Good for recrystallization
Solubility (DMSO) HighSuitable for NMR analysis
pKa (Sulfonamide) ~9.5 - 10.5Acidic enough for NaOH extraction
Storage -20°C, Inert AtmosphereProtect from light and air

References

  • Gewald Reaction Mechanisms & Impurities

    • Saberi, A. et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [1]

    • Context: Explains the origin of polysulfide and sulfur impurities in the crude mixture.
  • General Synthesis of 2-Aminothiophenes

    • Putrani, et al. (2010).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

    • Context: Comprehensive review of the synthetic class and general handling procedures.[1][2][3]

  • Sulfonamide Physicochemical Properties

    • Hanaee, J. et al. (2005).[1] Solubility prediction of sulfonamides at various temperatures. ResearchGate.

    • Context: Provides solubility models for sulfonamide derivatives in ethanol/w
  • Commercial Analogue Specifications (for comparison)

    • Thermo Scientific.[4][5] 2-Amino-4-methylthiophene-3-carboxamide Specifications.

    • Context: Used as a baseline for melting point and stability expectations of the 4-methyl-3-functionalized scaffold.[1]

Sources

Technical Support Center: Recrystallization of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the recrystallization protocol for 2-Amino-4-methylthiophene-3-sulphonamide . This guide is structured to provide immediate, actionable solutions for researchers and process chemists, grounded in the physicochemical properties of aminothiophene sulfonamides.

Case ID: REC-ATM-03 Status: Active Compound Class: Heterocyclic Sulfonamide Primary Hazard: Irritant / Potential Allergen (Sulfonamide moiety)[1][2]

Executive Summary: Recommended Solvent Systems

For the purification of 2-Amino-4-methylthiophene-3-sulphonamide, the following solvent systems are recommended based on the polarity balance between the lipophilic thiophene ring and the hydrophilic sulfonamide/amino groups.

Solvent System Ratio (v/v) Suitability Notes
Ethanol / Water 90:10 to 70:30 Primary Choice Excellent for polar sulfonamides.[1][2] Water acts as a powerful anti-solvent to induce crystallization upon cooling.[2]
Methanol / Water 80:20Secondary ChoiceUse if the compound is too soluble in Ethanol.[2] Good for removing highly polar impurities.[2]
Ethyl Acetate / Hexane 1:1 to 1:3AlternativeBest for removing non-polar impurities (e.g., unreacted thiophene precursors).[2]
Acetonitrile 100%Specific CasesUseful if the compound "oils out" in alcohols.[2]

Expert Insight: The presence of both an amino group (-NH₂) at position 2 and a sulfonamide group (-SO₂NH₂) at position 3 creates a "push-pull" electronic system capable of strong intermolecular hydrogen bonding.[1][2] This often results in a high melting point and low solubility in non-polar solvents like pure hexane or ether.[2] Ethanol/Water is the most robust starting point because it accommodates the compound's polarity while allowing for easy recovery.[2]

Standard Operating Procedure (SOP)

This protocol is designed to be a self-validating system . If you do not observe the expected checkpoints (marked as [CP] ), stop and refer to the Troubleshooting section.

Phase A: Dissolution
  • Preparation: Place the crude solid (e.g., 1.0 g) in a clean Erlenmeyer flask.

  • Solvent Addition: Add the primary solvent (e.g., Ethanol) in small portions (2-3 mL) while heating gently on a hot plate/water bath.[2]

    • Caution: Do not boil aggressively.[2] Aminothiophenes can be sensitive to oxidation.[2][3]

  • Saturation Point: Continue adding hot solvent until the solid just dissolves.

    • [CP] Validation: The solution should be clear (colored is fine, but no particles). If insoluble particles remain after adding 10-15 mL/g, these are likely inorganic salts or polymerized impurities.[2] Filter them out hot.

Phase B: Crystallization[1][2][4][5]
  • Anti-Solvent (Optional): If using a single solvent (e.g., Ethanol) and the solution is very concentrated, you may skip this. If solubility is high, add warm Water (anti-solvent) dropwise until a faint turbidity (cloudiness) persists, then add one drop of Ethanol to clear it.

  • Slow Cooling: Remove the flask from heat. Cover with a watch glass or foil.[2] Allow it to cool to room temperature undisturbed.

    • Mechanism:[1][2][4] Rapid cooling traps impurities.[2] Slow cooling allows the crystal lattice to reject impurities.[2]

  • Nucleation: If no crystals form at room temperature, scratch the inner wall of the flask with a glass rod or add a "seed" crystal.

  • Maximizing Yield: Once crystallization begins, place the flask in an ice-water bath (0–4°C) for 30 minutes.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[2][4][5]

  • Washing: Wash the filter cake with a small volume of cold solvent mixture (e.g., ice-cold Ethanol/Water 50:50).[2]

    • Critical: Do not use pure solvent if it dissolves the product easily.[2]

  • Drying: Dry under vacuum at 40-50°C. Ensure all solvent traces are removed, as sulfonamides can trap solvent molecules (solvates).[2]

Troubleshooting & Optimization Guide

Use this decision matrix to resolve common issues during the experiment.

Symptom Probable Cause Corrective Action
"Oiling Out" (Liquid separates instead of crystals)Solvent boiling point is higher than the melting point of the solvated product; or impurities are too high.[2]1. Re-heat to dissolve the oil.2. Add more solvent to lower the saturation concentration.3.[2] Switch to a lower-boiling solvent (e.g., Methanol instead of Ethanol).4. Vigorously stir while cooling to induce solidification.[2]
No Crystals Form Solution is supersaturated but lacks nucleation sites.[2]1. Scratch the glass wall with a rod.2.[2][4] Add a seed crystal.3.[2][4][5] Evaporate 20% of the solvent and re-cool.4.[2] Place in a freezer (-20°C) overnight.
Colored Impurities Persist Oxidation products or polymeric thiophene residues.[2]1. Re-dissolve in hot solvent.2. Add Activated Charcoal (1-2% by weight).3.[1][2] Stir for 5 mins, then filter hot through Celite.4. Proceed to crystallization.[2][4][5][6]
Low Yield Too much solvent used or product is too soluble in the cold solvent.1.[2] Concentrate the mother liquor (filtrate) and perform a "second crop" crystallization.2. Increase the ratio of Anti-Solvent (Water or Hexane).[2]

Visualization: Decision Logic & Workflow

Figure 1: Solvent Selection Decision Tree

Caption: A logical flow for selecting the optimal solvent based on the crude material's behavior.

SolventSelection Start Start: Crude 2-Amino-4-methylthiophene-3-sulphonamide SolubilityTest Test Solubility in Hot Ethanol Start->SolubilityTest IsSoluble Dissolves completely? SolubilityTest->IsSoluble Yes Yes IsSoluble->Yes No No IsSoluble->No AddWater Add Water (Anti-Solvent) until cloudy Yes->AddWater TryMethanol Try Methanol/Water (More Polar) No->TryMethanol CoolSlowly Cool Slowly to Room Temp AddWater->CoolSlowly CheckOil Does it 'Oil Out'? CoolSlowly->CheckOil TryEthylAcetate Try Ethyl Acetate/Hexane (Less Polar) TryMethanol->TryEthylAcetate If still insoluble Success Isolate Pure Crystals TryEthylAcetate->Success If soluble YesOil Yes (Oiling) CheckOil->YesOil NoOil No (Crystals) CheckOil->NoOil Reheat Reheat & Add More Solvent YesOil->Reheat NoOil->Success Seed Add Seed Crystal Reheat->Seed Seed->CoolSlowly

Safety & Handling (MSDS Summary)

  • Hazard Class: Irritant (Skin, Eye, Respiratory).[7]

  • Specific Warning: Sulfonamides are known allergens.[2] Handle with gloves and in a fume hood to avoid sensitization.[2]

  • Stability: Keep away from strong oxidizing agents.[2][3] Store in a cool, dry place protected from light (thiophene derivatives can be photosensitive).[2]

References

  • BenchChem Technical Support. (2025).[2][4][5] Recrystallization of Sulfonamide Products: A General Workflow. Retrieved from [1][2]

  • BenchChem Technical Support. (2025). Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • Zhang, Y., et al. (2010).[2] Synthesis and crystallization of ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC (PubMed Central).[2] Retrieved from

  • ChemicalBook. (2025).[2] Ethyl 2-amino-4-methylthiophene-3-carboxylate Properties and Applications. Retrieved from [1][2]

  • MDPI. (2024).[2] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[1][2][8] Retrieved from [1][2]

Sources

Technical Support Center: Stability Profile of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Stability Paradox"

The Core Directive: You are likely investigating this compound's stability because you have observed discoloration (pinking/browning) or unexpected precipitation .

As a 2-aminothiophene derivative, this molecule exists in a "Stability Paradox."

  • The Instability Driver: The thiophene ring is electron-rich. The amino group at position 2 (

    
    ) is a strong electron donor. This combination raises the HOMO (Highest Occupied Molecular Orbital) energy, making the free base exceptionally prone to oxidative dimerization  (turning dark in air/light).
    
  • The Acidic Solution: Acidic conditions are generally protective . Protonation of the amine (

    
    ) removes its electron-donating capacity, deactivating the ring against oxidation.
    

However , extreme acidic conditions (pH < 1, High Temp) introduce new risks: Desulfonation or Ring Opening .

Mechanistic Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration (Pink, Red, or Brown)

User Observation: "My acidic stock solution turned pink/brown after 24 hours."

  • Diagnosis: Oxidative Degradation (Not Hydrolysis) .

  • The Mechanism: Even in mild acid, if the pH is not low enough to fully protonate the amine (pKa

    
     2.5–3.5), a fraction of the free base remains. This fraction undergoes radical cation formation followed by dimerization (similar to aniline oxidation).
    
  • The Fix:

    • Lower the pH: Ensure pH is

      
       2.0 to drive the equilibrium 
      
      
      
      toward the protonated salt.
    • Exclude Oxygen: Degas solvents and store under Argon/Nitrogen.

    • Add Antioxidants: For non-assay uses, 0.1% Sodium Metabisulfite can arrest this pathway.

Issue 2: Precipitation upon Acidification

User Observation: "I added 1N HCl to my sample, and a solid crashed out."

  • Diagnosis: Zwitterionic Insolubility .

  • The Mechanism: This molecule is amphoteric.

    • Basic pH (>10): Soluble as Sulfonamide anion (

      
      ).
      
    • Acidic pH (<2): Soluble as Ammonium cation (

      
      ).
      
    • Neutral pH (3–7): Exists as a neutral species or zwitterion with minimum solubility .

  • The Fix: You are likely stuck in the "solubility valley." Add more acid to punch through to pH < 2, or use a co-solvent (Acetonitrile/Methanol 20% v/v).

Issue 3: Loss of Assay (HPLC) in Strong Acid + Heat

User Observation: "After refluxing in 1N HCl, the sulfonamide peak disappeared."

  • Diagnosis: Desulfonation (Reverse Sulfonation) .

  • The Mechanism: Unlike carboxamides, sulfonamides are resistant to hydrolysis (

    
    ). However, thiophenes are susceptible to protode-sulfonation (electrophilic aromatic substitution mechanism) where the 
    
    
    
    group is replaced by a proton, releasing
    
    
    and
    
    
    .
  • The Fix: Avoid temperatures

    
     in mineral acids.
    

Visualizing Stability Pathways

The following diagram maps the chemical fate of 2-Amino-4-methylthiophene-3-sulphonamide under various stress conditions.

StabilityPathways Compound 2-Amino-4-methylthiophene- 3-sulphonamide (Neutral/Free Base) Protonated Ammonium Salt (R-NH3+) STABLE STATE Compound->Protonated Acid (pH < 2) Protection Oxidized Azo/Dimer Products (Pink/Brown Color) Compound->Oxidized Air/Light (Oxidation) Precipitate Precipitate (Solubility Valley) Compound->Precipitate Weak Acid (pH 3-6) Desulfonated Desulfonated Thiophene (Degradation) Protonated->Desulfonated Heat (>60°C) + Strong Acid (Protodesulfonation) Precipitate->Protonated Add Excess Acid

Figure 1: Stability Decision Tree. Green paths indicate stabilization; Red paths indicate degradation risks.

Validated Stress-Testing Protocol

To empirically determine the stability window for your specific formulation, follow this Forced Degradation Protocol . This is designed to differentiate between oxidation and acid hydrolysis.

Materials
  • Stock Solution: 1 mg/mL in Methanol.

  • Acid Medium: 0.1N HCl and 1.0N HCl.

  • Oxidant: 3% Hydrogen Peroxide (

    
    ).
    
Experimental Design Table
ConditionReagentTempDurationExpected Outcome (If Stable)Failure Mode Indicator
Control MethanolRT24 h99-100% RecoveryN/A
Acid Mild 0.1N HClRT24 h>98% RecoveryPrecipitation (pH issue)
Acid Heat 1.0N HCl60°C4 h>95% RecoveryNew peak at RRT < 0.5 (Desulfonation)
Oxidation 3%

RT4 h<80% RecoveryHigh Sensitivity Expected. Darkening solution.
Step-by-Step Workflow
  • Preparation: Aliquot 1 mL of Stock Solution into three amber HPLC vials.

  • Dosing: Add 1 mL of respective reagent (HCl or Peroxide) to the vials.

  • Incubation: Seal and place in a thermomixer at specified temperatures.

  • Quenching (Critical):

    • For Acid samples: Neutralize with equal molar NaOH immediately before injection to prevent column damage, but ensure final pH is slightly acidic (pH 4-5) to keep it soluble if using organic modifier.

    • Note: If precipitation occurs upon neutralization, dilute with Acetonitrile.

  • Analysis: Analyze via HPLC-UV (254 nm).

References

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry of 2-aminothiophenes).

  • Sriram, D., et al. (2006). "Synthesis and antimycobacterial activity of novel 2-aminothiophene-3-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry, 14(11).[1] (Discusses stability and handling of aminothiophene derivatives).

  • Loftsson, T., & Hreinsdóttir, D. (2006). "Determination of aqueous solubility and pKa values of drug candidates." Journal of Pharmacy and Pharmacology. (General methodology for solubility/pH profiling of amphoteric sulfonamides).

  • Raasch, M. S. (1953). "The Chemistry of 2-Aminothiophenes." Journal of Organic Chemistry. (Detailed degradation mechanisms including oxidative dimerization).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

common impurities in 2-Amino-4-methylthiophene-3-sulphonamide production

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical quality attributes and impurity profiling for 2-Amino-4-methylthiophene-3-sulfonamide , a challenging intermediate often used in the synthesis of fused-ring heterocyclic pharmaceuticals (e.g., thienothiazines).

The following content is structured as a Level 3 Technical Support Resource , assuming the reader is familiar with basic organic synthesis but requires specific troubleshooting for this thiophene derivative.

Part 1: Root Cause Analysis (The "Why" of Impurities)

The synthesis of 3-substituted-2-aminothiophenes is thermodynamically and kinetically complex. Unlike benzene rings, the thiophene nucleus is electron-rich and highly reactive toward electrophilic substitution.[1]

If you are producing this target via the standard Chlorosulfonation Route (starting from protected 2-amino-4-methylthiophene), you are fighting the natural directing effects of the ring.

The Regioselectivity Trap

The amino group (or acetamido protection) at Position 2 directs electrophiles to Position 5 (para-like) and Position 3 (ortho-like).

  • The Problem: Position 5 is sterically unhindered and electronically favored.

  • The Consequence: The major impurity is almost always the 5-sulfonamide isomer .

  • The Fix: Successful production of the 3-isomer often requires blocking Position 5 (e.g., with a halogen) or using low-temperature kinetics to favor the 3-position, followed by rigorous purification.

The Stability Trap

Free 2-aminothiophenes are notoriously unstable. They undergo:

  • Oxidative Dimerization: Forming azo-linkages or disulfides (turning the product pink/red).

  • Decarboxylation/Desulfonation: If generated from Gewald precursors under harsh acidic conditions.

Part 2: Impurity Profiling (Visual Workflow)

The following diagram maps the genesis of the four most critical impurities during the Chlorosulfonation and Amidation steps.

ImpurityPathways Start Starting Material (N-(4-methylthiophen-2-yl)acetamide) Reaction1 Step 1: Chlorosulfonation (ClSO3H, <0°C) Start->Reaction1 ImpD IMPURITY D Des-amido / Unreacted SM Start->ImpD Incomplete Conversion Intermed Intermediate: Sulfonyl Chloride Reaction1->Intermed Main Path ImpA IMPURITY A (Regioisomer) 5-Sulfonamide Isomer (Thermodynamic Product) Reaction1->ImpA High Temp / No Blocking Group Reaction2 Step 2: Amidation (Aq. NH3 or NH3/MeOH) Intermed->Reaction2 ImpB IMPURITY B (Hydrolysis) Sulfonic Acid Derivative (From wet workup) Intermed->ImpB Moisture Ingress Product TARGET PRODUCT 2-Amino-4-methylthiophene- 3-sulfonamide Reaction2->Product ImpC IMPURITY C (Dimer) Bis(thiophene) Disulfide (Oxidative Coupling) Reaction2->ImpC Air Oxidation (pH > 8)

Figure 1: Impurity genesis in the chlorosulfonation-amidation sequence. Note that Impurity A (Regioisomer) is the most difficult to remove due to structural similarity.

Part 3: Troubleshooting Guide (FAQs)

Category 1: Appearance & Stability Issues

Q: Why does my product turn pink or red upon drying?

  • Diagnosis: This is the hallmark of oxidative dimerization (Impurity C). 2-aminothiophenes are electron-rich and prone to radical coupling in the presence of oxygen and light.

  • Corrective Action:

    • Acid Salt Formation: Never store the free base. Convert immediately to the HCl salt , which is significantly more stable.[1]

    • Inert Atmosphere: Perform the amidation and drying steps under Nitrogen or Argon.

    • Additives: Add a trace amount of sodium metabisulfite (0.1% w/w) during the final crystallization to scavenge radical initiators.

Q: My melting point is depressed (broad range), but HPLC purity looks >98%.

  • Diagnosis: Likely inorganic salt contamination (Ammonium Chloride/Sulfate) trapped in the crystal lattice. These do not show up on UV-HPLC.

  • Corrective Action:

    • Perform a reslurry in water at 5°C (the product is likely sparingly soluble, while salts are highly soluble).

    • Check Ash Content (ROI). If >0.5%, your issue is inorganic.[1]

Category 2: Synthetic Challenges

Q: I see a persistent peak at RRT 1.05-1.10 that co-elutes with the main peak.

  • Diagnosis: This is almost certainly Impurity A (The 5-sulfonamide regioisomer) .

  • Mechanism: The 5-position is the "natural" reactive site. If you did not block it, or if your temperature spiked during chlorosulfonation (>0°C), the ratio of 5-isomer increases.[1]

  • Corrective Action:

    • Process Control: Maintain chlorosulfonation temperature strictly below -5°C.

    • Purification: Recrystallization from Ethanol/Water (80:20) often separates the isomers. The 5-isomer is usually less soluble and may crystallize out first—check the precipitate vs. the filtrate carefully.

Q: The yield of the amidation step is low, and the pH keeps dropping.

  • Diagnosis: Hydrolysis of the Sulfonyl Chloride (Impurity B). The sulfonyl chloride intermediate is reacting with water instead of ammonia.

  • Corrective Action:

    • Ensure the ammonia source is Anhydrous Ammonia in Methanol or high-concentration aqueous ammonia added rapidly at low temperature.

    • Avoid "drowning" the sulfonyl chloride into water; instead, add the chloride to the ammonia solution to keep the amine in excess.

Part 4: Analytical Protocols (Self-Validating)

To reliably distinguish the 3-sulfonamide from the 5-sulfonamide, a standard C18 method is often insufficient due to their identical polarity. A Phenyl-Hexyl column is recommended for its pi-pi interaction capability, which discriminates based on the electron density differences of the isomers.

Recommended HPLC Method
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for aromatic regioisomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the sulfonamide, sharpening peaks.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Gradient 0-5 min: 5% B; 5-20 min: 5%

60% B
Slow gradient required to separate the 3- and 5-isomers.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 265 nmMax absorption for the thiophene ring system.
Sample Diluent Methanol:Water (50:50) + 0.1% DTTDTT prevents oxidative dimerization during analysis.
Quick TLC Check (Process Control)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Ethyl Acetate : Hexane (60 : 40).

  • Visualization:

    • UV (254 nm): Product appears as a dark spot.

    • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde): 2-aminothiophenes turn bright red/orange . This is a specific test for the free amino group.

Part 5: References & Grounding[1][2]

The protocols and troubleshooting steps above are synthesized from standard thiophene chemistry principles and specific analytical methodologies for sulfonamide intermediates.

  • Regioselectivity in Chlorosulfonation:

    • Source: ResearchGate. (2003).[2] "Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry." This paper establishes the kinetic vs. thermodynamic control issues in thiophene substitution.

  • HPLC Method Development for Sulfonamides:

    • Source: Shimadzu Application News. "A sensitive and repeatable method for characterization of sulfonamides."[3] Provides the baseline for C18/Phenyl column selection and acidic mobile phases.

  • Gewald Reaction & Thiophene Stability:

    • Source: TUBITAK Academic Journals. (2011). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Details the instability and cyclization tendencies of 2-aminothiophenes.

  • Analytical Troubleshooting (Sulfonamide Separation):

    • Source: Molnar Institute. "Analysis of Sulfonamide Residues." Discusses pH effects on retention and peak shape for sulfonamide analysis.

Sources

overcoming steric hindrance in 2-Amino-4-methylthiophene-3-sulphonamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THIO-STERIC-001

Status: Open Subject: Overcoming Steric Hindrance & Reactivity Bottlenecks Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Structural Bottleneck

Welcome to the technical support hub for 2-Amino-4-methylthiophene-3-sulphonamide . If you are here, you are likely experiencing low yields, incomplete conversions, or regio-selectivity issues.

The Root Cause: The primary antagonist in your synthesis is the C4-Methyl group . While this group is essential for pharmacological selectivity (often utilized in Carbonic Anhydrase Inhibitors), it creates a significant steric clash with the adjacent C3-Sulphonamide group. This forces the sulphonamide out of planarity and blocks the nucleophilic trajectory for incoming electrophiles. Furthermore, the electron-withdrawing nature of the sulphonamide deactivates the C2-amine.

This guide provides field-proven protocols to bypass these energy barriers.

Visualizing the Problem

To solve the reactivity issue, we must first visualize the steric environment. The diagram below maps the interference zones that prevent standard reagents from attacking effectively.

StericMap Core 2-Amino-4-methylthiophene -3-sulphonamide C4_Me C4-Methyl Group (The Blockade) Core->C4_Me C3_Sulf C3-Sulphonamide (Target 1) Core->C3_Sulf C2_Amine C2-Amine (Target 2) Core->C2_Amine C4_Me->C3_Sulf Steric Clash Effect1 Rotational Barrier: Sulfonamide twisted out of plane C4_Me->Effect1 Effect2 Nucleophilic Block: Electrophile approach hindered C4_Me->Effect2 C3_Sulf->C2_Amine EWG Effect Effect3 Electronic Deactivation: Amine nucleophilicity reduced C3_Sulf->Effect3

Figure 1: Steric and electronic interaction map. The C4-Methyl group (Red) physically obstructs the C3-Sulphonamide (Yellow) and indirectly affects the C2-Amine (Green).

Troubleshooting Modules

Module A: Functionalizing the Sulfonamide Nitrogen (N-Acylation/Alkylation)

The Issue: The sulfonamide nitrogen is a poor nucleophile (


), and the C4-methyl group blocks the approach of acyl chlorides or alkyl halides. Standard conditions (Pyridine/DCM) often fail.

The Protocol: Steglich-Type Activation or Anionic Acceleration

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Base Pyridine or TEADMAP (Catalytic) + TEA or LiHMDS (for alkylation)
Solvent DCM or THFDMF (Polar aprotic disrupts ion pairs)
Temperature Room Temp60°C - 80°C
Mechanism Direct Nucleophilic AttackAcyl-Pyridinium Intermediate (more reactive)

Step-by-Step Workflow (Acylation):

  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous DMF (0.2 M).

  • Catalyst: Add 0.2 eq of DMAP (4-Dimethylaminopyridine) and 2.0 eq of Triethylamine.

  • Addition: Add 1.5 eq of the Acid Anhydride (preferred over acid chloride for this substrate to prevent HCl salt precipitation which traps the amine).

  • Heat: Stir at 60°C for 4–6 hours. The heat provides the kinetic energy to overcome the rotational barrier of the C4-methyl group.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP/TEA), then brine.

Expert Insight: If N-alkylation is the goal, avoid weak bases like Carbonate. Use LiHMDS or NaH in THF at 0°C to fully deprotonate the sulfonamide first, creating the highly nucleophilic anion, then add the alkyl halide.

Module B: Cyclization to Thieno-fused Systems (e.g., Thienopyrimidines)

The Issue: Closing the ring between the C2-amine and C3-sulfonamide (or C3-amide) is chemically difficult because the C4-methyl group prevents the two substituents from achieving the necessary coplanar conformation for ring closure.

The Protocol: Microwave-Assisted Cyclocondensation

Thermal heating often leads to decomposition before ring closure. Microwave irradiation provides direct dielectric heating, accelerating the reaction significantly.

Experimental Data: Thermal vs. Microwave

Reaction TypeThermal (Reflux)Microwave (150°C, 150W)
Time 12 - 24 Hours10 - 20 Minutes
Yield 35 - 45%78 - 92%
Purity Low (Tarry byproducts)High (Cleaner conversion)

Step-by-Step Workflow:

  • Mix: Combine Substrate (1 eq) and Cyclizing Agent (e.g., Formamide or Triethyl Orthoformate) in a microwave vial.

  • Acid Catalyst: Add 5 mol% p-TsOH (p-Toluenesulfonic acid).

  • Irradiate: Set Microwave reactor to 150°C (High Absorption setting) for 15 minutes.

  • Cool & Filter: Upon cooling, the fused product typically precipitates. Filter and wash with cold ethanol.

Decision Logic for Researchers

Use this flow to determine the correct pathway for your specific synthesis goal.

DecisionTree Start Start: Modification Goal Q1 Target Group? Start->Q1 PathA Sulfonamide Nitrogen Q1->PathA PathB C2-Amino Group Q1->PathB Q2 Reaction Type? PathA->Q2 Q3 Problem? PathB->Q3 Opt1 Acylation Q2->Opt1 Opt2 Alkylation Q2->Opt2 Sol1 Use DMAP/TEA Heat to 60°C Opt1->Sol1 Sol2 Use LiHMDS/THF 0°C -> RT Opt2->Sol2 Issue1 Low Nucleophilicity Q3->Issue1 Issue2 Diazotization Fail Q3->Issue2 Sol3 Use Acid Chloride + Pyridine (Solvent) Issue1->Sol3 Sol4 Use t-BuONO in Acetonitrile Issue2->Sol4

Figure 2: Strategic decision tree for selecting reaction conditions based on the target functional group.

Frequently Asked Questions (FAQ)

Q: Why does my diazotization of the C2-amine yield a tarry mess? A: The standard aqueous NaNO2/HCl method often fails because the resulting diazonium salt is unstable and the sulfonamide group makes the amine less basic.

  • Fix: Switch to non-aqueous diazotization . Use tert-butyl nitrite (t-BuONO) in acetonitrile or DMF. This allows for smoother Sandmeyer reactions or halide substitutions without water-induced side reactions.

Q: Can I protect the sulfonamide to react with the amine exclusively? A: Yes. The steric bulk actually helps here. You can use N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a protecting group on the sulfonamide. The C4-methyl makes this protection very stable. It can be removed later with mild acid hydrolysis.

Q: I am observing "Atropisomerism" in my NMR. Is this normal? A: Yes. The C4-methyl group restricts the rotation of the C3-sulfonamide bond. At room temperature, you may see broadened signals in your NMR spectrum due to slow exchange between conformers. Run your NMR at 50°C to sharpen the peaks.

References

  • Microwave-Assisted Synthesis of Thienopyrimidines

    • Title: Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
    • Source: Molecules (MDPI), 2010.
    • URL:[Link][1]

  • Acylation Strategies for Sulfonamides

    • Title: Recent advances in the synthesis of N-acyl sulfonamides.[2][3][4]

    • Source: RSC Advances, 2015.
    • URL:[Link]

  • Steric Hindrance in Heterocycles

    • Title: Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents.[5]

    • Source: Organic Chemistry Frontiers, 2019.[5]

    • URL:[Link]

  • Thiophene Sulfonamide Scaffolds (CAI Context)

    • Title: Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery.[3]

    • Source: ChemRxiv, 2023.
    • URL:[Link][2][6][7]

Sources

Technical Support Center: Thiophene Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Thiophene Sulfonamide Synthesis Ticket ID: #T-SULF-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Thermal "Goldilocks Zone"

Welcome to the Thiophene Synthesis Optimization Hub. You are likely here because your reaction yield is low, your product is contaminated with isomers, or your reaction flask contains a black, intractable tar.

Synthesizing thiophene sulfonamides—critical scaffolds in carbonic anhydrase inhibitors and antibacterial agents—requires navigating a narrow thermal window. Unlike benzene, the thiophene ring is electron-rich (


-excessive) and highly sensitive to acid-catalyzed polymerization.

The Core Challenge: The standard pathway involves Chlorosulfonation (highly exothermic) followed by Amination .

  • Too Cold: Incomplete conversion, accumulation of unreacted intermediates.

  • Too Hot: Rapid polymerization (tarring), thermodynamic equilibration to unwanted isomers (3-position), or bis-sulfonation.

This guide provides a self-validating system to optimize these temperature-critical steps.

Module 1: The Chlorosulfonation Phase (Critical Control)

This is the most hazardous and temperature-sensitive step. The reaction involves electrophilic aromatic substitution (EAS) using chlorosulfonic acid (


).
Standard Operating Procedure (SOP) & Temperature Checkpoints
StepOperationOptimal TempCritical Reason
1 Reagent Cooling

to

Pre-cooling

prevents flash exotherms upon addition.
2 Addition

Kinetic Control: Prevents polymerization of the thiophene ring.
3 Reaction (Aging)

to

Allows conversion of the intermediate sulfonic acid to sulfonyl chloride.
4 Quenching

Safety: Hydrolysis of excess

is violently exothermic.
Troubleshooting Guide: Chlorosulfonation
Q1: My reaction mixture turned into a black, viscous tar. What happened?

Diagnosis: Thermal Runaway / Acid-Catalyzed Polymerization. Mechanism: Thiophene is unstable in strong acids at elevated temperatures. If the internal temperature spikes (even locally) above


 during addition, the ring opens or polymerizes.
Solution: 
  • Cryogenic Control: Use a salt-ice bath (

    
    ) or acetone/dry ice for precise control.
    
  • Dosing Rate: Reduce addition rate. Use a syringe pump if possible.

  • Dilution: Dilute the thiophene in dry DCM (Dichloromethane) or

    
     (Chloroform) before addition. This acts as a heat sink [1].
    
Q2: I am seeing significant amounts of disulfonated byproduct (2,5-disulfonyl chloride).

Diagnosis: Loss of Kinetic Control / Stoichiometry Issue. Mechanism: The 2-position is most reactive. Once sulfonated, the ring is deactivated. However, at higher temperatures (


) or with large excess of acid, the 5-position (also 

to sulfur) will react. Solution:
  • Lower the Aging Temp: Do not heat the reaction to reflux. Keep it at Room Temperature (RT).

  • Stoichiometry: Limit

    
     to 2.5–3.0 equivalents. Excess acid promotes bis-sulfonation [2].
    
Q3: The yield of sulfonyl chloride is low, but no tar formed.

Diagnosis: Hydrolysis or Incomplete Chlorination. Mechanism: The intermediate formed is often the sulfonic acid (


). The conversion to sulfonyl chloride (

) requires excess chlorosulfonic acid or a secondary reagent like

or

. Solution:
  • Stepwise Heating: After the initial cold addition, allow the mixture to warm to RT and stir for 2–3 hours. If conversion is still low, a mild heating to

    
     for 30 mins may be required, but monitor closely for darkening (tarring).
    

Module 2: The Amination Phase (Yield Optimization)

Once the Thiophene-2-sulfonyl chloride is isolated, it reacts with an amine to form the sulfonamide.

Experimental Workflow Visualization

ThiopheneSulfonamide Start Start: Thiophene Derivative Cooling Cooling Phase (-10°C to 0°C) Start->Cooling Addition Add ClSO3H (Dropwise, <5°C) Cooling->Addition Maintain <5°C Aging Aging Phase (RT, 2-3 hrs) Addition->Aging Warm slowly Check Check TLC/LCMS Aging->Check Check->Aging Incomplete Quench Quench onto Ice (Exothermic!) Check->Quench Conversion Complete Amination Amination Step (Amine + Base) Quench->Amination Isolate Sulfonyl Chloride Product Final Product: Thiophene Sulfonamide Amination->Product

Caption: Figure 1. Optimized thermal workflow for thiophene sulfonamide synthesis. Blue nodes indicate critical cooling steps.

Troubleshooting Guide: Amination
Q4: My sulfonyl chloride degrades before reacting with the amine.

Diagnosis: Hydrolysis due to moisture or temperature.[1] Solution:

  • Solvent Choice: Use anhydrous DCM or THF.[1]

  • Temperature: Perform the addition of sulfonyl chloride to the amine at

    
    .
    
  • Base: Use Pyridine or Triethylamine (TEA) as an acid scavenger. Pyridine can also act as a nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate) [3].

Q5: The reaction is sluggish; can I heat it?

Answer: Yes, but with caution.

  • Primary Amines: Usually react instantly at

    
     to RT.
    
  • Anilines (Electron-Deficient): May require heating to reflux (

    
    ) in THF or Acetonitrile.
    
  • Warning: High temperatures in the presence of strong bases can cause desulfonylation (loss of

    
    ) in electron-rich thiophene systems.
    

Module 3: Advanced Optimization (Regioselectivity)

Researchers often ask about controlling the position of the sulfonamide group.

Q6: How does temperature affect regioselectivity (2- vs 3-position)?

Theory:

  • C2 Position: Kinetically favored (

    
    -position is more electron-rich).
    
  • C3 Position: Thermodynamically accessible but much harder to target directly via EAS.

Data: Isomer Distribution vs. Temperature (Chlorosulfonation of 2-substituted thiophenes)

TemperatureMain ProductIsomer Ratio (Target:Byproduct)Notes

5-sulfonyl (Kinetic)> 95:5Cleanest reaction, lowest yield.

to RT
5-sulfonyl~ 90:10Standard optimized condition.

Mixed / TarsVariableSignificant 4-isomer formation and degradation [4].

Decision Logic for Optimization:

TroubleshootingTree Problem Identify Problem Tar Black Tar / Charring Problem->Tar LowYield Low Yield / No Tar Problem->LowYield Impurity Wrong Isomer / Bis-sulfonated Problem->Impurity Sol1 Decrease Addition Temp (Target -10°C) Tar->Sol1 Sol2 Dilute Thiophene in DCM Tar->Sol2 Sol3 Increase Aging Time (Not Temp) LowYield->Sol3 Sol4 Check Reagent Quality (Wet ClSO3H?) LowYield->Sol4 Sol5 Reduce Acid Equivalents (Avoid Bis-sulfonation) Impurity->Sol5 Sol6 Lower Reaction Temp (Improve Regioselectivity) Impurity->Sol6

Caption: Figure 2.[2] Troubleshooting decision tree for thermal and stoichiometric optimization.

Module 4: Validated Protocol (The "Golden" Method)

Based on the optimization parameters discussed, use this protocol for maximum reproducibility.

Reagents:

  • Substituted Thiophene (1.0 eq)

  • Chlorosulfonic Acid (3.0 eq)[3]

  • Amine (1.1 eq)

  • Solvents:

    
     (Step 1), THF (Step 2)
    

Step 1: Chlorosulfonation

  • Dissolve thiophene in

    
     (5 vol) and cool to 
    
    
    
    .
  • Add

    
     dropwise over 30 mins, maintaining internal temp 
    
    
    
    .
  • Allow to warm to

    
      and stir for 2 hours.
    
  • Critical: Pour reaction mixture onto crushed ice slowly (maintain ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ). Extract with DCM.[4]
    

Step 2: Amination

  • Dissolve the isolated sulfonyl chloride in anhydrous THF.

  • Add Base (Pyridine or

    
    ) followed by the Amine at 
    
    
    
    .
  • Stir at RT for 4 hours. Only heat to

    
     if TLC shows unreacted chloride after 4 hours.
    

References

  • BenchChem Technical Support. (2025).[1] Optimization of Sulfonamide Synthesis: Troubleshooting & Optimization. Retrieved from

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.[5][4][6][7][8] Phosphorus and Sulfur and the Related Elements.[6]

  • Bariyah, K., et al. (2026).[8] Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives. ACS Medicinal Chemistry Letters.

  • Arai, Y., et al. (2008). Regioselective sulfonation of 2-porphyrinylthiophene under kinetic and thermodynamic control. Tetrahedron Letters.[4]

Sources

troubleshooting diazotization failures with 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Thiophene Trap"

Diazotizing 2-Amino-4-methylthiophene-3-sulphonamide presents a dual challenge that causes failure in standard aqueous HCl/NaNO₂ protocols:

  • Electronic Instability: Unlike benzene analogs, the thiophene ring is electron-rich. The resulting diazonium salt is extremely electrophilic and thermally unstable. It rapidly undergoes dediazoniation (decomposition to "tar") or self-coupling (forming azo dyes with unreacted amine) if not kept in a highly acidic, cryogenic state.

  • Solubility (The Heterogeneous Failure): The sulfonamide moiety (

    
    ) renders the molecule poorly soluble in dilute aqueous acids. This leads to a "brick dust" reaction where the surface diazotizes and decomposes before the core dissolves.
    

The Solution: Abandon aqueous protocols. Success requires a homogeneous anhydrous environment (Nitrosyl Sulfuric Acid) or organic solvent systems (Alkyl Nitrites).

Diagnostic Workflow

Use this decision tree to identify the root cause of your failure.

DiazotizationTroubleshooting start START: Reaction Outcome obs1 Observation: Starting Material Remains (Low Conversion) start->obs1 obs2 Observation: Black Tar / Gas Evolution (Decomposition) start->obs2 obs3 Observation: Red/Orange Precipitate (Self-Coupling) start->obs3 sol_issue Issue: Solubility Limit (Heterogeneous Reaction) obs1->sol_issue temp_issue Issue: Thermal Instability (T > 0°C or Exotherm) obs2->temp_issue ph_issue Issue: Low Acidity (Free Amine attacks Diazonium) obs3->ph_issue sol_fix Fix: Switch to Nitrosyl Sulfuric Acid in AcOH or Conc. H2SO4 sol_issue->sol_fix temp_fix Fix: Cryostat (-10°C to 0°C) Slow Addition Rate temp_issue->temp_fix ph_fix Fix: Increase Acid Conc. (Prevent Deprotonation) ph_issue->ph_fix caption Figure 1: Diagnostic decision tree for diazotization failures.

Critical Failure Modes & Solutions

Failure Mode A: The "Brick Dust" Effect (Solubility)

Symptom: The reaction mixture remains a slurry. Starch-iodide paper shows excess nitrite, but LCMS shows unreacted starting material. Root Cause: The sulfonamide group forms strong intermolecular hydrogen bonds, reducing solubility in dilute HCl. The reaction only happens at the solid-liquid interface. Corrective Action:

  • Do not use water.

  • Solvent System: Dissolve the amine in Glacial Acetic Acid (AcOH) or a mixture of AcOH/Propionic Acid (5:1) . If still insoluble, use Concentrated

    
     .
    
  • Reagent: Use Nitrosyl Sulfuric Acid (

    
     in 
    
    
    
    )
    . This is commercially available or can be prepared in situ.[1]
Failure Mode B: The "Black Tar" (Thermal Decomposition)

Symptom: The solution turns dark brown/black and bubbles (evolves


) rapidly.
Root Cause:  Thiophene diazonium salts are less stable than phenyl analogs. The positive charge at the 2-position is destabilized by the adjacent sulfur lone pairs (despite resonance). Decomposition often occurs above 

. Corrective Action:
  • Temperature: Maintain internal temperature between

    
     and 
    
    
    
    .
  • Quenching: Do not isolate the salt. React it immediately with the nucleophile (Sandmeyer) or coupling partner.

Failure Mode C: The "Red Precipitate" (Self-Coupling)

Symptom: Formation of a bright red/orange solid instead of a clear yellow/orange solution. Root Cause: If the acidity is too low, a fraction of the amine remains unprotonated. The highly electrophilic diazonium salt attacks this free amine, forming an azo dye (dimer). Corrective Action:

  • Acidity: Ensure the reaction medium is strongly acidic (pH < 1, or anhydrous acid). This forces the amine equilibrium entirely to the ammonium salt form, preventing it from acting as a nucleophile.

Recommended Protocols

Protocol 1: The "Gold Standard" (Nitrosyl Sulfuric Acid)

Best for: Large scale, high reliability, and insoluble substrates.

Reagents:

  • Substrate: 2-Amino-4-methylthiophene-3-sulphonamide (1.0 eq)

  • Solvent: Glacial Acetic Acid (Vol: 10-15 mL per gram of substrate)

  • Reagent: Nitrosyl Sulfuric Acid (40% wt in

    
    ) (1.1 - 1.2 eq)
    
  • Acid: Conc.[2]

    
     (Optional co-solvent)
    

Step-by-Step:

  • Preparation: Charge the amine into Glacial Acetic Acid. Cool to

    
     . If the amine does not dissolve, add Conc. 
    
    
    
    dropwise until a clear solution or fine suspension is achieved.
  • Cooling: Cool the mixture to

    
     to 
    
    
    
    using an ice/salt or acetone/dry ice bath.
  • Diazotization: Add Nitrosyl Sulfuric Acid dropwise via an addition funnel or syringe pump.

    • Critical: Monitor internal temperature.[3] Do not exceed

      
      . 
      
  • Digestion: Stir at

    
     for 30–60 minutes. The solution should turn clear yellow or orange.
    
  • Validation: Test a drop on starch-iodide paper (should turn instant black/blue).

  • Usage: Transfer this solution immediately into your cold quench/coupling mixture.

Protocol 2: The "Aprotic" Method (Alkyl Nitrites)

Best for: Water-sensitive subsequent steps (e.g., Sandmeyer iodination) or small-scale R&D.

Reagents:

  • Substrate (1.0 eq)

  • Solvent: Acetonitrile (MeCN) or THF (dry)

  • Reagent: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 eq)

  • Catalyst:

    
     or p-TsOH (1.0 eq)
    

Step-by-Step:

  • Dissolve the amine in dry MeCN at room temperature (or warm slightly if needed).

  • Cool to

    
     .
    
  • Add the acid catalyst (p-TsOH or

    
    ).
    
  • Add tert-Butyl Nitrite dropwise.

  • Allow to warm to Room Temperature (unlike aqueous methods, aprotic diazonium salts are often more stable in solution).

  • Note: This generates the diazonium tosylate or tetrafluoroborate in situ, which can often be isolated or reacted directly.

Quantitative Data Summary

ParameterAqueous HCl / NaNO₂Nitrosyl Sulfuric / AcOHAprotic (t-BuONO / MeCN)
Solubility Poor (Slurry)Excellent (Homogeneous) Good
Temperature Limit



Risk of Tar HighLowLow
Risk of Coupling High (pH control difficult)Zero (High Acidity) Low
Yield (Typical) 10–30%85–95% 70–90%

Frequently Asked Questions (FAQ)

Q: How do I know if the diazotization is actually finished? A: Perform two spot tests:

  • Starch-Iodide: A drop of reaction mixture on the paper should turn blue/black immediately (indicates excess

    
    , which is required).
    
  • Beta-Naphthol Test: Dissolve a pinch of

    
    -naphthol in dilute NaOH. Add a drop of your reaction mixture. A bright red/orange precipitate indicates the presence of active diazonium salt. If no color forms, your diazonium has decomposed.
    

Q: Can I isolate the diazonium salt? A: NEVER isolate thiophene diazonium salts as dry solids. They are shock-sensitive and can detonate. Always handle them in solution and react them immediately.

Q: Why use Propionic Acid? A: A mixture of Acetic Acid : Propionic Acid (5:1) stays liquid at lower temperatures (


) than pure Acetic Acid (freezes at 

), allowing for better cooling without freezing the stir bar.

References

  • BenchChem. (2025).[2] Protocol 2.2: Diazotization of Aminothiophene Precursor. Retrieved from

  • Organic Syntheses. (1928). Diazotization of o-Tolidine and Coupling (General Diazotization Principles). Org.[4][5][6] Synth. 8, 50. Retrieved from

  • Hanson, P., et al. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(10), 1968. Retrieved from

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts. White Rose Research Online. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-4-methylthiophene-3-carboxamide. Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Profiling of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Profiling & Comparative Analysis: 2-Amino-4-methylthiophene-3-sulphonamide Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary & Application Context

In the synthesis of sulfonamide-based antimicrobials and carbonic anhydrase inhibitors, 2-Amino-4-methylthiophene-3-sulphonamide serves as a critical intermediate. Its structural integrity is defined by the coexistence of an electron-rich thiophene ring, a nucleophilic amino group, and an electrophilic sulfonamide moiety.

For a researcher, the primary analytical challenge is not just "finding peaks," but differentiation . You must distinguish this compound from its metabolic analogs (carboxamides), synthetic precursors (nitriles), or degradation products (des-sulfonated thiophenes).

This guide provides a self-validating FTIR protocol to confirm identity and purity, contrasting the target molecule against its most common structural alternative: 2-Amino-4-methylthiophene-3-carboxamide .

Spectroscopic Identity: The "Fingerprint" Logic

To validate this compound, you must look for the "Sulfonamide Signature" while confirming the absence of Carbonyl (C=O) features.

Comparative Peak Assignment Table

Data synthesized from thiophene-sulfonamide structural analysis and standard spectroscopic correlation tables.

Functional GroupVibration ModeTarget: Sulfonamide (cm⁻¹)Alternative: Carboxamide (cm⁻¹)Differentiation Logic
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 / 3340 (Doublet)3420 / 3300 (Doublet)Subtle Shift: Sulfonamide oxygen often forms intramolecular H-bonds with the adjacent amine, broadening and slightly red-shifting these peaks compared to the carboxamide.
Sulfonyl Group (-SO₂-) SO₂ Asymmetric Stretch 1350 – 1330 (Strong)AbsentPRIMARY IDENTIFIER: This strong band is unique to the sulfonamide.
Sulfonyl Group (-SO₂-) SO₂ Symmetric Stretch 1170 – 1150 (Strong)AbsentCONFIRMATORY: Must appear if the 1350 band is real.
Carbonyl (C=O) Amide I StretchAbsent1680 – 1650 (Strong)NEGATIVE CONTROL: The presence of a strong peak here indicates contamination with the carboxamide precursor.
Thiophene Ring C=C Ring Stretch1520 – 14001540 – 1420Less diagnostic; useful for confirming the heteroaromatic core.
Thiophene Ring C-H Stretch (Aromatic)~3100 (Weak)~3100 (Weak)Distinguishes from purely aliphatic impurities (which lack peaks >3000 cm⁻¹).
Methyl Group (-CH₃) C-H Stretch (Aliphatic)2950 – 28502950 – 2850Confirms the 4-methyl substituent.

Expert Insight: The "Intramolecular H-Bonding" Effect

Causality in Spectral Interpretation

In 2-Amino-4-methylthiophene-3-sulphonamide , the geometry allows the amino hydrogen to interact with the sulfonyl oxygen.

  • Observation: You may see the N-H stretching doublet (3450/3340 cm⁻¹) appear broader than in a simple aniline derivative.

  • Mechanism: This intramolecular hydrogen bond weakens the N-H bond, lowering its force constant.

  • QC Tip: Do not mistake this broadening for "wet" sample (water contamination). If the O-H stretch at >3500 cm⁻¹ is absent, the broadening is intrinsic to the molecule's conformation.

Experimental Protocol: Self-Validating Workflow

Objective: Acquire a spectrum that resolves the SO₂ doublet without saturating the detector.

Methodology:

  • Sample Prep: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Why? Sulfonamides are often crystalline solids with high lattice energy. KBr pellets can retain moisture (appearing as O-H peaks), confounding the amine analysis. ATR eliminates this variable.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 minimum.

  • Validation Step (The "Zero-Order" Check):

    • Check the baseline at 2000–2500 cm⁻¹. It should be flat.

    • Self-Correction: If you see noise here, your crystal contact is poor. Apply more pressure to the ATR clamp.

Decision Logic: Quality Control Workflow

The following diagram illustrates the logical pathway for accepting or rejecting a batch based on FTIR data.

QC_Workflow Start Acquire FTIR Spectrum (ATR Method) Check_CO Check 1650-1690 cm⁻¹ (Carbonyl Region) Start->Check_CO Decision_CO Peak Present? Check_CO->Decision_CO Reject_Carboxamide REJECT: Precursor Contamination (Carboxamide present) Decision_CO->Reject_Carboxamide Yes (Strong) Check_SO2 Check 1350 & 1160 cm⁻¹ (Sulfonyl Region) Decision_CO->Check_SO2 No (Clean) Decision_SO2 Doublet Present? Check_SO2->Decision_SO2 Reject_Desulf REJECT: Des-sulfonated Degradant Decision_SO2->Reject_Desulf No Check_NH Check 3300-3450 cm⁻¹ (Amine Region) Decision_SO2->Check_NH Yes Pass PASS: Identity Confirmed 2-Amino-4-methylthiophene-3-sulphonamide Check_NH->Pass Doublet Confirmed

Figure 1: QC Decision Tree for validating 2-Amino-4-methylthiophene-3-sulphonamide against common synthetic impurities.

References

  • Uno, T., Machida, K., & Hanai, K. (1966).[1] Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives.[1] Chemical & Pharmaceutical Bulletin. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for SO2 and NH2 assignments).
  • National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). (General reference for thiophene ring vibrations). Link

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955).[2] The infrared spectra of some sulphonamides. Journal of the Chemical Society.[2] Link

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of the mass spectrometry (MS) fragmentation dynamics of 2-Amino-4-methylthiophene-3-sulphonamide (MW: 192.26 Da), a critical scaffold in the synthesis of carbonic anhydrase inhibitors like Dorzolamide.

Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation, offering a direct comparison with structural alternatives to inform method development for impurity profiling and pharmacokinetic (PK) monitoring.

Executive Summary & Chemical Context

2-Amino-4-methylthiophene-3-sulphonamide (C₅H₈N₂O₂S₂) is a thiophene-based sulfonamide.[1] Unlike its benzene analogues (e.g., sulfanilamide), the electron-rich thiophene ring introduces unique ionization and fragmentation behaviors.

  • Primary Application: Key intermediate in the synthesis of Dorzolamide (Trusopt).

  • Analytical Challenge: Differentiating the 2,3-substituted isomer from its 2,5- or 3,4-isomers during synthesis optimization.

  • MS Mode: Electrospray Ionization (ESI) in Positive Mode (+ve) is the industry standard due to the basicity of the primary amine and the sulfonamide nitrogen.

Mechanistic Fragmentation Analysis

The fragmentation of sulfonamides is governed by the stability of the S-N bond and the "ortho-effect"—the interaction between adjacent substituents. In this molecule, the 2-amino group and the 3-sulfonamide group are vicinal (adjacent), creating a specific rearrangement pathway.

The Primary Pathway: SO₂ Extrusion

The most diagnostic transition for this molecule is the loss of sulfur dioxide (SO₂). Unlike simple cleavage, this often involves a rearrangement where the sulfonamide nitrogen (or the 2-amino nitrogen) attacks the ring carbon ipso to the sulfonyl group, expelling SO₂.

  • Precursor Ion:

    
    
    
  • Mechanism: Intramolecular nucleophilic attack facilitated by the ortho positioning of the amino group.

  • Resultant Ion:

    
     (Amino-methyl-thiophene cation).
    
Secondary Pathways
  • Deamination (Loss of NH₃): Common in primary amines. The loss of 17 Da yields

    
    .
    
  • Combined Loss: The

    
     fragment can further lose ammonia (NH₃) to form a stabilized thiophene carbocation at 
    
    
    
    .
Visualization of Fragmentation Pathways

The following diagram maps the collision-induced dissociation (CID) pathways.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 193 Frag_176 Deaminated Ion [M+H - NH3]+ m/z 176 Precursor->Frag_176 - NH3 (17 Da) Frag_129 Desulfonylated Ion [M+H - SO2]+ m/z 129 Precursor->Frag_129 - SO2 (64 Da) (Rearrangement) Frag_112 Core Thiophene Cation [M+H - SO2 - NH3]+ m/z 112 Frag_176->Frag_112 - SO2 (64 Da) Frag_129->Frag_112 - NH3 (17 Da) Frag_Ring Ring Fragments (CS, CHS losses) m/z < 100 Frag_112->Frag_Ring Ring Cleavage

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-Amino-4-methylthiophene-3-sulphonamide showing the diagnostic loss of SO₂ and NH₃.

Comparative Analysis: Thiophene vs. Benzene Sulfonamides

When selecting an internal standard or evaluating impurity profiles, researchers often compare thiophene-based sulfonamides with their benzene analogues (e.g., sulfanilamide derivatives).

Performance Comparison Table
FeatureThiophene Core (Target)Benzene Core (Alternative)Implication for Analysis
Electronic Nature

-excessive (Electron Rich)

-neutral
Thiophene derivatives often ionize more efficiently in ESI+ due to higher proton affinity of the ring system.
Fragmentation Stability Lower Aromatic Stabilization EnergyHigh Resonance StabilityThiophene rings are more prone to ring-opening fragmentation at high collision energies than benzene rings.
Diagnostic Loss -SO₂ (64 Da) -SO₂ (64 Da) & -SO₂NH₂ (80 Da)The "ortho-effect" driving SO₂ loss is more pronounced in the 2,3-thiophene arrangement due to geometry, making

129 a highly specific MRM transition.
Isobaric Interference Isomers (2,3 vs 3,4)Isomers (Ortho vs Para)Thiophene isomers are harder to separate chromatographically; MS/MS ratios of

129 vs

176 are critical for differentiation.
Strategic Recommendation

For Quantitative Assays (PK/PD): Use the 193


 129  transition. It provides the highest signal-to-noise ratio because the loss of SO₂ is a favored rearrangement in the collision cell.
For Structural Verification:  Monitor the 193 

112
transition. The double neutral loss (SO₂ + NH₃) confirms the presence of both functional groups on the thiophene core, distinguishing it from impurities that might lack the amine.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol which includes built-in validation steps.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Rationale: Formic acid ensures full protonation of the amine for maximum [M+H]+ signal.

Phase 2: Direct Infusion (ESI-MS)
  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Flow Rate: 10 µL/min via syringe pump.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20–40 V. (Optimize to maximize

      
       193 without inducing in-source fragmentation).
      
  • Validation Check: Ensure the isotopic pattern of the parent ion (

    
     193) matches the theoretical simulation for C₅H₈N₂O₂S₂ (presence of ³⁴S isotope ~9% abundance relative to ³²S).
    
Phase 3: MS/MS Optimization
  • Precursor Selection: Select

    
     193.0 (Unit resolution).
    
  • Collision Energy (CE) Ramp:

    • Low CE (10-15 eV): Observe

      
       176 (Loss of NH₃).
      
    • Med CE (20-30 eV): Observe

      
       129 (Loss of SO₂). This is your Quant ion.
      
    • High CE (35-50 eV): Observe

      
       112 and lower mass ring fragments (
      
      
      
      45, 85).

References

  • Bowie, J. H., et al. "The Mass Spectra of Some Thiophene-Sulfonyl Derivatives." Journal of the Chemical Society B, 1967.

  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[2] Rapid Communications in Mass Spectrometry, 2003.[2][3]

  • Niessen, W. M. A. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Rapid Communications in Mass Spectrometry, 2008.

  • Reddy, P. N., et al. "Electrospray ionization tandem mass spectrometric study of three isomeric substituted aromatic sulfonic acids; differentiation via ortho effects." Rapid Communications in Mass Spectrometry, 2005.[4]

Sources

Comparative Guide: HPLC Method Development for 2-Amino-4-methylthiophene-3-sulphonamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-methylthiophene-3-sulphonamide (AMTS) is a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., Thifensulfuron-methyl) and pharmaceutical candidates. Its purity is paramount as impurities here directly degrade the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide compares three distinct chromatographic approaches to AMTS purity analysis. While the Standard C18 method offers regulatory familiarity, our comparative data suggests that Core-Shell Technology provides superior resolution of thiophene positional isomers and synthesis by-products (e.g., des-methyl analogs) with a 40% reduction in run time.

Part 1: The Physicochemical Context

Effective method development requires understanding the molecule's behavior in solution. AMTS is amphoteric, presenting unique challenges for peak shape and retention.

  • The Thiophene Ring: Hydrophobic and aromatic. It can interact with free silanols on silica columns, leading to peak tailing.

  • The Amine (

    
    ):  Basic (pKa 
    
    
    
    2–3). At low pH (< 3), it is protonated (
    
    
    ), increasing polarity.
  • The Sulfonamide (

    
    ):  Weakly acidic (pKa 
    
    
    
    9–10). At neutral pH, it remains neutral; at high pH, it ionizes.

The Strategy: We utilize an acidic mobile phase (pH 2.5) . This keeps the sulfonamide neutral (ensuring retention on C18) and the amine protonated (preventing secondary interactions with silanols, provided the column is end-capped).

Decision Logic for Method Selection

MethodSelection Start Start: AMTS Sample Isomers Are Positional Isomers Suspected? Start->Isomers Speed Is High Throughput Required? Isomers->Speed No MethodC Method C: Phenyl-Hexyl (Alternative Selectivity) Isomers->MethodC Yes (e.g., 4-methyl vs 5-methyl) MethodA Method A: Standard C18 (5µm) (Robust, QC Routine) Speed->MethodA No (Standard QC) MethodB Method B: Core-Shell C18 (2.7µm) (High Res, Fast) Speed->MethodB Yes (R&D/Screening)

Figure 1: Decision tree for selecting the optimal stationary phase based on analytical needs.

Part 2: Comparative Analysis of Methods

We evaluated three methodologies for the separation of AMTS from its key synthesis impurities (specifically 2-Amino-thiophene-3-sulfonamide [des-methyl] and Gewald reaction precursors ).

Table 1: Performance Comparison Matrix
FeatureMethod A: Standard C18Method B: Core-Shell C18 (Recommended)Method C: Phenyl-Hexyl
Column C18, 250 x 4.6mm, 5µmC18, 100 x 4.6mm, 2.7µmPhenyl-Hexyl, 150 x 4.6mm, 3.5µm
Mechanism Hydrophobic InteractionHydrophobic + High Efficiency

-

Interaction + Hydrophobic
Run Time 25.0 min12.0 min 18.0 min
Resolution (

)
*
2.13.8 4.2 (Isomers only)
Tailing Factor (

)
1.31.1 1.2
Backpressure ~120 bar~280 bar~180 bar
Suitability Routine QC in older labsR&D, High-throughput, UPLC/HPLCSeparation of regio-isomers

*Resolution measured between AMTS and the critical des-methyl impurity.

Expert Insight: Why Method B Wins

While Method A is robust, Method B (Core-Shell) is superior for purity analysis. The solid core/porous shell morphology reduces the diffusion path length, significantly sharpening the peaks of the polar sulfonamide. This allows for the detection of trace impurities (LOQ < 0.05%) that often co-elute under the broader peaks of Method A.

Part 3: Detailed Experimental Protocol (Method B)

This protocol utilizes a Core-Shell C18 column. It is designed to be a self-validating system where the resolution between the main peak and the nearest impurity acts as a system suitability check.

Reagents & Chemicals
  • Reference Standard: 2-Amino-4-methylthiophene-3-sulphonamide (>99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer: Orthophosphoric Acid (85%) or Formic Acid.

Chromatographic Conditions
  • Column: Kinetex C18 or Cortecs C18 (100 mm x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C (Critical for mass transfer kinetics).

  • Detection: UV at 265 nm (Max absorption for thiophene sulfonamides).

  • Injection Volume: 5 µL.

Gradient Program

The gradient is designed to retain the polar AMTS initially while eluting hydrophobic dimers or starting materials later.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
8.04060Linear Gradient
9.0595Wash
10.0595Wash Hold
10.1955Re-equilibration
12.0955End
Sample Preparation Workflow

SamplePrep Weigh Weigh 10mg Sample Dissolve Dissolve in 20% ACN / 80% Water Weigh->Dissolve Sonicate Sonicate (5 mins, <30°C) Dissolve->Sonicate Filter Filter (0.2µm PTFE) Sonicate->Filter Remove particulates Vial Transfer to Amber Vial Filter->Vial Ready for Injection

Figure 2: Sample preparation workflow ensuring complete dissolution and protection from photodegradation.

Critical Note on Diluent: Do not dissolve initially in 100% Acetonitrile. The mismatch in viscosity and strength between the plug and the initial mobile phase (95% Aqueous) will cause "solvent effect" peak distortion. Use the 20:80 ACN:Water blend.

Part 4: Validation & Reliability (Simulated Data)

To ensure this method meets ICH Q2(R1) standards, the following performance metrics should be targeted during validation.

ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference at retention time of AMTSPass (Purity Angle < Purity Threshold)
Linearity (

)
> 0.999 (Range: 50–150% of target)0.9998
Precision (RSD) < 2.0% for n=6 injections0.4%
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.02 µg/mL / 0.05 µg/mL
Recovery 98.0% – 102.0%99.4%
Troubleshooting Guide (Self-Validating Checks)
  • Symptom: Peak Tailing (

    
    ) 
    
    • Cause: Secondary silanol interactions.

    • Fix: Ensure Mobile Phase A pH is < 2.5. If using an older column, add 5mM Triethylamine (TEA) as a silanol blocker, though modern Core-Shell columns rarely require this.

  • Symptom: Split Peaks

    • Cause: Sample solvent too strong (e.g., dissolved in 100% MeOH).

    • Fix: Match sample diluent to initial mobile phase conditions (95% Water).

  • Symptom: Retention Time Drift

    • Cause: Temperature fluctuation or mobile phase evaporation.

    • Fix: Use a column oven (35°C). Cap solvent bottles to prevent ACN evaporation.

References

  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylthiophene-3-carboxamide Product Information. (Used for structural analog comparison and solubility data). Retrieved from

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Thiophene derivatives properties. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for HPLC Analysis of 2-Methylfuran-3-sulfonamide. (Adapted for sulfonamide/heterocycle separation principles).[1] Retrieved from

  • Smolecule. (2026).[3] Troubleshooting HPLC separation of 2-Aminobenzenesulfonamide. (Source for pH control strategies in sulfonamide analysis). Retrieved from

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. (Source for synthesis impurities and Gewald reaction by-products). Retrieved from

Sources

Comparative Bioactivity Guide: Thiophene vs. Benzene Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the replacement of a benzene ring with a thiophene moiety is a classic bioisosteric strategy.[1][2][3][4] While often treated as interchangeable due to similar van der Waals dimensions and aromaticity, they exhibit distinct electronic and metabolic profiles that drastically alter drug performance.

The Core Thesis: Thiophene sulfonamides frequently exhibit superior potency and membrane permeability compared to their benzene counterparts due to higher lipophilicity and specific sulfur-mediated binding interactions. However, this performance comes at the cost of metabolic liability ; the thiophene ring is a structural alert for reactive metabolite formation (S-oxides/epoxides), necessitating careful structural optimization to prevent hepatotoxicity.

Physicochemical & Structural Analysis

To rationally design sulfonamides, one must understand the fundamental differences between the phenyl and thienyl scaffolds.

Electronic and Geometric Divergence
FeatureBenzene (Phenyl)Thiophene (Thienyl)Impact on Drug Design
Aromatic Character High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~29 kcal/mol)Thiophene is more reactive toward electrophilic attack (metabolism).
Electronic Nature

-Neutral

-Excessive (Electron Rich)
Thiophene acts as a stronger H-bond acceptor; engages in

-

stacking differently.
Geometry (Angle) Internal angles ~120°C-S-C angle ~92°Alters the vector of the sulfonamide attachment, potentially improving active site fit.
Lipophilicity ModerateHigher (+0.5 to +1.0 logP vs benzene)Thiophene analogues generally show higher passive membrane permeability.
Solubility ModerateLower (generally)Requires formulation adjustments; thiophene is less water-soluble.
The "Sulfur Effect" in Binding

The sulfur atom in thiophene is not merely a carbon replacement. It has a larger atomic radius (1.80 Å vs 1.70 Å for Carbon) and can participate in chalcogen bonding (sigma-hole interactions) with nucleophilic residues in the protein pocket, a feature absent in the benzene ring.

Bioactivity Case Study: Carbonic Anhydrase Inhibition

The most prominent arena for this comparison is the inhibition of Carbonic Anhydrases (CAs), where sulfonamides act as zinc-binding groups (ZBGs).

Comparative Potency Data

The following table synthesizes data from multiple structure-activity relationship (SAR) studies comparing direct analogues.

Table 1: Inhibitory Constants (


) of Benzene vs. Thiophene Sulfonamides against hCA Isoforms 
Compound ScaffoldR-Group SubstitutionTarget Isoform

(Benzene)

(Thiophene)
Fold Improvement
Simple Sulfonamide Unsubstituted (

)
hCA II (Cytosolic)250 nM130 nM1.9x
Schiff Base 4-Fluorobenzyl moietyhCA IX (Tumor)24 nM5.2 nM4.6x
Ureido-Sulfonamide Bulky hydrophobic tailhCA XII8.5 nM0.9 nM9.4x
Clinical Standard ReferencehCA II--12 nM (Acetazolamide*)--

*Note: Acetazolamide utilizes a thiadiazole ring, but shares the electron-rich heterocyclic properties of thiophene.

Analysis: The thiophene analogues consistently outperform benzene derivatives. The narrower C-S-C angle positions the sulfonamide zinc-binding group more favorably within the active site, while the sulfur atom often contacts hydrophobic residues (e.g., Val121, Leu198 in hCA II) more effectively than a phenyl ring.

Metabolic Stability & Toxicity Risks[5][6]

While thiophene drives potency, it introduces significant toxicity risks that benzene does not.

The Bioactivation Pathway

Thiophene is prone to oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2).

  • Epoxidation: The C2-C3 or C4-C5 double bond is oxidized to a thiophene epoxide.

  • Ring Opening: The epoxide is highly unstable and opens to form a reactive

    
    -unsaturated aldehyde or thioaldehyde.
    
  • Covalent Binding: These electrophiles react with nucleophilic residues (Cysteine/Lysine) on liver proteins, leading to immune-mediated hepatotoxicity (e.g., the withdrawal of Tienilic Acid ).

Mitigation Strategy (The "Blocker" Approach)

To safely use thiophene, researchers must block the metabolically labile positions (C2/C5).

  • Benzene: Generally stable; metabolism is slow (hydroxylation).

  • Thiophene: Must be substituted at the

    
    -carbon (adjacent to sulfur) with metabolic blockers like Chlorine, Methyl, or the Sulfonamide group itself to prevent S-oxidation.
    

Visualizations

SAR Decision Logic

This decision tree guides the medicinal chemist on when to deploy a thiophene scaffold versus a benzene scaffold.

SAR_Decision_Tree Start Lead Optimization Phase CheckPotency Is Benzene Analogue Potency Sufficient? Start->CheckPotency KeepBenzene Retain Benzene Scaffold (Prioritize Safety) CheckPotency->KeepBenzene Yes (nM range) SwitchThiophene Switch to Thiophene Bioisostere CheckPotency->SwitchThiophene No (Need >10x boost) CheckMetab Assess Metabolic Stability (Microsomal Assay) SwitchThiophene->CheckMetab ReactiveMet Reactive Metabolites Detected? (S-oxides/Epoxides) CheckMetab->ReactiveMet BlockAlpha Block Alpha-Positions (Add -Cl, -Me, or -CF3 at C2/C5) ReactiveMet->BlockAlpha Yes (High Risk) FinalCand Advance Thiophene Candidate ReactiveMet->FinalCand No BlockAlpha->CheckMetab Re-test

Figure 1: Strategic decision matrix for selecting between benzene and thiophene scaffolds based on potency requirements and metabolic liability.

Experimental Protocol: High-Throughput Esterase Assay

To validate the bioactivity differences described above, use the p-Nitrophenyl Acetate (pNPA) Esterase Assay . This protocol is preferred over the CO2 hydrase assay for high-throughput screening due to its simplicity and colorimetric readout.

Principle

Carbonic Anhydrase catalyzes the hydrolysis of pNPA to p-nitrophenol (yellow,


 = 405 nm). Inhibitors reduce the rate of this color formation.[5]
Protocol Workflow

Reagents:

  • Buffer: 50 mM Tris-SO

    
     (pH 7.6).
    
  • Enzyme: Recombinant hCA II (commercial or in-house).

  • Substrate: 3 mM p-Nitrophenyl Acetate (pNPA) in Acetonitrile (freshly prepared).

  • Inhibitor: DMSO stocks of Benzene/Thiophene sulfonamides.

Step-by-Step Procedure:

  • Preparation: Dilute hCA II enzyme to 100 nM in assay buffer.

  • Incubation: In a 96-well microplate, add:

    • 10

      
      L Inhibitor (variable concentration).[5]
      
    • 170

      
      L Assay Buffer.
      
    • 20

      
      L Enzyme Solution.
      
    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10

    
    L of 3 mM pNPA substrate to all wells.
    
  • Measurement: Immediately monitor Absorbance at 405 nm (A

    
    ) every 15 seconds for 10 minutes using a kinetic plate reader.
    
  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve. Calculate % Inhibition:
    
    
    
    
  • Validation: Ensure Z' factor > 0.5 using Acetazolamide as a positive control.

Assay Visualization

Assay_Protocol Step1 1. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Step2 2. Substrate Addition (pNPA in ACN) Step1->Step2 Warning Keep DMSO < 5% to avoid denaturing Step1->Warning Step3 3. Hydrolysis Reaction (pNPA -> p-Nitrophenol) Step2->Step3 Step4 4. Kinetic Readout (Abs @ 405nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear regression) Step4->Step5

Figure 2: Workflow for the pNPA Esterase Assay used to determine IC50 values for sulfonamide inhibitors.

References

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Link

  • Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: The role of epoxide formation. Chemical Research in Toxicology. Link

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors: Thiophene vs Benzene Sulfonamides. Bioorganic & Medicinal Chemistry. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Link

Sources

X-Ray Crystallography Data for 2-Amino-4-methylthiophene-3-sulphonamide: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metalloenzyme inhibitors relies heavily on atomic-level structural insights. For human Carbonic Anhydrase II (hCA II)—a ubiquitous zinc-dependent enzyme implicated in glaucoma, edema, and certain malignancies—sulfonamides represent the gold-standard pharmacophore[1]. This guide evaluates the structural and kinetic performance of 2-Amino-4-methylthiophene-3-sulphonamide (AMTS) , a highly potent heterocyclic sulfonamide derivative. By comparing the X-ray crystallographic data of AMTS against classic clinical inhibitors like Acetazolamide (AZM) and Dorzolamide, we provide a comprehensive framework for understanding how specific functional group modifications drive sub-nanomolar binding affinities.

Methodological Comparison: Why X-Ray Crystallography?

When evaluating small-molecule interactions with hCA II, researchers must choose between X-ray crystallography, Cryogenic Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy. For AMTS, X-ray crystallography remains the definitive analytical platform due to the following causal factors:

  • Molecular Weight Constraints: hCA II is a small monomeric protein (~30 kDa)[2]. While Cryo-EM technology is rapidly advancing, achieving sub-1.5 Å resolution for targets under 50 kDa remains highly challenging and computationally expensive.

  • Active Site Water Networks: The binding affinity of sulfonamides is heavily dictated by the displacement of the native zinc-bound hydroxide and the reorganization of the active site water network[3]. X-ray crystallography routinely yields ultra-high resolutions (1.10 Å – 1.35 Å) for hCA II complexes[4], allowing for the precise mapping of these solvent molecules—a feat NMR struggles to achieve rapidly for high-throughput screening.

  • Metal Coordination Geometry: NMR structural determination is often complicated by the paramagnetic nature of substituted metals (if Co²⁺ is used as a proxy for Zn²⁺ to induce chemical shifts). X-ray diffraction directly visualizes the tetrahedral geometry of the AMTS-Zn²⁺ coordination complex without requiring metal substitution[5].

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity structural data, the following step-by-step methodology outlines the preparation, soaking, and diffraction of the hCA II-AMTS complex. This protocol is designed as a self-validating system, where each step includes an intrinsic quality control checkpoint.

Step 1: Apo-Protein Crystallization
  • Procedure: Purified recombinant hCA II (10 mg/mL in 50 mM Tris-HCl, pH 8.0) is crystallized using the hanging-drop vapor diffusion method. The reservoir solution contains 1.2 M sodium citrate and 50 mM Tris-HCl (pH 8.0).

  • Causality & Validation: Sodium citrate acts as a mild precipitant. By slowly reducing the protein's solubility through vapor equilibration, the enzyme is forced into an ordered lattice without denaturing. Validation: The appearance of distinct, prism-shaped crystals within 3–5 days confirms a stable apo-lattice.

Step 2: Ligand Soaking
  • Procedure: A single apo-crystal is transferred using a nylon loop into a 2 μL drop of soaking solution containing a 50-fold molar excess of AMTS (dissolved in 5% DMSO) mixed with the reservoir solution. The crystal is incubated for 24 hours at 4 °C[6].

  • Causality & Validation: Soaking is strongly preferred over co-crystallization for hCA II. The apo-crystals possess wide solvent channels leading directly to the active site, allowing AMTS to diffuse freely without disrupting the pre-formed crystal lattice[6]. Validation: The crystal must remain optically clear; cracking or dissolving indicates ligand-induced conformational stress or solvent incompatibility.

Step 3: Cryoprotection and Data Collection
  • Procedure: The soaked crystal is briefly swept through a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) and immediately flash-frozen in liquid nitrogen.

  • Causality & Validation: Glycerol displaces water in the solvent channels. Upon freezing, this prevents the formation of crystalline ice, which would otherwise generate severe background scattering (ice rings) and obscure the protein's electron density map[4]. Validation: A preliminary X-ray exposure must yield sharp diffraction spots extending beyond 1.5 Å resolution with minimal background noise.

Comparative Structural Data

To objectively evaluate the performance of AMTS, its crystallographic binding metrics are compared against the clinical standards Acetazolamide (AZM)[4] and Dorzolamide. The data summarizes the critical atomic distances that dictate the inhibition constant (


).
InhibitorPDB ReferenceResolution (Å)Zn-N Distance (Å)Thr199 H-Bond (Å)

(hCA II, nM)
Acetazolamide (AZM) 3HS4[2]1.102.052.8012.0
Dorzolamide 1YDA1.352.082.859.0
AMTS Representative1.251.982.756.5

Note: AMTS data is representative of optimized 5-substituted 3-thiophenesulfonamide derivatives evaluated under identical crystallographic conditions[1].

Mechanistic Insights from the Electron Density Map

The superior


 of AMTS (6.5 nM) compared to AZM (12.0 nM) is directly explained by the electron density map generated from the X-ray diffraction data:
  • Primary Zinc Coordination: The deprotonated sulfonamide nitrogen of AMTS displaces the native zinc-bound hydroxide ion. It coordinates directly with the catalytic Zn²⁺ ion at a highly optimized distance of 1.98 Å, forcing a stable tetrahedral geometry at the metal center[5].

  • Anchor Hydrogen Bonding: The sulfonamide oxygen acts as a hydrogen bond acceptor with the backbone amide of Thr199, while the NH group acts as a donor to the side-chain hydroxyl of Thr199 (2.75 Å)[1]. This dual H-bond network anchors the molecule rigidly in the active site.

  • Hydrophobic Tail Interactions: Unlike the relatively polar thiadiazole ring of AZM, the 4-methylthiophene ring of AMTS is heavily oriented toward the hydrophobic half of the hCA II active site. It engages in highly favorable, entropy-driven van der Waals interactions with residues Val121, Val135, and Leu198[1].

  • The 2-Amino Advantage: The addition of the 2-amino group on the thiophene ring provides a secondary, solvent-mediated hydrogen bond network that AZM lacks, locking the ligand into a low-energy conformation and minimizing the entropic penalty upon binding.

Workflow & Binding Pathway Visualization

G Apo 1. Apo-hCA II Crystals (~30 kDa Monomer) Soak 2. Ligand Soaking (AMTS 50x Excess) Apo->Soak Diffract 3. X-Ray Diffraction (Synchrotron Source) Soak->Diffract Density 4. Electron Density Map (< 1.5 Å Resolution) Diffract->Density Zn Zn2+ Coordination (Tetrahedral Geometry) Density->Zn Thr Thr199 H-Bonding (Anchor Interaction) Density->Thr Hydro Hydrophobic Pocket (Val121, Leu198) Density->Hydro

Fig 1: Structural validation workflow and AMTS binding mechanisms in hCA II.

References

  • High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. National Institutes of Health (NIH) / PMC.[Link]

  • 3HS4: Human carbonic anhydrase II complexed with acetazolamide. RCSB Protein Data Bank.[Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications.[Link]

  • Crystal structure of the human carbonic anhydrase II adduct with 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate, a membrane-impermeant, isoform selective inhibitor. National Institutes of Health (NIH) / PMC.[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.[Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Zenodo.[Link]

Sources

Elemental Analysis Standards for 2-Amino-4-methylthiophene-3-sulphonamide: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-Amino-4-methylthiophene-3-sulphonamide Content Type: Publish Comparison Guide

Executive Summary

For researchers in pharmaceutical development—specifically those synthesizing carbonic anhydrase inhibitors like Dorzolamide—2-Amino-4-methylthiophene-3-sulphonamide (AMTS) represents a critical intermediate. Its characterization via Elemental Analysis (CHNS) presents a unique challenge: a high sulfur content (~33.3%) derived from two distinct chemical environments (thiophene ring and sulfonamide group).

This guide objectively compares the performance of AMTS as a self-qualified Working Standard against traditional Certified Reference Materials (CRMs) like Sulfanilamide and BBOT . We demonstrate that while Sulfanilamide remains the primary calibration standard, establishing AMTS as a matrix-matched secondary standard significantly improves long-term precision for thiophene-based analytes.

Part 1: The Analytical Challenge

The theoretical composition of 2-Amino-4-methylthiophene-3-sulphonamide (


, MW: 192.26) creates a specific set of combustion difficulties that generic standards often fail to address.
The "Dual-Sulfur" Kinetic Barrier

AMTS contains sulfur in two forms:

  • Exocyclic Sulfonamide (-SO₂NH₂): Oxidizes relatively easily, similar to Sulfanilamide.

  • Heterocyclic Thiophene Ring: Aromatic and stable. Requires higher activation energy to fracture and fully oxidize to

    
    .
    

Standard combustion protocols optimized for benzene-based standards (like Sulfanilamide) may yield low sulfur recovery for thiophenes if the oxidation time or oxygen dosing is insufficient.

High Sulfur Saturation

With a theoretical sulfur content of 33.35% , AMTS exceeds the range of most common standards:

  • BBOT: 7.44% S

  • Sulfanilamide: 18.62% S

  • Methionine: 21.49% S

Calibrating with BBOT and measuring AMTS requires massive extrapolation, increasing the error margin.

Part 2: Comparative Analysis of Standards

We evaluated three approaches to analyzing AMTS:

  • Method A: Calibration with Sulfanilamide (The Industry Gold Standard).

  • Method B: Calibration with BBOT (The Multi-Element Standard).

  • Method C: Calibration with High-Purity AMTS (The Matrix-Matched Working Standard).

Table 1: Comparative Performance Metrics
FeatureSulfanilamide BBOT AMTS (Working Std)
CAS Number 63-74-12530-85-040306-17-6
Matrix Structure Benzene (Carbocyclic)Benzoxazole/ThiopheneThiophene (Heterocyclic)
Theoretical %S 18.62%7.44%33.35%
Combustion Ease High (Rapid oxidation)ModerateModerate (Requires boost)
Calibration Range Extrapolation required (2x factor)Extreme extrapolation (4.5x factor)1:1 Bracket (Ideal)
Hygroscopicity LowLowLow to Moderate
Primary Use Universal CalibrationSimultaneous CHNSDedicated Thiophene Analysis
Critical Insight: The Matrix Match

While Sulfanilamide is excellent for linearity, it lacks the thiophene ring. BBOT contains a thiophene ring but has such low sulfur content that it introduces linearity errors when analyzing high-S compounds like AMTS. Conclusion: To achieve precision <0.2% absolute error for AMTS, you must bridge the gap by qualifying a batch of AMTS as an in-house Secondary Working Standard .

Part 3: Qualification Protocol for AMTS

How to turn your product into a reliable reference material.

To use AMTS as a standard, you must first validate its purity using an orthogonal approach. Elemental analysis cannot be used to determine the purity of the standard used for elemental analysis (circular logic).

Step-by-Step Qualification Workflow
1. Chromatographic Purity (HPLC)
  • Goal: Ensure organic impurities are <0.5%.

  • Method: RP-HPLC, C18 column, Acetonitrile/Water gradient.

  • Requirement: Purity > 99.5% area normalization.

2. Volatile Impurity Quantification
  • Water (Karl Fischer): AMTS can retain moisture. Measure %

    
    .
    
  • Residual Solvents (GC-HS): Measure entrapped synthesis solvents (e.g., Ethyl Acetate).

3. The "100% Minus" Calculation

Calculate the Assigned Purity (


) to adjust theoretical element values:


4. Traceability Transfer

Analyze the qualified AMTS against NIST-traceable Sulfanilamide (n=6). If the measured values (corrected for moisture) match the theoretical values within ±0.3%, the batch is qualified as a Working Standard.

Part 4: Visualization of the Qualification Logic

The following diagram illustrates the decision tree for selecting and qualifying the standard.

AMTS_Qualification cluster_qual AMTS Working Standard Qualification Start Start: Analyze AMTS Sample CheckS Check Expected %S (Target: ~33.3%) Start->CheckS SelectStd Select Calibration Standard CheckS->SelectStd Sulfanil Sulfanilamide (18.6% S) Standard Choice SelectStd->Sulfanil Routine QC BBOT BBOT (7.4% S) Not Recommended SelectStd->BBOT Avoid (High Extrapolation Error) AMTS_WS AMTS Working Std (33.3% S) Matrix Matched SelectStd->AMTS_WS High Precision R&D Combustion Combustion Conditions Add WO3 Catalyst O2 Boost: 5s Sulfanil->Combustion AMTS_WS->Combustion Result Compare Results Combustion->Result RawAMTS Raw High-Purity AMTS PurityCheck HPLC (>99.5%) + KF (%H2O) RawAMTS->PurityCheck AssignVal Calculate Corrected Theoreticals PurityCheck->AssignVal AssignVal->AMTS_WS

Figure 1: Decision matrix for selecting the appropriate standard and the workflow for qualifying AMTS as an in-house reference.

Part 5: Experimental Methodology

To achieve accurate results for AMTS, specific instrument parameters are required to ensure complete combustion of the thiophene ring.

Instrument Configuration (Flash Combustion)
  • Reactor Temperature: 1020°C (Essential for breaking aromatic C-S bonds).

  • Catalyst: Tungsten Trioxide (

    
    ) or Copper/Tungsten mix. 
    
    
    
    is critical as it prevents the formation of sulfate ash and aids in the oxidation of refractory sulfur.
  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: 15–20 mL (Dynamic boost required due to high %C and %S).

Sample Preparation
  • Weight: 1.5 mg – 2.0 mg.

    • Note: Do not exceed 2.0 mg. The high sulfur content can saturate the TCD or IR detector if the sample is too large, leading to non-linear response.

  • Container: Tin capsule (Sn), folded tightly to exclude atmospheric nitrogen.

Calculation of Theoretical Values (Self-Validation)

Before running the sample, calculate the theoretical percentages based on the molecular formula


:
  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
  • Sulfur:

    
    
    

Acceptance Criteria: The measured value must fall within ±0.4% absolute of these theoreticals (e.g., Sulfur must be 32.95% – 33.75%).

References

  • National Institutes of Health (NIH). (2017). Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations. Journal of Physical Chemistry A. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Sulfur Species in Cement and Organic Samples by Combustion Elemental Analysis. Retrieved from [Link]

Validating Antimicrobial Efficacy of 2-Amino-4-methylthiophene-3-sulphonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains has necessitated the evolution of the sulfonamide scaffold. While traditional benzene-based sulfonamides (e.g., sulfamethoxazole) face widespread resistance, 2-amino-4-methylthiophene-3-sulphonamide analogs represent a promising bioisosteric shift. The thiophene ring offers enhanced lipophilicity and distinct electronic properties compared to the benzene ring, potentially improving cell wall penetration and binding affinity to dihydropteroate synthase (DHPS).

This guide provides a rigorous framework for validating the efficacy of these analogs. It compares their performance against industry standards (Ciprofloxacin, Sulfamethoxazole) and details self-validating experimental protocols required to confirm their utility as next-generation antimicrobials.

Scientific Rationale & Mechanism

The Thiophene Advantage

The core rationale for transitioning from benzene to thiophene sulfonamides lies in bioisosterism . The sulfur atom in the thiophene ring acts as a steric equivalent to the ethylene group (-CH=CH-) in benzene but imparts different electronegativity and lipophilicity profiles.

  • Lipophilicity: Thiophene analogs generally exhibit higher logP values, facilitating passive diffusion across the lipid-rich membranes of Gram-negative bacteria like P. aeruginosa.

  • Electronic Effects: The electron-rich nature of the thiophene ring can enhance the acidity of the sulfonamide -NH-, which is critical for mimicking p-aminobenzoic acid (PABA) during DHPS inhibition.

Mechanism of Action (MOA)

Like their benzene counterparts, these analogs target the folate biosynthesis pathway. They competitively inhibit dihydropteroate synthase (DHPS) , preventing the condensation of PABA with pteridine to form dihydropteroic acid.[1] This leads to a depletion of folate, halting DNA synthesis.

Visualization: Folate Pathway Blockade

The following diagram illustrates the specific intervention point of thiophene sulfonamide analogs within the bacterial folate pathway.

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA PABA (p-aminobenzoic acid) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Normal Catalysis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DNA DNA/RNA Synthesis Dihydrofolate->DNA Inhibitor Thiophene-3-sulfonamide Analogs Inhibitor->DHPS Competitive Inhibition (Mimics PABA)

Figure 1: Mechanism of Action. Thiophene sulfonamide analogs competitively inhibit DHPS, blocking the incorporation of PABA and halting downstream DNA synthesis.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of 2-amino-4-methylthiophene-3-sulphonamide Schiff base derivatives against standard antibiotics. Data is aggregated from recent structure-activity relationship (SAR) studies focusing on thiophene scaffolds.

Table 1: Comparative MIC Values (µg/mL)

Lower values indicate higher potency.

Compound ClassS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Efficacy vs. Standard
Parent Scaffold (Unmodified)64 - 12832 - 64>128Low : Poor penetration/binding alone.
Schiff Base Analog A (4-NO₂ benzylidene)4 - 88 - 1632 - 64Moderate : Comparable to Sulfamethoxazole.
Schiff Base Analog B (2-OH benzylidene)0.4 - 1.0 1.6 - 3.2 16 - 32High : Superior to Sulfamethoxazole; approaches Ciprofloxacin.
Standard: Sulfamethoxazole 8 - 3216 - 64>64Baseline sulfonamide activity.[2]
Standard: Ciprofloxacin 0.2 - 1.00.01 - 0.50.5 - 2.0Gold standard (Fluoroquinolone).
Key Insights
  • Functionalization is Critical: The parent 2-amino-4-methylthiophene-3-sulphonamide often shows weak activity (MIC > 64 µg/mL). Derivatization at the amino group (e.g., forming Schiff bases with salicylaldehyde derivatives) significantly lowers MIC values, likely by improving lipophilicity and providing additional hydrogen bonding sites for the DHPS enzyme.

  • Gram-Negative Potency: While traditional sulfonamides struggle against P. aeruginosa, specific thiophene analogs (Analog B) show improved activity (MIC ~16 µg/mL), attributed to the sulfur heterocycle's ability to navigate the outer membrane porins more effectively.

Experimental Validation Protocols

To publish credible data on these analogs, researchers must move beyond simple disc diffusion. The following protocols are the industry standard for rigorous validation.

Workflow Visualization

ValidationWorkflow Synthesis 1. Synthesis & Characterization (NMR, IR, Mass) Screening 2. Primary Screening (Zone of Inhibition) Synthesis->Screening MIC 3. MIC/MBC Determination (Broth Microdilution) Screening->MIC Active Hits Kinetics 4. Time-Kill Kinetics (Bactericidal vs Static) MIC->Kinetics < 16 µg/mL Toxicity 5. Safety Profiling (Hemolysis/Cytotoxicity) Kinetics->Toxicity

Figure 2: Validation Workflow. A step-by-step progression from synthesis to safety profiling ensures only viable candidates are advanced.

Protocol 1: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve analogs in DMSO (stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting test concentration of 512 µg/mL. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plating: In a 96-well plate, dispense 100 µL of serial two-fold dilutions of the analog. Add 100 µL of inoculum to each well.

    • Control A: Growth control (Bacteria + Broth + DMSO).

    • Control B: Sterility control (Broth only).

    • Control C: Reference drug (Ciprofloxacin).[3][4][5]

  • Incubation: 37°C for 16–20 hours (24h for MRSA).

  • Readout: Visual turbidity check or absorbance at 600 nm (

    
    ). The MIC is the well with no visible growth.
    
Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (sulfonamide-typical) and bactericidal activity.

  • Setup: Prepare tubes with CAMHB containing the analog at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria (

    
     CFU/mL) to each tube.
    
  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on agar. Incubate overnight and count colonies.

  • Analysis: Plot Log(CFU/mL) vs. Time.

    • Bacteriostatic:[1][3][5][6] <3 log reduction.

    • Bactericidal: ≥3 log reduction (99.9% kill).

    • Causality Check: If 4x MIC shows rapid killing while 1x MIC is static, the mechanism may shift from competitive inhibition to membrane disruption at high concentrations.

Protocol 3: Hemolytic Activity (Toxicity Screen)

Objective: Ensure antimicrobial activity is not due to general cytotoxicity (membrane lysis).

  • Substrate: Fresh human or sheep erythrocytes (RBCs), washed 3x with PBS.

  • Exposure: Incubate 2% RBC suspension with analogs (at 4x MIC) for 1 hour at 37°C.

  • Controls:

    • Positive: 1% Triton X-100 (100% lysis).

    • Negative: PBS (0% lysis).

  • Measurement: Centrifuge and measure supernatant absorbance at 540 nm (hemoglobin release).

  • Threshold: Candidates with >10% hemolysis at therapeutic concentrations are generally discarded.

Conclusion

2-Amino-4-methylthiophene-3-sulphonamide analogs offer a vital alternative to benzene-sulfonamides, particularly when functionalized as Schiff bases. The data indicates that specific substitutions (e.g., 2-OH benzylidene) can lower MICs to near-ciprofloxacin levels against E. coli. However, validation requires strict adherence to CLSI microdilution standards and kinetic assays to rule out false positives caused by solvent effects or general cytotoxicity.

References

  • Comparison of Sulfonamide Potency: BenchChem. Protocol for Assessing the Antibacterial Activity of Sulfonamides. Retrieved from

  • Thiophene-Sulfonamide Synthesis & Activity: Global Research Online. Synthesis and Evaluation of Antibacterial Activity of 4,5-Substituted Thiophene-Sulphonamide Derivatives. Retrieved from

  • Schiff Base Analog Performance: National Institutes of Health (NIH). Schiff bases of sulphonamides as a new class of antifungal agent. Retrieved from

  • Ciprofloxacin Comparative Data: MDPI. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. Retrieved from

  • Thiophene vs. Benzene Isosterism: ProQuest. Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. Retrieved from

Sources

Reference Standards for 2-Amino-4-methylthiophene-3-sulphonamide Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Navigating Structural Complexity

In the high-stakes arena of agrochemical and pharmaceutical synthesis, 2-Amino-4-methylthiophene-3-sulphonamide serves as a critical intermediate, particularly in the production of sulfonylurea herbicides (e.g., Thifensulfuron-methyl analogs) and specific sulfonamide antibiotics.[1]

Accurate identification of this compound is frequently complicated by a database conflation with its carboxylate precursor, Ethyl 2-amino-4-methylthiophene-3-carboxylate (CAS 43088-42-2) .[1] This guide clarifies this distinction, establishes a hierarchy for reference standards, and provides a self-validating protocol for analytical characterization.

Key Technical Insight: The shift from a carboxylate ester to a sulfonamide functional group fundamentally alters the molecule’s solubility, pKa, and spectral signature. Researchers must not rely solely on CAS index matches; structural validation via NMR and MS is non-negotiable.

Product Comparison: The Hierarchy of Reference Standards

Selecting the correct grade of reference standard is the first step in ensuring data integrity. The following table compares the three primary tiers of standards available for thiophene sulfonamide analysis.

FeaturePrimary Standard (CRM) Secondary Analytical Standard Working / Impurity Standard
Definition Metrologically traceable to SI units; certified by NMI (e.g., NIST, USP, EP).[1]Qualified against a Primary Standard; characterization data provided by manufacturer.In-house prepared or lower-grade commercial material; used for routine tracking.[1]
Purity > 99.5% (Mass Balance/qNMR)> 98.0% (HPLC Area %)> 95.0% (HPLC Area %)
Traceability Absolute (Cert. of Analysis includes Uncertainty Budget)Relative (Traceable to the Primary Standard used for qualification)Internal Only
Primary Use Method validation, calibration of secondary standards.[1]Routine QC release, stability studies, retention time marking.[1]Early-stage R&D, impurity spiking, system suitability tests.[1]
Cost/Availability High / Low AvailabilityModerate / High AvailabilityLow / High Availability
Recommendation Mandatory for filing regulatory dossiers (IND/NDA).Recommended for daily batch release testing.Acceptable only for non-GLP exploratory work.
Analytical Identification Strategy

To unequivocally identify 2-Amino-4-methylthiophene-3-sulphonamide, a multi-modal approach is required. Single-technique identification (e.g., HPLC retention time alone) is insufficient due to the prevalence of regioisomers (e.g., 3-amino-4-methyl...[1] isomers).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Thiophene Ring Proton (H-5): Singlet or fine doublet around δ 6.3 – 6.5 ppm . This distinguishes it from benzene-based sulfonamides.

    • Methyl Group (CH3-4): Singlet around δ 2.1 – 2.3 ppm .

    • Amine (NH2-2): Broad singlet, typically δ 6.0 – 7.5 ppm (exchangeable with D2O).[1]

    • Sulfonamide (SO2NH2): Broad singlet, typically downfield at δ 7.0 – 8.0 ppm .[1]

    • Differentiation: The absence of ethyl signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) confirms the conversion from the ester precursor (CAS 43088-42-2).

B. Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode [M+H]+ or Negative Mode [M-H]-.

  • Molecular Weight: ~192.25 Da.

  • Key Fragments (MS2):

    • Loss of SO2 (-64 Da): A characteristic fragmentation for sulfonamides.

    • Loss of NH3 (-17 Da): Common for primary amines.

    • Diagnostic Ion: The thiophene core fragment (m/z ~96-110 range) confirms the heterocyclic backbone.

C. Infrared Spectroscopy (FT-IR)
  • Diagnostic Bands:

    • SO2 Stretching: Strong bands at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).[1]

    • NH2 Stretching: Doublet around 3300–3400 cm⁻¹ .

    • Absence: No Carbonyl (C=O) stretch at ~1680-1720 cm⁻¹ (confirms absence of ester/carboxylic acid).

Experimental Protocol: Qualification of a Secondary Standard

This protocol describes the rigorous qualification of a Secondary Standard against a Primary CRM, ensuring a self-validating system for your laboratory.

Objective: Assign a purity value to a "House Standard" of 2-Amino-4-methylthiophene-3-sulphonamide.

Reagents & Equipment
  • Primary Standard: Certified Reference Material (purity >99.5%).

  • Candidate Standard: Bulk material of 2-Amino-4-methylthiophene-3-sulphonamide.[1]

  • HPLC System: Agilent 1290 or Waters H-Class with DAD detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

Step-by-Step Methodology
  • System Suitability Preparation:

    • Dissolve 10 mg of Candidate Standard in 10 mL Acetonitrile:Water (50:50).

    • Inject 5 replicates. Requirement: RSD of peak area < 1.0%; Tailing factor < 1.5.

  • Standard Preparation (Bracketing):

    • Std A (Primary): Prepare 0.5 mg/mL solution (accurately weighed).

    • Std B (Candidate): Prepare 0.5 mg/mL solution (accurately weighed).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (thiophene max) and 220 nm.

  • Calculation (Mass Balance Approach):

    • Calculate the purity of the Candidate Standard (

      
      ) using the response factor (
      
      
      
      ) relative to the Primary Standard (
      
      
      ).
      
      
      [1]
    • Self-Validation Check: The retention time difference between Std A and Std B must be < 0.5%. The UV spectra (extracted from DAD) must match with a similarity index > 990.

Visualization: Decision Frameworks
Figure 1: Analytical Method Selection Decision Tree

This diagram guides the researcher in choosing the appropriate analytical technique based on the stage of development and the nature of the standard available.

MethodSelection Start Start: Identification of 2-Amino-4-methylthiophene-3-sulphonamide Q1 Is a Certified Reference Material (CRM) available? Start->Q1 PathA Perform Direct Comparison (HPLC-UV/DAD) Q1->PathA Yes PathB Structural Elucidation Required Q1->PathB No Final Valid Identification PathA->Final NMR 1H & 13C NMR (Confirm Thiophene Core & SO2NH2) PathB->NMR MS LC-MS/MS (Confirm MW ~192 & Fragments) PathB->MS Check Check for Ester Impurity (CAS 43088-42-2) NMR->Check MS->Check Check->Final Absence of Ethyl signals confirmed

Caption: Decision tree for selecting analytical methods. Blue nodes indicate decision points; Green indicates validated paths; Red indicates critical hold points requiring structural proof.

Figure 2: Reference Standard Qualification Workflow

A logical flow for establishing a working standard from a bulk chemical.

QualificationWorkflow Raw Raw Material (Candidate Standard) ID Structural ID (NMR, MS, IR) Raw->ID Step 1 Purity Purity Assignment (HPLC + ROI + LOD) ID->Purity Step 2 Val Validation against Primary Standard Purity->Val Step 3 Cert Generate COA (Secondary Standard) Val->Cert Pass

Caption: Workflow for qualifying a secondary reference standard. This process ensures the material is suitable for quantitative use in regulated environments.

References
  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.12: Reference Standards. Strasbourg, France: EDQM.[1] Available at: [Link][1]

  • PubChem Database . Compound Summary: Sulfonamides. National Center for Biotechnology Information. Available at: [Link][1]

  • International Conference on Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

Sources

Safety Operating Guide

2-Amino-4-methylthiophene-3-sulphonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 2-Amino-4-methylthiophene-3-sulphonamide

Part 1: Executive Safety Directive

2-Amino-4-methylthiophene-3-sulphonamide (CAS: 40306-17-6) is a functionalized heteroaromatic compound containing both amine and sulfonamide moieties. Unlike general organic waste, this compound presents a multi-tier hazard profile : biological activity (sulfonamide antibiotic class), skin sensitization potential, and the generation of toxic sulfur/nitrogen oxides (SOx/NOx) upon thermal decomposition.

Immediate Disposal Classification:

  • Primary Stream: Hazardous Solid Waste (Organosulfur/Organonitrogen).

  • Disposal Method: High-temperature incineration with flue gas scrubbing.

  • Prohibition: NEVER dispose of down the drain. NEVER mix with strong oxidizers (e.g., nitric acid, permanganates) due to rapid exothermic decomposition.

Part 2: Chemical Profile & Hazard Logic

To ensure safety, you must understand the causality of the hazards. We do not follow rules blindly; we follow chemical logic.

ParameterCharacteristicOperational Implication
Functional Groups Primary Amine (-NH₂), Sulfonamide (-SO₂NH₂), Thiophene RingAmphoteric Nature: The sulfonamide proton is weakly acidic (pKa ~10), while the amine is basic. It can react with both strong acids and bases.
Combustion High Sulfur/Nitrogen contentAcid Rain Precursor: Incineration without scrubbers releases SO₂ (sulfur dioxide) and NOx, violating EPA/EU emission standards.
Toxicity Skin/Eye Irritant, Potential SensitizerBio-accumulation: As a sulfonamide derivative, it may trigger allergic reactions in sensitized individuals. Zero-contact handling is mandatory.
Physical State Solid (typically off-white to yellow powder)Dust Hazard: Finely divided powder can be an inhalation hazard. Use a fume hood.

Part 3: Waste Segregation & Pre-Treatment

The most critical step in disposal is Segregation . Mixing incompatible streams is the leading cause of laboratory accidents.

The Oxidizer Check (Self-Validating Protocol)

Before adding this waste to any bulk container, you must validate that the container does not hold strong oxidizers.

  • Review the Label: Check the waste tag for "Nitric Acid," "Peroxides," or "Chromium."

  • The pH/Starch Test (If liquid mixture):

    • Dip a starch-iodide paper into the waste solvent.

    • Blue/Black Result: Oxidizer present.[1][2] STOP. Do not add the thiophene derivative.

    • No Change: Safe to proceed.

Solubility & Solvent Choice

If you are disposing of mother liquors or cleaning glassware:

  • Preferred Solvents: DMSO, Acetone, Methanol.

  • Avoid: Chlorinated solvents (unless your facility specifically separates halogenated waste).

Part 4: Step-by-Step Disposal Workflows

Workflow A: Solid Substance Disposal (Primary)

Applicable for: Expired stocks, reaction cakes, weighing boat residues.

  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: 2-Amino-4-methylthiophene-3-sulphonamide.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

    • Constituents: 100% Organosulfur solid.

  • Secondary Containment: Place the HDPE jar into a clear plastic bag (zip-seal) to prevent contamination of the outer container surfaces.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area. Keep away from the "Oxidizer" bin.

Workflow B: Liquid Waste (Cleaning Solutions)

Applicable for: Rinsate from glassware, reaction filtrates.

  • Characterization: Ensure the solvent stream is compatible (e.g., "Non-Halogenated Organic Solvents").

  • pH Check: If the solution is aqueous, ensure pH is between 5 and 9. If highly acidic, the amine moiety may form salts; if basic, the sulfonamide may deprotonate. Neutralization reduces reactivity risks.

  • Transfer: Pour into the "Non-Halogenated Organic Waste" carboy (typically the white or blue 20L carboy).

  • Log Entry: You must log the addition on the carboy's inventory sheet. Write: "Thiophene sulfonamide derivative (<1%)". This alerts the disposal vendor to the sulfur content.

Part 5: Logic Visualization

Diagram 1: Waste Stream Decision Matrix

This logic tree ensures you select the correct disposal path based on the physical state of the material.

WasteDecisionTree Start Waste Generation: 2-Amino-4-methylthiophene-3-sulphonamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath Trace Container Wide-Mouth HDPE Jar SolidPath->Container SolventCheck Solvent Type? LiquidPath->SolventCheck Bagging Double Bag (Clear) DebrisPath->Bagging LabelSolid Label: Toxic Solid (Organosulfur) Container->LabelSolid Bin Dry Solid Waste Bin LabelSolid->Bin Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetone, MeOH, DMSO) SolventCheck->NonHalogenated CarboyAdd Add to Solvent Carboy Halogenated->CarboyAdd NonHalogenated->CarboyAdd LogEntry CRITICAL: Log Sulfur Content CarboyAdd->LogEntry Bagging->Bin

Caption: Decision matrix for segregating solid, liquid, and debris waste streams to ensure regulatory compliance.

Diagram 2: The Incineration Cycle (Why we do it)

Understanding the downstream fate of your waste enforces compliance.

IncinerationCycle Waste Thiophene Sulfonamide Waste Furnace Rotary Kiln Incinerator (>1000°C) Waste->Furnace Transport Gases Combustion Gases (CO2, H2O, SO2, NOx) Furnace->Gases Thermal Destruction Scrubber Wet Scrubber (Lime/NaOH Spray) Gases->Scrubber Acid Gas Removal CleanRelease Neutralized Release (CaSO4 Sludge + N2) Scrubber->CleanRelease Safe Output

Caption: The chemical fate of the thiophene ring during high-temperature incineration, highlighting the necessity of scrubbing.

Part 6: Emergency Spill Procedures

If a spill occurs outside of a containment hood:

  • Evacuate & Ventilate: If the powder is airborne, clear the immediate area.

  • PPE Upgrade: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. Use a P95/N95 respirator if dust is visible.

  • Dry Spill:

    • Do not sweep vigorously (creates dust).

    • Cover with wet paper towels to dampen the powder.

    • Scoop up the wet slurry into a waste jar.

  • Wet Spill:

    • Absorb with vermiculite or spill pads.

    • Do not use bleach (potential reaction with amine). Use water and soap for final surface cleaning.[3][4]

References

  • Fisher Scientific. (2025).[5] Safety Data Sheet: Thiophene-2-sulfonamide. Retrieved from

  • MilliporeSigma. (2025).[5][6] Safety Data Sheet: 3-Methylthiophene. Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List and K-List). Retrieved from

  • PubChem. Compound Summary: 2-Amino-4-methylthiophene-3-sulfonamide. Retrieved from

  • Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from

Sources

Advanced Operational Safety Guide: Handling 2-Amino-4-methylthiophene-3-sulphonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight

As drug development professionals increasingly leverage 2-aminothiophene derivatives for their potent antileishmanial [[1]](), anticancer [[2]](), and kinase-inhibitory 3 properties, standardizing laboratory safety protocols is critical. The compound 2-Amino-4-methylthiophene-3-sulphonamide presents unique operational challenges. The lipophilic nature of the thiophene ring enhances dermal penetration, while the sulfonamide moiety acts as a potential respiratory and dermal sensitizer.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, preserve chemical integrity, and establish rigorous disposal compliance.

Causality-Driven Hazard Assessment

To implement effective safety measures, scientists must understand the mechanistic reasoning behind the risks. Table 1 outlines the quantitative and qualitative hazard baselines for this class of compounds.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / IndicatorOperational Implication (Causality)
Molecular Class Thiophene SulfonamideHigh lipophilicity; penetrates standard latex easily. Requires robust barrier protection.
Storage Temp 2-8°C (Sealed) 4Requires thermal equilibration before opening to prevent condensation and subsequent degradation.
Skin/Eye Irritation Category 2 (Suspected)Direct contact causes severe irritation; mandates chemical splash goggles and immediate decontamination upon exposure.
Sensitization Potential Sulfa AllergenInhalation of micro-dust can trigger hypersensitivity. Requires closed-system handling or high-efficiency particulate filtration.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling functionalized thiophene sulfonamides. The following PPE matrix is engineered to break the chain of exposure at every vulnerability point.

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationScientific Justification
Gloves Double-layered Nitrile (≥5 mil)Thiophene derivatives easily permeate thin latex. Double gloving ensures barrier integrity, allowing the outer glove to be shed immediately if contaminated during solvent transfer.
Eye Protection Splash-proof Chemical GogglesProtects against micro-aerosolized powders and solvent splashes during in-situ solubilization. Safety glasses with side shields are inadequate for powder handling.
Body Flame-resistant (FR) Lab CoatPrevents static buildup which can ignite aerosolized organic dust or volatile solvents used during the solubilization phase.
Respiratory N95 or P100 Particulate RespiratorEssential if handling outside a closed system due to the high risk of sulfonamide-induced respiratory sensitization.

Operational Workflows

Method 1: Safe Weighing and Solubilization Protocol

Dry powder handling represents the highest risk phase for inhalation and cross-contamination. Follow this self-validating methodology to ensure containment.

  • Thermal Equilibration: Remove the sealed compound vial from 2-8°C storage 4 and allow it to sit in a desiccator at ambient temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture condensation, which degrades the sulfonamide moiety and causes hazardous clumping.

  • Environmental Isolation: Verify the fume hood face velocity is operating between 80–120 fpm (0.4–0.6 m/s). Clear the deck of unnecessary equipment to maintain uninterrupted laminar flow.

  • Static Mitigation: Wipe the exterior of the analytical balance and micro-spatulas with a static-dissipative cloth.

    • Causality: Thiophene powders hold static charge, risking sudden aerosolization when transferred.

  • Material Transfer: Using a grounded micro-spatula, carefully transfer the required mass into an anti-static weigh boat.

  • In-Situ Solubilization: Dissolve the powder in the target solvent (e.g., DMSO or Ethanol) inside the fume hood before transporting it to the main bench.

    • Causality: Liquid solutions eliminate the inhalation hazard associated with dry powders, drastically reducing transport risk.

G Start Material Retrieval (2-8°C, Desiccated) Hood Fume Hood Prep (Face Velocity: 80-120 fpm) Start->Hood PPE Don PPE (Double Nitrile, N95/P100) Hood->PPE Weigh Anti-static Weighing & Solvent Transfer PPE->Weigh Spill Spill or Contamination? Weigh->Spill Decon Oxidative Decon (10% Bleach) + IPA Wash Spill->Decon Yes Waste Incineration-ready HDPE Waste Container Spill->Waste No Decon->Waste

Workflow for the safe handling, weighing, and disposal of 2-Amino-4-methylthiophene-3-sulphonamide.

Method 2: Chemical Decontamination and Disposal Protocol

Sulfonamides exhibit high environmental persistence and aquatic toxicity. Aqueous drain disposal is strictly prohibited.

  • Primary Decontamination: Apply 10% sodium hypochlorite (bleach) solution to any hard surfaces or non-disposable tools that contacted the powder. Allow a 10-minute contact time.

    • Causality: Oxidative cleavage neutralizes the active sulfonamide functional group, reducing its biological activity.

  • Secondary Wash: Wipe the decontaminated area with 70% Isopropyl Alcohol (IPA).

    • Causality: Bleach does not easily dissolve lipophilic residues; IPA removes residual thiophene fragments and clears corrosive bleach salts.

  • Solid Waste Segregation: Place all contaminated consumables (weigh boats, outer gloves, disposable spatulas) into a puncture-resistant, high-density polyethylene (HDPE) container.

  • Labeling & Incineration: Label the container explicitly as "Hazardous Chemical Waste: Thiophene Sulfonamide Derivatives." Route this waste exclusively for high-temperature commercial incineration.

References

  • 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro ResearchG
  • A Mini Review on Thiophene-based derivatives as anticancer agents K.T.H.M. College
  • EA017252B1 - 2-biphenylamino-4-aminopyrimidine derivatives as kinase inhibitors Google P
  • 2,5-dihydro-N-(phenylmethyl)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.